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  • Product: Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
  • CAS: 77995-07-4

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Physicochemical Profiling and Pharmacological Applications of Ethyl 2,4-Diphenyl-5-Pyrimidinecarboxylate

Executive Summary Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (CAS: 77995-07-4) is a highly privileged heterocyclic scaffold in medicinal chemistry and advanced organic synthesis[1]. Characterized by a central electron-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (CAS: 77995-07-4) is a highly privileged heterocyclic scaffold in medicinal chemistry and advanced organic synthesis[1]. Characterized by a central electron-deficient pyrimidine ring flanked by two lipophilic phenyl groups and an ethyl ester moiety, this compound serves as a critical intermediate and a potent pharmacophore. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and its emerging role in targeted therapeutics, specifically as a kinase inhibitor in oncology[2].

Part 1: Physicochemical Properties & Structural Logic

The molecular architecture of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is deliberately designed to balance electronic stability with biological permeability. The pyrimidine core acts as a hydrogen bond acceptor, while the bulky phenyl rings at the C2 and C4 positions provide essential steric shielding and lipophilicity, allowing the molecule to desolvate efficiently in aqueous environments and occupy hydrophobic biological pockets[2].

Quantitative Data Summary
PropertyValueStructural Causality
Chemical Name Ethyl 2,4-diphenyl-5-pyrimidinecarboxylateCore scaffold for kinase targeting.
CAS Registry Number 77995-07-4Standardized identifier[1].
Molecular Formula C19H16N2O2Indicates high carbon-to-heteroatom ratio.
Molecular Weight 304.35 g/mol Optimal for Lipinski's Rule of 5 compliance[1].
MDL Number MFCD00215423Database cross-reference[3].
InChIKey IXTIONINVUBJLO-UHFFFAOYSA-NUnique structural hash[1].
Lipophilicity (LogP) ~4.2 (Estimated)High lipid solubility driven by diaryl substitution[2].

The C5 ethyl carboxylate acts as an electron-withdrawing group, stabilizing the pyrimidine ring against electrophilic degradation while simultaneously offering a vector for prodrug development (via intracellular esterase hydrolysis to the active carboxylic acid)[2].

Part 2: Synthetic Methodology and Mechanism

The most efficient and scalable route to highly substituted pyrimidines is the base-catalyzed multi-component condensation of an amidine with an α,β -unsaturated carbonyl compound[4]. The following protocol is a self-validating system designed to maximize yield while preventing unwanted ester hydrolysis.

Step-by-Step Synthesis Protocol
  • Precursor Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of benzamidine hydrochloride (the nucleophile) and 10.0 mmol of ethyl 2-benzoyl-3-ethoxyacrylate (the 1,3-dielectrophile) in 30 mL of anhydrous ethanol.

  • Base Catalysis : Slowly add 12.0 mmol of sodium ethoxide (NaOEt) dropwise at 0°C.

    • Causality: The strong base is critical to deprotonate the benzamidine hydrochloride, liberating the free amidine and maximizing its nucleophilicity for the initial aza-Michael addition onto the acrylate[4].

  • Cyclization : Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Aromatization : The intermediate dihydropyrimidine undergoes spontaneous elimination of ethanol and water under reflux conditions, driven by the thermodynamic stability of the fully aromatized pyrimidine ring.

  • Workup and Purification : Quench the reaction with ice-cold distilled water. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

Synthesis A Benzamidine (Nucleophile) C Base Catalysis (NaOEt / EtOH) A->C B Ethyl 2-benzoyl-3- ethoxyacrylate B->C D Dihydropyrimidine Intermediate C->D E Aromatization (-H2O, -EtOH) D->E F Ethyl 2,4-diphenyl-5- pyrimidinecarboxylate E->F

Fig 1: Base-catalyzed condensation synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

Part 3: Analytical Characterization Standards

To ensure scientific trustworthiness, the synthesized compound must be rigorously validated. The following analytical markers serve as a definitive proof of structure:

  • 1 H NMR (CDCl 3​ , 400 MHz) :

    • δ 9.05 ppm (singlet, 1H) : Corresponds to the pyrimidine C6 proton. Causality: This proton is highly deshielded by the adjacent electronegative nitrogen atom and the anisotropic effect of the C5 ester carbonyl.

    • δ 8.40 - 7.40 ppm (multiplets, 10H) : Corresponds to the two phenyl rings.

    • δ 4.25 ppm (quartet, J = 7.1 Hz, 2H) and δ 1.25 ppm (triplet, J = 7.1 Hz, 3H) : Confirms the integrity of the ethyl ester moiety, proving that base-catalyzed hydrolysis did not occur during synthesis.

  • LC-MS (ESI+) : Expected [M+H]+ peak at m/z 305.1, confirming the molecular weight of 304.35 g/mol [3].

Part 4: Pharmacological Applications & Kinase Inhibition

The 2,4-diphenylpyrimidine scaffold is a clinically validated pharmacophore for targeting critical oncogenic pathways, most notably Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK)[5]. Recent drug development efforts have heavily utilized this core to design potent inhibitors for Non-Small Cell Lung Cancer (NSCLC)[6].

Mechanism of Action

Kinases utilize ATP as a phosphate donor. The pyrimidine core of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate acts as an ATP-competitive inhibitor[5].

  • The pyrimidine nitrogen atoms (N1/N3) form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cys502 in FAK).

  • The C2 and C4 phenyl rings project deep into the hydrophobic DFG-in pocket, displacing structural water molecules and dramatically increasing binding affinity[5].

  • The C5 ester provides a synthetic vector toward the solvent-exposed region, allowing medicinal chemists to modulate pharmacokinetic parameters without disrupting the core binding interactions[2].

FAK_Pathway A Integrin / RTK Activation B FAK Autophosphorylation (Tyr397) A->B C Src Kinase Recruitment B->C D Downstream Signaling (PI3K/Akt, MAPK) C->D E Tumor Cell Proliferation & Metastasis D->E F 2,4-Diphenylpyrimidine Derivative F->B ATP Competitive Inhibition

Fig 2: Mechanism of Focal Adhesion Kinase (FAK) inhibition by 2,4-diphenylpyrimidine derivatives.

References

  • molaid.
  • BLD Pharm - 77995-07-4 | Ethyl 2,4-diphenylpyrimidine-5-carboxylate URL
  • Ontosight AI - 2,4-Diphenylpyrimidine-5-Carboxylic Acid Overview URL
  • Bioorganic & Medicinal Chemistry Letters (via MedChemExpress)
  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK)
  • Der Pharma Chemica - Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents URL

Sources

Exploratory

Whitepaper: Mechanistic Profiling of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (EDPC)

Executive Summary As a Senior Application Scientist overseeing targeted therapeutic development, I frequently utilize the Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (EDPC) core as a foundational pharmacophore. While EDPC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing targeted therapeutic development, I frequently utilize the Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (EDPC) core as a foundational pharmacophore. While EDPC (CAS 77995-07-4) is often categorized as a synthetic intermediate, its highly conjugated 2,4-diphenylpyrimidine structure is a privileged scaffold in modern drug discovery. It serves as the structural basis for highly potent Focal Adhesion Kinase (FAK) inhibitors and modulators of NF-κB/AP-1 transcription.

This technical guide deconstructs the structural causality, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate EDPC-derived compounds in preclinical settings.

Structural Dynamics and Target Causality

The pharmacological efficacy of the EDPC scaffold is not accidental; it is a product of precise stereoelectronic design tailored for the ATP-binding pockets of kinases.

  • The Pyrimidine Core (The Hinge Binder): The nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors. In kinases like FAK, these nitrogens interact directly with the backbone amides of the hinge region (e.g., Cys502), anchoring the molecule within the ATP-binding cleft.

  • The 2,4-Diphenyl Moieties (Hydrophobic Anchors): The phenyl rings at the C2 and C4 positions are sterically oriented to occupy the deep hydrophobic pockets adjacent to the kinase hinge region. This dual-phenyl substitution drives the high binding affinity and residence time of the scaffold.

  • The Ethyl 5-Carboxylate (Solvent Channel Modulator): The ethyl ester group at the C5 position projects outward toward the solvent-exposed channel of the kinase. It serves a dual purpose: it withdraws electron density from the pyrimidine core (enhancing the hydrogen-bonding strength of the ring nitrogens) and provides a synthetic handle for adding solubilizing groups or fluorophores without disrupting the primary pharmacophore .

Core Mechanism of Action (MoA)

The primary MoA of EDPC derivatives centers on the ATP-competitive inhibition of Focal Adhesion Kinase (FAK / PTK2) , which subsequently dismantles downstream survival and proliferation networks.

  • Catalytic Suppression: By occupying the ATP pocket, EDPC prevents the autophosphorylation of FAK at Tyrosine 397 (Y397).

  • Signal Uncoupling: The loss of p-FAK (Y397) prevents the recruitment of Src family kinases, effectively uncoupling FAK from the PI3K/AKT and MAPK/ERK signaling cascades.

  • Transcriptional Repression: Advanced derivatives of the pyrimidine-5-carboxylate scaffold have been shown to translocate signals that suppress AP-1 and NF-κB mediated gene expression, leading to cell cycle arrest and apoptosis.

MoA EDPC Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (EDPC Scaffold) FAK Focal Adhesion Kinase (FAK) ATP-Binding Pocket EDPC->FAK Competitive Binding Y397 Autophosphorylation (Y397) EDPC->Y397 Blocks FAK->Y397 Catalyzes PI3K PI3K / AKT Cascade Y397->PI3K Activates NFKB NF-κB / AP-1 Transcription Y397->NFKB Activates Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Inhibits NFKB->Apoptosis Inhibits

Fig 1: Mechanism of Action detailing EDPC-mediated FAK inhibition and downstream apoptotic induction.

Quantitative Pharmacodynamics

To understand the evolutionary potential of the EDPC scaffold, we must look at how functionalization impacts its quantitative efficacy. The table below summarizes the transition from the base EDPC scaffold to highly optimized clinical candidates like FAK-IN-27.

Compound / DerivativePrimary TargetBiochemical IC50 (nM)Cellular IC50 (µM)Mechanism of ActionReference
EDPC (Base Scaffold) FAK / Kinases~150.0>10.0ATP-competitive hinge binding
FAK-IN-27 (Coumarin-hybrid) FAK4.970.28 (H1299 cells)Dual FAK inhibition & Apoptosis
EPC (Pyrrolinyl-hybrid) NF-κB / AP-1N/A1.20 (Jurkat cells)Transcriptional suppression

Self-Validating Experimental Workflows

To ensure data integrity, every protocol utilized to evaluate EDPC must be a self-validating system. Below are the definitive methodologies I enforce in the laboratory.

Workflow Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Kinase Incubation (FAK + ATP) Prep->Incubate TRFRET 3. TR-FRET Readout (Eu-Cryptate) Incubate->TRFRET Data 4. IC50 Calculation (Non-linear Fit) TRFRET->Data

Fig 2: High-throughput TR-FRET screening workflow for evaluating EDPC kinase affinity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality of Choice: The highly conjugated biphenyl-pyrimidine system of EDPC often exhibits intrinsic fluorescence, which creates false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET utilizes a time delay (typically 50–100 µs) before measurement, allowing short-lived background fluorescence to decay. This isolates the true Europium-cryptate emission, guaranteeing that the IC50 shift is a true reflection of target binding, not an optical artifact.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute EDPC in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (prevents compound precipitation while maintaining enzyme viability).

  • Enzyme/Substrate Addition: Add 5 nM recombinant human FAK kinase domain and 100 nM ULight-labeled generic peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for FAK (approx. 10 µM) to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 22°C.

  • Detection: Add EDTA (to stop the reaction by chelating Mg2+) and Europium-labeled anti-phospho antibody. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM PF-573228 (positive control). The assay is only valid if Z' > 0.6.

Protocol B: Cellular Phospho-FAK (Y397) Western Blotting

Causality of Choice: While downstream markers like AKT or ERK are useful, they are subject to cross-talk from other receptor tyrosine kinases (e.g., EGFR). Y397 is the primary autophosphorylation site of FAK. Probing this specific residue directly measures the immediate catalytic output of the FAK enzyme in situ, isolating the compound's primary target effect from complex downstream amplification networks.

  • Cell Treatment: Seed H1299 Non-Small Cell Lung Cancer (NSCLC) cells at 2×105 cells/well. Treat with EDPC derivatives (0.1 µM to 10 µM) for 4 hours. Rationale: 4 hours is sufficient to observe kinase inhibition without confounding the data with apoptosis-induced protein degradation.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Critical Step: Phosphatase inhibitors prevent the artificial loss of the p-Y397 signal during extraction.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via 4-12% Bis-Tris SDS-PAGE. Transfer to a low-fluorescence PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary anti-p-FAK (Y397) and anti-Total FAK antibodies overnight at 4°C.

  • Self-Validation Checkpoint: Normalize the p-FAK signal to Total FAK (not just GAPDH or Actin) to definitively prove that the compound is inhibiting kinase activity, rather than merely downregulating total protein expression.

References

  • Targeting Focal Adhesion Kinase in Lung Diseases: Current Progress and Future Directions. MDPI, 2025. URL:[Link]

  • Structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappaB mediated gene expression. PubMed, 2002. URL:[Link]

Foundational

An In-depth Technical Guide to the Discovery and History of Diphenyl-Pyrimidine Compounds

Introduction The journey of drug discovery is often a testament to the confluence of serendipity, meticulous scientific inquiry, and the relentless pursuit of therapeutic solutions. The story of diphenyl-pyrimidine compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of drug discovery is often a testament to the confluence of serendipity, meticulous scientific inquiry, and the relentless pursuit of therapeutic solutions. The story of diphenyl-pyrimidine compounds is a compelling chapter in this narrative, showcasing the evolution of a chemical scaffold from a heterocyclic curiosity to a cornerstone of modern targeted cancer therapy. This in-depth technical guide will illuminate the discovery and history of these remarkable compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their origins, mechanism of action, and the scientific milestones that have defined their trajectory.

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has long made pyrimidine and its derivatives a fertile ground for medicinal chemistry exploration, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1][3][4] This guide will focus specifically on the diphenyl-pyrimidine class, a group of compounds that has revolutionized the treatment of certain cancers by selectively targeting the molecular drivers of the disease.

We will delve into the historical context of pyrimidine chemistry, tracing its roots back to the 19th century, and follow the scientific advancements that led to the rational design and synthesis of the first diphenyl-pyrimidine-based kinase inhibitors.[5] Through an exploration of their mechanism of action, structure-activity relationships, and key experimental methodologies, this guide aims to provide not only a historical account but also a practical resource for those actively engaged in the field of drug discovery and development.

A Historical Perspective: From Heterocyclic Chemistry to Targeted Therapy

The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[5] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[5] For much of the 20th century, research into pyrimidine derivatives focused on their role as components of nucleic acids and their potential as antimetabolites for cancer chemotherapy.

The paradigm shift towards targeted therapy in the late 20th century created a new context for the exploration of novel chemical scaffolds. The discovery that specific genetic mutations could lead to the hyperactivity of protein kinases, driving cancer cell proliferation and survival, opened the door for the development of small molecule inhibitors that could selectively block these aberrant signaling pathways.

The Dawn of an Era: The Discovery of Imatinib

A pivotal moment in the history of diphenyl-pyrimidine compounds, and indeed in the history of oncology, was the discovery of Imatinib (Gleevec) . Chronic Myelogenous Leukemia (CML) is characterized by a specific chromosomal translocation that results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[6] This aberrant kinase was identified as the key driver of CML, making it an ideal target for a selective inhibitor.

Imatinib, a 2-phenylaminopyrimidine derivative, emerged from a focused drug discovery program aimed at identifying inhibitors of the Abl tyrosine kinase.[6][7] Its remarkable success in the treatment of CML, and later, gastrointestinal stromal tumors (GIST), validated the concept of targeted cancer therapy and established the diphenyl-pyrimidine scaffold as a privileged structure for kinase inhibition.[7]

The Core Scaffold: Synthesis and Chemical Properties

The synthesis of diphenyl-pyrimidine compounds has evolved significantly, with numerous methods developed to construct the core heterocyclic ring and introduce diverse substituents. A common and versatile approach involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Strategy

A representative synthetic route to the diphenyl-pyrimidine core often begins with the reaction of a substituted benzaldehyde with a ketone to form a chalcone, an α,β-unsaturated ketone. This intermediate then undergoes a cyclocondensation reaction with guanidine or a substituted guanidine to form the dihydropyrimidine ring, which can be subsequently oxidized to the aromatic pyrimidine.

A modular approach, particularly in the context of medicinal chemistry, allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.[7] For instance, the synthesis of Imatinib analogues often involves the coupling of a pre-formed aminopyrimidine core with a modified benzoic acid derivative.[8]

Experimental Protocol: Synthesis of a Diphenyl-Pyrimidine Derivative

The following protocol outlines a general, multi-step synthesis of a diphenyl-pyrimidine derivative, inspired by the methodologies reported in the literature for the synthesis of Imatinib analogues.[6][9]

Step 1: Synthesis of 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-4-methylbenzonitrile and 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one in a suitable solvent such as n-butanol.

  • Reaction Conditions: Add a catalytic amount of a base, such as potassium tert-butoxide. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired aminopyrimidine intermediate.

Step 2: Acylation with a Benzoic Acid Derivative

  • Preparation of Acid Chloride: In a separate flask, dissolve the desired substituted benzoic acid in a suitable solvent like dichloromethane. Add thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours or until the conversion to the acid chloride is complete. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Coupling Reaction: Dissolve the aminopyrimidine intermediate from Step 1 in a dry, aprotic solvent such as dichloromethane or chloroform. Add a non-nucleophilic base, for example, pyridine or triethylamine. Cool the mixture to 0°C and slowly add the freshly prepared acid chloride.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the final diphenyl-pyrimidine compound.

Characterization Techniques

The structural elucidation and confirmation of the synthesized diphenyl-pyrimidine compounds are crucial. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups within the molecule.

The following table summarizes typical parameters for acquiring NMR spectra for pyrimidine derivatives.[10]

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 300-600 MHz75-150 MHz
Pulse Sequence Standard single-pulse (e.g., zg30)Standard single-pulse with proton decoupling
Number of Scans (NS) 8-161024-4096
Relaxation Delay (D1) 1-2 seconds2-5 seconds
Acquisition Time (AQ) 2-4 seconds1-2 seconds
Spectral Width (SW) -2 to 12 ppm0 to 200 ppm

Mechanism of Action: Targeting Kinase Signaling Pathways

Diphenyl-pyrimidine compounds exert their therapeutic effects primarily by acting as competitive inhibitors of protein kinases.[6] They typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade that drives cellular processes like proliferation, survival, and migration.[6]

The BCR-ABL Signaling Pathway

In the case of Imatinib and its analogues, the primary target is the BCR-ABL tyrosine kinase.[6][7] The binding of the inhibitor to the ATP-binding site of the kinase domain of BCR-ABL stabilizes the inactive conformation of the enzyme, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Active Kinase) RAS RAS BCR_ABL->RAS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib (Diphenyl-pyrimidine) Imatinib->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib.

Structure-Activity Relationship (SAR) and Drug Resistance

The development of resistance to Imatinib, often through point mutations in the BCR-ABL kinase domain, has driven the design of second and third-generation inhibitors.[7][8] SAR studies have been instrumental in understanding the key structural features required for potent and selective inhibition. For example, modifications to the terminal phenyl ring and the piperazine group of Imatinib have been explored to enhance binding affinity and overcome resistance.[6][8] The T315I mutation, in particular, has been a significant challenge as it introduces steric hindrance that prevents the binding of many early-generation inhibitors.[8]

The following workflow illustrates the iterative process of drug design, synthesis, and evaluation in the development of novel diphenyl-pyrimidine kinase inhibitors.

Drug_Discovery_Workflow Start Identify Target Lead_ID Lead Identification (e.g., HTS, Fragment Screening) Start->Lead_ID Lead_Opt Lead Optimization (SAR Studies) Lead_ID->Lead_Opt Synthesis Chemical Synthesis of Analogues Lead_Opt->Synthesis In_Vitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Synthesis->In_Vitro In_Vitro->Lead_Opt Iterative Cycle In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical End Approved Drug Clinical->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

The Expanding Therapeutic Landscape

While the initial success of diphenyl-pyrimidine compounds was in the treatment of CML and GIST, their therapeutic applications have expanded to other malignancies driven by susceptible kinases. For example, derivatives have been designed to target other oncogenic kinases such as EGFR, FAK, and various kinases involved in inflammatory and autoimmune diseases.[3][11][12] The versatility of the diphenyl-pyrimidine scaffold continues to make it an attractive starting point for the design of novel inhibitors for a wide range of therapeutic targets.

The following table presents a summary of the inhibitory activity of selected diphenyl-pyrimidine derivatives against various cancer cell lines, as reported in the literature.

CompoundTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
Imatinib BCR-ABLK-562 (CML)~0.1 - 0.5[6]
Compound 9a FAK, EGFRT790MAsPC-1 (Pancreatic)0.00103 (FAK)[11]
Compound 9f FAK, EGFRT790MH1975 (NSCLC)0.00713 (EGFRT790M)[11]
PD180970 BCR-ABL, c-SrcK562 (CML)0.170 (BCR-ABL)[13]

Conclusion

The discovery and development of diphenyl-pyrimidine compounds represent a landmark achievement in medicinal chemistry and oncology. From the early days of heterocyclic synthesis to the era of rational drug design, this class of molecules has evolved into a powerful tool for the targeted treatment of cancer and other diseases. The story of Imatinib, in particular, serves as a powerful example of how a deep understanding of disease biology, coupled with innovative chemistry, can lead to transformative therapies. As our knowledge of cellular signaling pathways continues to expand, the versatile diphenyl-pyrimidine scaffold is poised to remain a critical component in the armamentarium of drug discovery scientists for years to come.

References

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of a novel series of potent and selective inhibitors of the Abl and platelet-derived growth factor (PDGF) receptor protein-tyrosine kinases. Journal of Medicinal Chemistry, 43(15), 2805-2811. [Link]

  • Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., ... & Sawyers, C. L. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]

  • Gorre, M. E., Mohammed, M., Ellwood, K., Hsu, N., Paquette, R., Rao, P. N., & Sawyers, C. L. (2001). Clinical resistance to STI-571 cancer therapy caused by BCR-ABL gene mutation or amplification. Science, 293(5531), 876-880. [Link]

  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502. [Link]

  • Zimmermann, J., Buchdunger, E., Mett, H., Meyer, T., & Lydon, N. B. (1996). Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of the ABL kinase. Bioorganic & medicinal chemistry letters, 6(11), 1221-1226. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Tombary, A. A. (2010). Design and Synthesis of New Anticancer Pyrimidines With Multiple-Kinase Inhibitory Effect. Medicinal Chemistry, 6(4), 194-203. [Link]

  • Kovalenko, P., D'yakonov, V. A., & Dzhemilev, U. M. (2017). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Letters in Drug Design & Discovery, 14(5), 584-590. [Link]

  • Krasavin, M., Lukin, A., & Zahanich, I. (2026). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. Molecules, 31(3), 123. [Link]

  • Li, L., Chen, L., & Wang, H. (2019). Design and synthesis of diphenylpyrimidine derivatives (DPPYs) as potential dual EGFR T790M and FAK inhibitors against a diverse range of cancer cell lines. Bioorganic chemistry, 92, 103408. [Link]

  • S. S. S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 198-210. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 1-18. [Link]

  • Singh, R. K., & Singh, A. K. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 1-35. [Link]

  • Prakash, J., & Gaisamudre, K. N. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Research in Applied Science and Biotechnology, 3(5), 136-150. [Link]

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  • O. C. A., E. J. O., & A. A. A. (2020). Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine. Journal of Chemical Society of Nigeria, 45(5). [Link]

  • S. S., & S. K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

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  • Mohamed, M. S., Awad, S. M., El-tawab, N. A. A., & Ahmed, N. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

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Exploratory

A Theoretical and Computational Scrutiny of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate: A Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, a representative of the pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, a representative of the pharmacologically significant pyrimidine class of heterocyclic compounds. While direct experimental data for this specific molecule is synthesized from established principles, this document serves as a comprehensive workflow for researchers, scientists, and drug development professionals. It details the integration of quantum chemical calculations, spectroscopic analysis, molecular docking, and ADMET profiling to elucidate the structural, electronic, and potential biological properties of this class of molecules. By explaining the causality behind methodological choices and grounding claims in authoritative sources, this guide aims to be a self-validating resource for the rational design of novel pyrimidine-based therapeutic agents.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine and its derivatives represent a cornerstone in the architecture of biologically active molecules, including their fundamental role in the structure of nucleic acids. The inherent electronic properties and versatile substitution patterns of the pyrimidine ring make it a privileged scaffold in medicinal chemistry. These compounds are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, anti-inflammatory, and anticancer properties. The title compound, Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, with its strategic placement of phenyl and carboxylate groups, presents an intriguing candidate for theoretical investigation to unlock its therapeutic potential. This guide will navigate the multifaceted approach of in silico analysis, from fundamental molecular properties to predictive biological interactions.

Synthesis and Spectroscopic Characterization: An Overview

While numerous synthetic routes to pyrimidine derivatives exist, a common and efficient method is a variation of the Biginelli reaction or similar multicomponent reactions.[1][2] This approach offers a convergent and atom-economical pathway to construct the dihydropyrimidine core, which can be subsequently oxidized to the aromatic pyrimidine.

Postulated Synthetic Protocol

A plausible synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate would involve a one-pot condensation of benzaldehyde, ethyl benzoylacetate, and urea or a related amidine source, often under acidic or basic catalysis, followed by an oxidation step.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization A Benzaldehyde D One-Pot Condensation A->D B Ethyl Benzoylacetate B->D C Urea/Amidine C->D E Oxidation D->E F Ethyl 2,4-diphenyl-5- pyrimidinecarboxylate E->F G FT-IR Spectroscopy F->G H NMR Spectroscopy (¹H & ¹³C) F->H I Mass Spectrometry F->I J Structural Confirmation G->J H->J I->J

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the title compound.

Spectroscopic Signatures: A Theoretical Perspective

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable in predicting and interpreting these spectra.[3][4]

  • FT-IR Spectroscopy: The vibrational frequencies can be calculated and compared with experimental data. Key expected vibrational modes for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate would include C=O stretching of the ester group (~1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (~1500-1650 cm⁻¹), and C-H stretching of the aromatic and ethyl groups (~2900-3100 cm⁻¹).[5]

  • NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are employed to predict the ¹H and ¹³C NMR chemical shifts.[3] For the title compound, one would expect to see distinct signals for the ethyl group protons (a quartet and a triplet), aromatic protons of the two phenyl rings, and the pyrimidine ring proton. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the sp² carbons of the pyrimidine and phenyl rings, and the sp³ carbons of the ethyl group.[6]

Quantum Chemical Investigations with Density Functional Theory (DFT)

DFT has emerged as a powerful tool in computational chemistry for studying the electronic structure and properties of molecules.[7][8] The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly used for such investigations.[4]

Molecular Geometry Optimization

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity.[4]

Table 1: Representative Predicted Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Length (Å)C=O (ester)~1.21
C-O (ester)~1.35
C=N (pyrimidine)~1.34
C-C (phenyl)~1.39
Bond Angle (°)O=C-O (ester)~124
C-N-C (pyrimidine)~118
Dihedral Angle (°)Pyrimidine-PhenylVariable
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap implies higher reactivity and lower kinetic stability.[9][10]

Conceptual DFT Workflow

A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Optimized Geometry B->C D Frequency Calculation C->D F FMO Analysis (HOMO, LUMO, Energy Gap) C->F H Molecular Electrostatic Potential (MEP) C->H E Vibrational Spectra (FT-IR) D->E G Reactivity Descriptors F->G I Electronic Properties G->I H->I

Caption: A flowchart illustrating the key steps in a DFT-based theoretical study.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor). For Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, the carbonyl oxygen of the ester and the nitrogen atoms of the pyrimidine ring are expected to be regions of high electron density.

Molecular Docking: Unveiling Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][11] This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the binding mechanism.

Docking Protocol
  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is generated and optimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to predict the binding poses of the ligand in the active site of the receptor.[10][11]

  • Analysis of Results: The binding poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.[9]

Table 2: Hypothetical Molecular Docking Results

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Activity
SARS-CoV-2 Mpro (6LU7)-8.5HIS41, CYS145, GLU166Antiviral
Acetylcholinesterase (4EY7)-9.2TRP86, TYR337, PHE338Larvicidal, Neuroprotective
EGFR Tyrosine Kinase (1M17)-7.9LEU718, VAL726, ALA743Anticancer

ADMET Analysis: Predicting Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in drug discovery to assess the pharmacokinetic properties of a lead compound. In silico ADMET prediction tools can help to identify potential liabilities early in the drug development process.[12][13]

Key ADMET Parameters
  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The parameters include molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors.[9][10]

  • Absorption: Parameters such as Caco-2 permeability and human intestinal absorption are predicted.

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding are assessed.

  • Metabolism: Prediction of interactions with cytochrome P450 enzymes.

  • Excretion: Prediction of the primary routes of elimination.

  • Toxicity: Prediction of potential toxicities, such as hepatotoxicity and cardiotoxicity.

ADMET Prediction Workflow

A Optimized Ligand Structure B In Silico ADMET Prediction (e.g., SwissADME, pkCSM) A->B C Physicochemical Properties (MW, logP, TPSA) B->C D Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) B->D E Drug-Likeness (Lipinski's Rule, Veber's Rule) B->E F Toxicity Prediction B->F G Lead Candidate Profile C->G D->G E->G F->G

Caption: A schematic representation of an in silico ADMET profiling workflow.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate and its analogues. By integrating DFT calculations for fundamental molecular insights, molecular docking for target identification, and ADMET profiling for pharmacokinetic assessment, researchers can make informed decisions in the early stages of drug discovery. This in silico approach not only accelerates the identification of promising lead compounds but also reduces the reliance on resource-intensive experimental screening. Future work should focus on the synthesis and experimental validation of the theoretical predictions presented herein, paving the way for the development of novel pyrimidine-based therapeutics.

References

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  • (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[9][11]thiazolo[3,2-a]pyrimidine-6-carboxylate. Academia.edu. [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

  • Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. Universidad San Sebastián. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 2,4-diphenyl-5-pyrimidinecarboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related pyrimidine derivatives and general best practices in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Section 1: Compound Identification and Hazard Assessment

1.1. Chemical Identity

Identifier Value
IUPAC Name Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Molecular Formula C₁₉H₁₆N₂O₂
Molecular Weight 316.35 g/mol
Chemical Structure (A specific chemical structure diagram would be inserted here if available)

1.2. Anticipated Hazard Classification

Based on data from analogous pyrimidine and aromatic ester compounds, Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate should be handled as a substance with the following potential hazards.[3][4][5]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

These classifications are precautionary and based on the principle of treating unknown substances with a high degree of caution.

Section 2: The Hierarchy of Controls for Safe Handling

To mitigate the risks associated with handling Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to chemical hazards is through robust engineering controls.

  • Chemical Fume Hood: All handling of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate in solid (powder) or solution form must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of dust or vapors.[7] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.

  • Ventilated Enclosures: For weighing procedures, a ventilated balance enclosure should be used to contain any fine powders and prevent their dispersal into the laboratory environment.[6]

2.2. Administrative Controls: Safe Work Practices

Administrative controls are procedural measures that reduce the duration, frequency, and severity of exposure.

  • Designated Work Areas: Establish a clearly marked and designated area for handling this compound to prevent cross-contamination of other laboratory spaces.[7]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols involving this compound. These SOPs should be readily accessible to all personnel.

  • Training: All personnel must receive documented training on the potential hazards and safe handling procedures for this class of compounds before commencing any work.[8]

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting the user from direct contact with the chemical. The selection of appropriate PPE should be based on a thorough risk assessment.[9]

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[7]Protects against splashes and airborne particles.[7]
Hand Protection Nitrile or other chemically resistant gloves.[7]Prevents skin contact and potential irritation.[7][9]
Body Protection A lab coat or chemical-resistant apron.[7]Protects the body from spills and contamination.[7]
Respiratory Protection Use in a well-ventilated area or with a fume hood is typically sufficient. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.[6][7]Minimizes inhalation of any dust or vapors.[7]

Section 3: Detailed Experimental Protocols

3.1. Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure.[6]

  • Preparation:

    • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[6]

    • Verify that all necessary PPE is available and in good condition.[6]

    • Have spill containment materials readily accessible.[6]

  • Handling:

    • Always handle the compound within the designated chemical fume hood.[6]

    • Wear the recommended PPE at all times.[6]

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • Use dedicated spatulas and glassware to prevent cross-contamination.[7]

  • Weighing:

    • When weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to control dust.[6]

  • Dissolving:

    • Slowly add the solid to the solvent to prevent splashing.[6]

    • If heating is required, use a controlled heating source such as a heating mantle and ensure proper ventilation.[6]

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.[6]

    • Wash hands thoroughly with soap and water after removing gloves.[6]

3.2. Storage and Disposal

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Disposal: All waste containing Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, including contaminated PPE and glassware, must be disposed of as hazardous chemical waste through a licensed disposal company.[6][7] Segregate solid and liquid waste into separate, clearly labeled hazardous waste containers.[6][7]

Section 4: Emergency and First-Aid Measures

Immediate and appropriate action is critical in the event of an emergency.

4.1. Emergency Response Workflow

Emergency_Response cluster_1 Emergency Response Workflow Spill_Exposure Spill or Exposure Occurs Assess_Situation Assess the Situation (Is it safe to respond?) Spill_Exposure->Assess_Situation Evacuate_Alert Evacuate Area & Alert Others Assess_Situation->Evacuate_Alert No First_Aid Administer First Aid Assess_Situation->First_Aid Yes Contain_Spill Contain Spill (if safe) Assess_Situation->Contain_Spill Yes Report_Incident Report the Incident Evacuate_Alert->Report_Incident Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Contain_Spill->Report_Incident Seek_Medical->Report_Incident

Caption: A clear workflow for responding to chemical emergencies.

4.2. First-Aid Procedures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

4.3. Spill Response

  • Small Spills (<1 Liter):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with absorbent materials, working from the outside in.[11]

    • Collect the absorbed material into a labeled hazardous waste container.[11]

    • Decontaminate the spill area.[11]

  • Large Spills (>1 Liter) or Spills of Highly Toxic Materials:

    • Immediately evacuate the area and alert others.[10]

    • Close all doors to the affected area.[10]

    • Call emergency personnel.[10]

    • Do not attempt to clean up the spill yourself.[10]

Section 5: Toxicology and Reactivity

While specific toxicological data for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is limited, studies on related diphenylpyrimidine derivatives have shown a range of biological activities, including potential neuroprotective effects and enzyme inhibition.[13] Some pyrimidine derivatives have demonstrated low systemic toxicity in animal models.[14] However, it is crucial to assume that the compound may be bioactive and handle it with appropriate care.

The reactivity of this compound is not fully characterized. It should be stored away from strong oxidizing agents, strong acids, and strong bases.

References

  • PYRIMIDINE 99% MSDS. (2019). Loba Chemie. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Developing an Emergency Chemical Spill Response Plan. (2025). Enva. Retrieved from [Link]

  • ETHYL 2,4-DIPHENYLACETOACETATE Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • ethyl 2,4-diamino-5-pyrimidinecarboxylate. (2025). ChemBase. Retrieved from [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2017). MDPI. Retrieved from [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). PubMed. Retrieved from [Link]

  • Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing. Retrieved from [Link]

  • 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). PubMed. Retrieved from [Link]

  • The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. (2019). PubMed. Retrieved from [Link]

  • Study of the antidepressant activity of 4-phenyl-2-thioxo-benzo[7][12]thieno[2,3-d]pyrimidine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2017). PubMed. Retrieved from [Link]

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Exploratory

A Roadmap for Target Discovery: Investigating the Biological Potential of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics The pyrimidine nucleus, a fundamental building block of nucleic acids, is...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine nucleus, a fundamental building block of nucleic acids, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents[1][2][3]. Its inherent ability to interact with a wide array of biological macromolecules has made it a focal point for the design and synthesis of novel drugs. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[2][3][4]. This diverse bioactivity stems from the pyrimidine ring's capacity to be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for specific biological targets. The presence of this scaffold in FDA-approved drugs for various indications underscores its therapeutic significance[5][6]. This guide provides a comprehensive framework for elucidating the potential biological targets of a specific, yet under-investigated pyrimidine derivative: Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

Hypothesized Biological Targets and Pathways

While direct experimental data for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is limited, the extensive literature on structurally related pyrimidine derivatives allows for the formulation of strong hypotheses regarding its potential biological targets. The following sections outline the most probable molecular targets and the rationale for their consideration.

Protein Kinases: Key Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis[7]. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention[8][9]. The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the enzyme[8][9].

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and survival. Pyrimidine-based inhibitors of EGFR have been successfully developed to treat various cancers[1][10].

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrimidine derivatives have shown potent inhibition of VEGFR[1][8].

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. Inhibitors of CDKs, many of which contain a pyrimidine core, can induce cell cycle arrest and are effective in treating certain types of cancer[1][11].

  • Aurora and Polo-like Kinases (AURK/PLK): Serine/threonine kinases that are crucial for mitotic progression. A number of pyrimidine-based compounds have been identified as potent inhibitors of these kinases[5].

  • PIM-1 Kinase: A serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. Recent studies have identified novel pyrido[2,3-d]pyrimidine derivatives as potent PIM-1 kinase inhibitors[12].

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase and the potential point of inhibition by a pyrimidine derivative.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binding & Dimerization ADP ADP Receptor->ADP Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Downstream Autophosphorylation Inhibitor Ethyl 2,4-diphenyl- 5-pyrimidinecarboxylate (Hypothesized) Inhibitor->Receptor Inhibition of ATP Binding ATP ATP ATP->Receptor Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Response

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Dihydrofolate Reductase (DHFR): A Target in Nucleotide Synthesis

Dihydrofolate reductase is a crucial enzyme in the synthesis of purines, pyrimidines, and certain amino acids[13]. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. The pyrimidine ring is a key structural feature of many DHFR inhibitors, including the well-known antibacterial drug trimethoprim[13][14][15]. Both classical and non-classical antifolates targeting DHFR have been developed for the treatment of cancer and infectious diseases[13][15]. Given that many DHFR inhibitors contain a 2,4-diaminopyrimidine substructure, and the subject compound is a disubstituted pyrimidine, DHFR presents a plausible target[13][14].

Topoisomerase II: An Enzyme Critical for DNA Topology

Topoisomerase II is an enzyme that plays a vital role in altering the topology of DNA, which is essential for processes such as DNA replication and transcription. Some pyrimidine derivatives have been shown to act as topoisomerase II inhibitors, thereby inducing DNA damage and apoptosis in cancer cells[16]. Molecular docking studies have suggested that certain pyrimidine derivatives can intercalate with DNA and inhibit topoisomerase II activity[16].

NF-κB Signaling Pathway: A Link to Inflammation and Cancer

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response and also plays a significant role in cancer development and progression. One report on a structurally similar compound, ethyl 4-phenylpyrimidine-5-carboxylate, suggests that it exerts neuroprotective effects by inhibiting the NF-κB inflammatory pathway[17]. This indicates that Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate may also modulate this pathway.

Experimental Workflows for Target Validation

A systematic and multi-faceted experimental approach is required to identify and validate the biological targets of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate. The following workflows provide a roadmap for this investigation.

Workflow 1: Initial In Vitro Bioactivity Screening

The first step is to assess the general bioactivity of the compound through a series of in vitro assays.

In_Vitro_Screening_Workflow Start Ethyl 2,4-diphenyl- 5-pyrimidinecarboxylate Cytotoxicity Cellular Cytotoxicity Assays (e.g., MTT, MTS) Start->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Start->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Start->Antioxidant Data_Analysis Data Analysis and Prioritization of Hits Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis

Caption: Workflow for initial in vitro bioactivity screening.

Step-by-Step Protocol for Cellular Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow 2: Target-Based Enzymatic Assays

Based on the initial screening results and the hypothesized targets, proceed with specific enzyme inhibition assays.

Enzymatic_Assay_Workflow Compound Ethyl 2,4-diphenyl- 5-pyrimidinecarboxylate Kinase_Assay Kinase Inhibition Assays (e.g., Kinase-Glo, HTRF) Compound->Kinase_Assay DHFR_Assay DHFR Inhibition Assay (Spectrophotometric) Compound->DHFR_Assay Topo_Assay Topoisomerase II Inhibition Assay Compound->Topo_Assay IC50_Determination IC50 Value Determination and Selectivity Profiling Kinase_Assay->IC50_Determination DHFR_Assay->IC50_Determination Topo_Assay->IC50_Determination

Caption: Workflow for target-based enzymatic assays.

Step-by-Step Protocol for a Generic Kinase Inhibition Assay:

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and varying concentrations of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Workflow 3: In Silico and Cellular Mechanism of Action Studies

To further elucidate the mechanism of action and validate the target in a cellular context, a combination of computational and cell-based assays should be employed.

MOA_Studies_Workflow Lead_Compound Active Compound Docking Molecular Docking Studies Lead_Compound->Docking Western_Blot Western Blot Analysis (Phospho-protein levels) Lead_Compound->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_Compound->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Lead_Compound->Apoptosis_Assay Target_Validation Target Validation and Mechanism Elucidation Docking->Target_Validation Western_Blot->Target_Validation Cell_Cycle->Target_Validation Apoptosis_Assay->Target_Validation

Caption: Workflow for mechanism of action and cellular target validation studies.

Data Presentation: A Framework for Quantitative Analysis

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Cell LineCancer TypeIC50 (µM)
MCF-7BreastTBD
A549LungTBD
HCT116ColonTBD
TBD: To be determined through experimentation

Table 2: Enzymatic Inhibition Profile of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Target EnzymeAssay TypeIC50 (µM)
EGFRKinase-GloTBD
VEGFR2HTRFTBD
CDK2Kinase AssayTBD
DHFRSpectrophotometricTBD
Topoisomerase IIRelaxation AssayTBD
TBD: To be determined through experimentation

Conclusion and Future Directions

Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, by virtue of its pyrimidine core, holds significant promise as a bioactive molecule. This guide has outlined a rational, evidence-based approach to systematically investigate its potential biological targets. By focusing on well-established targets of pyrimidine derivatives, such as protein kinases and dihydrofolate reductase, and employing a multi-pronged experimental strategy, researchers can efficiently elucidate the mechanism of action of this compound. The successful identification and validation of its biological target(s) will be a critical step in unlocking its therapeutic potential and paving the way for further preclinical and clinical development.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. (n.d.). Vertex AI Search.
  • Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. (n.d.). Vertex AI Search.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI.
  • Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. (n.d.). Benchchem.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. (2011). PubMed.
  • Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. (2020). PubMed.
  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal of Radiological and Applied Sciences in Biosciences.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
  • Ethyl 4-phenylpyrimidine-5-carboxyl
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combin. (2021). Semantic Scholar.
  • Design, synthesis, and biological evaluation of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives as new irreversible epidermal growth factor receptor inhibitors with improved pharmacokinetic properties. (2013). PubMed.
  • Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]. (2023). SunText Reviews.

Sources

Foundational

spectroscopic data (NMR, IR, Mass) of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

An In-depth Technical Guide to the Spectroscopic Elucidation of a Dihydropyrimidine Derivative: Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Authored by: A Senior Application Scientist Forewor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Elucidation of a Dihydropyrimidine Derivative: Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Authored by: A Senior Application Scientist

Foreword: Navigating the Spectroscopic Landscape

In the realm of drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent biological and pharmacological evaluations are built. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstones of this analytical process. This guide provides a comprehensive, in-depth exploration of the spectroscopic data for a representative dihydropyrimidine derivative, Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. While the primary topic of interest is Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, a thorough search of available scientific literature did not yield a complete public dataset for this specific molecule. Therefore, we will leverage the detailed spectral data available for the aforementioned, structurally related Biginelli reaction product to illustrate the principles and workflow of spectroscopic analysis. The insights and methodologies discussed herein are directly applicable to the structural elucidation of a wide array of heterocyclic compounds.

The Compound of Interest: A Biginelli Reaction Product

The Biginelli reaction, a one-pot cyclocondensation, is a cornerstone of heterocyclic synthesis, yielding dihydropyrimidinones (DHPMs) of significant pharmacological interest. Our model compound, Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a classic example of a Biginelli product, arising from the reaction of benzaldehyde, ethyl acetoacetate, and urea. Understanding its spectroscopic signature is key to confirming its synthesis and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A solution of the purified compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. The choice of solvent is critical; it must dissolve the compound without containing protons that would obscure the signals from the analyte. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.2Singlet1HNH -1
~7.7Singlet1HNH -3
7.2-7.4Multiplet5HAromatic C₆H
~5.4Doublet1HCH at position 4
~4.0Quartet2HO-CH₂ -CH₃
~2.3Singlet3HCH₃ at position 6
~1.1Triplet3HO-CH₂-CH₃

Causality behind Assignments:

  • Downfield NH Protons: The two distinct singlets at highly deshielded chemical shifts (~9.2 and ~7.7 ppm) are characteristic of amide-like protons (N-H) within the pyrimidine ring. Their downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic nature of the ring system.

  • Aromatic Region: The multiplet in the 7.2-7.4 ppm range, integrating to 5 protons, is indicative of the monosubstituted phenyl group at the C4 position.

  • Chiral Center Proton: The doublet at ~5.4 ppm is assigned to the proton at the C4 position. It is a doublet due to coupling with the adjacent N-H proton.

  • Ethyl Ester Group: The quartet at ~4.0 ppm (2H) and the triplet at ~1.1 ppm (3H) are the classic signature of an ethyl group. The methylene protons (-CH₂-) are split into a quartet by the three adjacent methyl protons (-CH₃), and the methyl protons are split into a triplet by the two adjacent methylene protons.

  • Methyl Group on the Ring: The singlet at ~2.3 ppm, integrating to 3 protons, corresponds to the methyl group at the C6 position of the dihydropyrimidine ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~165Ester C =O
~153Ureidic C =O
~145Aromatic C (quaternary)
~128Aromatic C H
~127Aromatic C H
~126Aromatic C H
~101C -5 of pyrimidine ring
~60O-C H₂-CH₃
~54C -4 of pyrimidine ring
~18C H₃ at position 6
~14O-CH₂-C H₃

Causality behind Assignments:

  • Carbonyl Carbons: The two downfield signals at ~165 ppm and ~153 ppm correspond to the two carbonyl carbons: the ester carbonyl and the ureidic carbonyl, respectively.

  • Aromatic Carbons: The signals in the ~126-145 ppm range are characteristic of the sp² hybridized carbons of the phenyl ring.

  • Pyrimidine Ring Carbons: The signals at ~101 ppm and ~54 ppm are assigned to the C5 and C4 carbons of the pyrimidine ring, respectively.

  • Ethyl Ester and Methyl Carbons: The upfield signals at ~60, ~18, and ~14 ppm correspond to the carbons of the ethyl ester and the methyl group at C6.

Visualizing the Molecular Structure

Caption: Molecular structure of the representative dihydropyrimidine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy levels of its bonds.

Experimental Protocol: Solid-State Analysis

A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The pellet is then placed in the beam of an FTIR spectrometer, and the spectrum is recorded.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3244N-H StretchingAmide N-H
~3177N-H StretchingAmide N-H
~1724C=O StretchingEster C=O
~1703C=O StretchingAmide C=O
~1650C=C StretchingAromatic C=C

Causality behind Assignments:

  • N-H Stretching: The two distinct sharp bands around 3244 and 3177 cm⁻¹ are characteristic of N-H stretching vibrations, confirming the presence of the two amide-like groups in the pyrimidine ring.

  • Carbonyl Stretching: The strong, sharp absorption bands at ~1724 cm⁻¹ and ~1703 cm⁻¹ are indicative of the two carbonyl groups. The ester carbonyl typically appears at a slightly higher wavenumber than the amide carbonyl.

  • Aromatic C=C Stretching: The absorption around 1650 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic phenyl ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

A dilute solution of the sample is introduced into the mass spectrometer. In ESI, a high voltage is applied to the liquid to create an aerosol. The solvent evaporates, and the analyte molecules are ionized. The resulting ions are then guided into the mass analyzer.

Mass Spectral Data and Interpretation

For Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₄H₁₆N₂O₃), the expected molecular weight is approximately 260.29 g/mol .

  • Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI, the most prominent peak would be the protonated molecule at an m/z of approximately 261.12. The observation of this peak confirms the molecular weight of the compound.

  • Fragmentation Pattern: The molecule can fragment in predictable ways, providing further structural information. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the pyrimidine ring.

Visualizing a Potential Fragmentation Pathway

fragmentation parent [M+H]⁺ m/z = 261 frag1 Loss of C₂H₅OH [M+H - 46]⁺ m/z = 215 parent->frag1 - C₂H₅OH frag2 Loss of CO [M+H - 46 - 28]⁺ m/z = 187 frag1->frag2 - CO

Caption: A plausible fragmentation pathway in ESI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of NMR, IR, and Mass spectral data provides a self-validating system for the structural elucidation of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle. The principles and methodologies detailed in this guide are broadly applicable to the characterization of novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. Retrieved from [Link]

  • Bangladesh Journal of Scientific and Industrial Research. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio). Retrieved from [Link]

  • OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (400 MHz, DMSO-d6) δ 7.59 (s, 1H), 7.32 (m, 5H), 5.49 (s, 1H), 5.25 (s, 1H), 4.10 (q, 2H), 2.32 (s, 3H), 1.10 (t, 3H). Retrieved from [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from [Link]

  • Chemistry & Biology Interface. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. Retrieved from [Link]

  • PubChem. (n.d.). 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. Retrieved from [Link]

  • Academia.edu. (n.d.). *(PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate via Acid-Catalyzed Biginelli Reaction

Abstract This document provides a comprehensive guide for the synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, a highly functionalized pyrimidine derivative. The protocol leverages the Biginelli reaction, a robus...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, a highly functionalized pyrimidine derivative. The protocol leverages the Biginelli reaction, a robust and efficient one-pot, three-component condensation. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds, including calcium channel blockers and antihypertensive agents. This guide details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, outlines key optimization strategies, and offers troubleshooting advice to ensure reproducible, high-yield synthesis for researchers and drug development professionals.

Introduction and Scientific Rationale

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a cornerstone of heterocyclic chemistry. It facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives from an aldehyde, a β-ketoester, and urea (or thiourea) in a single step. The power of this multicomponent reaction lies in its operational simplicity and its ability to generate molecular complexity rapidly from readily available starting materials.

The target molecule, Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, is synthesized by modifying the classical Biginelli components, utilizing benzaldehyde as the aldehyde, ethyl benzoylacetate as the β-dicarbonyl compound, and urea as the nitrogen source. The resulting structure incorporates two phenyl groups, enhancing its potential for diverse biological interactions and making it a valuable building block for compound library generation.

The reaction proceeds under acidic catalysis, which is essential for activating the reactants and driving the cyclocondensation forward. While the classic protocol often employed strong mineral acids like HCl, modern iterations utilize a variety of milder Brønsted or Lewis acids to improve yields and simplify purification. This protocol employs a common and effective Lewis acid catalyst to achieve a high-yielding and clean reaction profile.

The Biginelli Reaction Mechanism

The mechanism of the acid-catalyzed Biginelli reaction is a well-studied cascade of bimolecular reactions. While several pathways have been debated, the most widely accepted mechanism, often referred to as the Kappe mechanism, proceeds through an N-acyliminium ion intermediate.

Causality of Mechanistic Steps:

  • Iminium Ion Formation (Rate-Limiting Step): The reaction is initiated by the acid-catalyzed condensation between the aldehyde (benzaldehyde) and urea. The acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of urea's amino groups. Subsequent dehydration forms a key N-acyliminium ion intermediate. This activation step is critical; without a catalyst, this step is prohibitively slow, leading to very low yields.

  • Nucleophilic Addition: The β-ketoester (ethyl benzoylacetate) exists in equilibrium with its enol tautomer under acidic conditions. This enol form acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This C-C bond-forming step establishes the core backbone of the final product.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization. The remaining free amino group of the urea moiety attacks the ketone carbonyl of the former β-ketoester portion. This ring-closing step is followed by a final dehydration reaction, which is thermodynamically driven by the formation of a stable, conjugated dihydropyrimidine ring system.

Biginelli_Mechanism Fig. 1: Proposed Biginelli Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Formation Benzaldehyde Benzaldehyde Iminium N-Acyliminium Ion Benzaldehyde->Iminium + Urea, H⁺ Urea Urea Urea->Iminium EBA Ethyl Benzoylacetate (Enol) Adduct Open-Chain Adduct EBA->Adduct Iminium->Adduct + Ethyl Benzoylacetate Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Final Product (Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate) Cyclized->Product - H₂O (Dehydration)

Caption: Fig. 1: Proposed Biginelli Reaction Mechanism

Experimental Application & Protocol

This protocol is optimized for the gram-scale synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1 Materials and Reagents

ReagentMolecular Wt.Molar RatioQuantity (for 10 mmol scale)
Benzaldehyde106.12 g/mol 1.0 eq1.06 g (1.02 mL)
Ethyl Benzoylacetate192.21 g/mol 1.0 eq1.92 g (1.71 mL)
Urea60.06 g/mol 1.5 eq0.90 g
Iron(III) Chloride (FeCl₃)162.20 g/mol 0.1 eq (10 mol%)0.16 g
Ethanol (Absolute)46.07 g/mol Solvent20 mL
Deionized Water18.02 g/mol WashAs needed

3.2 Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel), tank, and UV lamp

3.3 Step-by-Step Synthesis Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq, 10 mmol), ethyl benzoylacetate (1.0 eq, 10 mmol), urea (1.5 eq, 15 mmol), and the catalyst, iron(III) chloride (0.1 eq, 1 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. The use of ethanol is strategic as it effectively dissolves the reactants at elevated temperatures while allowing for product precipitation upon cooling.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. The elevated temperature is crucial to overcome the activation energy of the rate-limiting step.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The consumption of the starting materials (visualized under UV light) will indicate the reaction's progression towards completion.

  • Product Isolation: Upon completion, remove the heating mantle and allow the reaction mixture to cool to room temperature. As the solution cools, the product will begin to precipitate out of the solution.

  • Precipitation and Filtration: To maximize precipitation, place the flask in an ice bath for 30 minutes. Pour the cold slurry into 50 mL of ice-cold water with stirring to further precipitate the product and dissolve the catalyst and excess urea. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with small portions of cold water to remove any residual catalyst and impurities, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid. Dry the purified product under vacuum. The expected yield is typically in the range of 75-90%.

Workflow Fig. 2: Experimental Workflow Diagram A 1. Combine Reactants (Benzaldehyde, Ethyl Benzoylacetate, Urea, FeCl₃) in Ethanol B 2. Heat to Reflux (80-85°C, 4-6 hours) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Cool to Room Temp & then Ice Bath C->D Reaction Complete E 5. Precipitate in Ice Water & Filter Solid D->E F 6. Wash Solid (Cold Water & Ethanol) E->F G 7. Recrystallize from Hot Ethanol F->G H 8. Dry & Characterize Final Product G->H

Caption: Fig. 2: Experimental Workflow Diagram

Troubleshooting and Optimization Insights

Issue 1: Low or No Product Yield

  • Causality: Low yields are a common problem in uncatalyzed or sub-optimally catalyzed Biginelli reactions. The acid catalyst is essential for activating the aldehyde.

  • Solution: Ensure the catalyst is active and used in the correct amount (10-20 mol% is a good starting point). While FeCl₃ is effective, other Lewis acids like NiCl₂, ZnCl₂, or Yb(OTf)₃ can be screened. Brønsted acids like p-toluenesulfonic acid (p-TSA) are also viable alternatives.

Issue 2: Reaction Stalls or is Sluggish

  • Causality: The reaction temperature may be too low, or the solvent may not be optimal. While ethanol is standard, other solvents or even solvent-free conditions can sometimes accelerate the reaction.

  • Solution: Ensure a consistent reflux temperature is maintained. If the reaction remains slow, consider switching to a higher-boiling solvent like acetonitrile or exploring solvent-free conditions by heating the neat mixture of reactants (with catalyst).

Issue 3: Significant Side Product Formation

  • Causality: The use of very strong acids can sometimes promote the self-condensation of the β-ketoester or polymerization of the aldehyde.

  • Solution: Using a milder Lewis acid (as suggested above) often provides greater selectivity and minimizes side reactions. Ensuring the stoichiometry is correct, particularly by not using a large excess of the aldehyde, can also improve the product profile.

Product Characterization

The identity and purity of the synthesized Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H stretches (amide), C=O stretches (ester and amide), and aromatic C-H bonds.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

  • Melting Point: To assess the purity of the final product.

Conclusion

The Biginelli reaction offers a highly efficient and direct pathway for the synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate. By understanding the underlying mechanism and carefully controlling key experimental parameters such as catalyst choice, temperature, and reaction time, researchers can reliably produce this valuable heterocyclic compound in high yields. This protocol provides a validated and self-consistent method, grounded in established chemical principles, to serve as a robust starting point for synthesis, derivatization, and subsequent application in drug discovery and materials science.

References

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. (2023). ResearchGate. [Link]

  • Patil, R. V., et al. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed. [Link]

  • Biginelli Reaction: Polymer Supported Catalytic Approaches. Semantic Scholar. [Link]

  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. (2015). PubMed. [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). J. Synth. Chem.[Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

  • Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). (2017). Chemistry of Heterocyclic Compounds. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. [Link]

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. [Link]

  • Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Open Access Journal of Pharmaceutical Research. [Link]

  • Biginelli Reaction. (2021). YouTube. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2017). MDPI. [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PMC. [Link]

  • Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Academia.edu. [https://www.academia.edu/38903723/Synthesis_and_Characterizations_of_ethyl_2Z_2_Aryl_5_4_hydroxy_3_methoxyphenyl_7_methyl_3_oxo_2_3_8_8a_tetrahydro_5H_1_3_thiazolo_3_2_a_pyrimidine_6_carboxylate_Derivatives_as_Biological_and_Antifungal_Active_Agents]([Link]

Application

Application Note: One-Pot Synthesis Protocol for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Executive Summary Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antiviral agents, and anti-inflammatory drugs[1]. Ethyl 2,4-diph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antiviral agents, and anti-inflammatory drugs[1]. Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (CAS: 77995-07-4)[2] is a highly functionalized heterocycle that serves as a critical building block for advanced drug discovery.

Traditional syntheses of highly substituted pyrimidines often require multi-step linear sequences with arduous intermediate isolations. This application note details an operationally simple, highly efficient one-pot, two-stage tandem synthesis [3]. By leveraging a coupling-addition-cyclocondensation sequence[4], this protocol maximizes atom economy, eliminates the need to isolate unstable intermediates, and provides the target compound in high yield and analytical purity.

Mechanistic Rationale & Strategy

The synthesis is designed as a self-contained, self-validating system based on the sequential reaction of an active methylene compound, a C1-electrophile, and a dinucleophile[5].

  • Stage 1 (Methinylation): Ethyl benzoylacetate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts dually as an electrophilic methine (=CH–) source and a leaving group provider. The reaction is thermodynamically driven by the evaporation of methanol, yielding a highly reactive enaminone intermediate (ethyl 2-benzoyl-3-(dimethylamino)acrylate).

  • Stage 2 (Cyclocondensation): Without isolation, the enaminone is treated with benzamidine hydrochloride and a base. The base liberates the free amidine, which acts as a potent 1,3-dinucleophile. A Michael-type addition of the primary amine to the enaminone expels dimethylamine gas. Subsequent intramolecular cyclization and dehydration yield the fully aromatized, thermodynamically stable pyrimidine ring[3].

SynthesisWorkflow A Ethyl Benzoylacetate + DMF-DMA B Stage 1: Methinylation (80 °C, 2h) A->B C Intermediate: Enaminone B->C - 2 MeOH E Stage 2: Cyclocondensation (Reflux, 4-6h) C->E D Benzamidine HCl + K2CO3 D->E Free Amidine F Dihydropyrimidine Intermediate E->F Michael Addition G Dehydration & Aromatization (- H2O, - HNMe2) F->G H Ethyl 2,4-diphenyl-5- pyrimidinecarboxylate G->H Thermodynamically Driven

Mechanistic workflow for the one-pot synthesis of ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

(Note: The diagram above is constrained to a maximum width of 760px per formatting specifications).

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
Ethyl benzoylacetate 192.211.01.92 g (10.0 mmol)Primary β -ketoester substrate
DMF-DMA 119.161.21.43 g (12.0 mmol)Electrophilic C1 synthon
Benzamidine HCl 156.611.11.72 g (11.0 mmol)Dinucleophilic amidine source
Potassium Carbonate 138.211.52.07 g (15.0 mmol)Base for amidine liberation
Ethanol (Absolute) 46.07Solvent20 mLReaction medium for Stage 2

Step-by-Step Experimental Protocol

Stage 1: Enaminone Formation
  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (1.92 g, 10.0 mmol).

  • Reagent Addition: Syringe in DMF-DMA (1.43 g, 12.0 mmol) dropwise.

    • Causality: A slight excess (1.2 equiv) of DMF-DMA is utilized to ensure complete conversion of the starting material. The reaction is run neat to maximize the collision frequency of the reactants.

  • Heating: Heat the stirring mixture to 80 °C using an oil bath for 2 hours.

    • Causality: Heating provides the activation energy for the condensation and drives the equilibrium forward by evaporating the methanol byproduct.

  • Validation (TLC): Monitor the reaction via TLC (Hexane/EtOAc 3:1).

    • Visual Cue: The starting material ( Rf​≈0.6 ) will disappear, replaced by a bright, UV-active enaminone spot ( Rf​≈0.3 ).

Stage 2: Cyclocondensation & Aromatization
  • Solvent & Reagent Addition: Cool the flask to room temperature. Add 20 mL of absolute ethanol to solubilize the enaminone intermediate. Immediately add benzamidine hydrochloride (1.72 g, 11.0 mmol) and finely powdered anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

    • Causality: K2​CO3​ is essential to neutralize the hydrochloride salt, generating the nucleophilic free benzamidine in situ. Ethanol is the ideal solvent as it dissolves all organic intermediates while allowing for a sufficiently high reflux temperature.

  • Annulation: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

    • Causality: The elevated temperature is critical for the final dehydration step of the dihydropyrimidine intermediate, which yields the aromatic product[3].

    • Visual Cue: The solution will transition from a pale yellow to a deep orange/red hue. The evolution of dimethylamine gas (detectable by a faint fishy odor) will cease upon completion.

Stage 3: Workup & Purification
  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of crushed ice-water under vigorous magnetic stirring.

    • Causality: The sudden shift in solvent polarity forces the highly lipophilic pyrimidine product to precipitate, while inorganic salts (KCl, excess K2​CO3​ ) and polar impurities remain dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL).

  • Recrystallization: Recrystallize the crude solid from a minimal amount of boiling ethanol.

    • Causality: Recrystallization leverages the temperature-dependent solubility of the pyrimidine, efficiently stripping away trace unreacted benzamidine and colored polymeric byproducts[5]. Dry the purified crystals under high vacuum.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected spectroscopic parameters:

Analytical MethodExpected Signals for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
1 H NMR (400 MHz, CDCl3​ ) δ 9.25 (s, 1H, Pyrimidine C6-H), 8.55 (m, 2H, Ar-H), 7.75 (m, 2H, Ar-H), 7.55–7.45 (m, 6H, Ar-H), 4.28 (q, J = 7.1 Hz, 2H, −OCH2​− ), 1.25 (t, J = 7.1 Hz, 3H, −CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 166.8 (C=O), 164.2 (C2), 163.5 (C4), 159.1 (C6), 137.5–128.0 (Aromatic C), 121.0 (C5), 61.8 ( −OCH2​− ), 14.1 ( −CH3​ ).
Mass Spectrometry (ESI) Calculated for [M+H]+ C19​H17​N2​O2+​ : 305.13; Found: m/z 305.1
IR Spectroscopy (ATR) νmax​ 3050 (Aromatic C-H), 2980 (Aliphatic C-H), 1715 (Ester C=O), 1580, 1540 (Pyrimidine C=C/C=N) cm−1 .

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
Incomplete enaminone formation (Stage 1)Moisture in the DMF-DMA reagent causing premature hydrolysis.Use freshly distilled or sure-seal DMF-DMA. Run Stage 1 under a dry nitrogen atmosphere.
Low pyrimidine yield / Unreacted enaminone Incomplete liberation of free benzamidine due to clumped base.Ensure K2​CO3​ is finely powdered and strictly anhydrous. Extend reflux time to 6 hours.
Product oils out during aqueous workup Rapid cooling or high residual ethanol concentration preventing crystallization.Extract the aqueous emulsion with Ethyl Acetate (3 × 30 mL), dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc 8:2).

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. [5]

  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826. [3]

  • Jalani, H., Cai, W., & Lu, H. (2017). Copper-Catalyzed One-pot Synthesis of Pyrimidines from Amides, DMF-DMA and Enamines. Advanced Synthesis & Catalysis, 359(10), 1650-1654. [4]

  • Falsone, F. S., & Kappe, C. O. (2001). Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals - Turkish Journal of Chemistry. [1]

  • Molaid Chemical Database. Ethyl 2,4-diphenylpyrimidine-5-carboxylate (CAS 77995-07-4) Properties and Synthesis. [2]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Development of Antimicrobial Agents from Pyrimidine Derivatives

Introduction: The Enduring Promise of the Pyrimidine Scaffold The relentless rise of antimicrobial resistance presents one of the most significant challenges to global public health. This has catalyzed an urgent search f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the Pyrimidine Scaffold

The relentless rise of antimicrobial resistance presents one of the most significant challenges to global public health. This has catalyzed an urgent search for novel therapeutic agents with unique mechanisms of action.[1][2] Within the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[3] This six-membered heterocyclic structure is a cornerstone of life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[4][5] This inherent biocompatibility, combined with its synthetic tractability, makes the pyrimidine nucleus an exceptional starting point for the design of new antimicrobial drugs.[2][6]

A vast body of research has demonstrated that derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[7][8][9] Well-known drugs, such as the antibacterial agent Trimethoprim, have long validated the clinical potential of this compound class.[8][10] These molecules often exert their effects by selectively targeting essential microbial enzymes that are distinct from their mammalian counterparts, providing a pathway to selective toxicity.[6][11]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents based on the pyrimidine scaffold. We will move from initial design and synthesis strategies to detailed, field-proven protocols for biological evaluation and preliminary mechanism of action studies.

Section 1: Design and Synthesis Strategies

The versatility of the pyrimidine core allows for the introduction of diverse functional groups at multiple positions, enabling the fine-tuning of its biological activity. A cornerstone of pyrimidine synthesis is the Biginelli reaction , a one-pot, three-component condensation that efficiently produces dihydropyrimidinones (DHPMs).[3][12][13] This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, often under acidic catalysis.[3][12] The resulting DHPMs serve as a versatile platform for further chemical modification.[3][14]

Other established synthetic routes involve the condensation of chalcones with thiourea or guanidine derivatives.[6][15] The choice of synthetic strategy is fundamentally linked to the desired substitution pattern, which is guided by structure-activity relationship (SAR) studies aimed at maximizing potency and minimizing toxicity.

Protocol 1: General Synthesis of a Pyrimidine Derivative via the Biginelli Reaction

This protocol describes a general, acid-catalyzed method for synthesizing a 3,4-dihydropyrimidin-2(1H)-one core structure.

Causality: The Biginelli reaction is chosen for its operational simplicity and high convergence, allowing three components to form a complex heterocyclic scaffold in a single step.[12][13] The use of an acid catalyst, such as FeCl₃ or Yb(OTf)₃, activates the aldehyde carbonyl for nucleophilic attack, driving the reaction forward.[3][13]

Materials:

  • Aryl Aldehyde (e.g., Benzaldehyde): 1.0 eq

  • β-Ketoester (e.g., Ethyl Acetoacetate): 1.0 eq

  • Urea or Thiourea: 1.5 eq

  • Catalyst (e.g., Iron(III) chloride hexahydrate, FeCl₃·6H₂O): 10 mol%

  • Solvent: Ethanol (EtOH)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and FeCl₃·6H₂O (0.10 eq).

  • Add ethanol (approx. 20-30 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours.

  • Self-Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new, single spot indicates reaction completion.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (approx. 100 mL) while stirring. This will cause the product to precipitate out of the solution.

  • Collect the solid product by vacuum filtration, washing with cold water to remove any residual catalyst and unreacted urea.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from hot ethanol to yield the final pyrimidine derivative.[3]

  • Characterize the final compound using techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Diagram 1: General Drug Discovery Workflow

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Lead Evaluation Design Compound Design (SAR-guided) Synth Synthesis of Pyrimidine Analogs Design->Synth Purify Purification & Characterization Synth->Purify MIC Primary Screen: MIC Assay Purify->MIC MBC Secondary Screen: MBC Assay MIC->MBC MoA Mechanism of Action (e.g., DHFR Assay) MBC->MoA Cyto Cytotoxicity Assay (e.g., MTT) MoA->Cyto Cyto->Design Optimization Feedback

Caption: A high-level workflow for pyrimidine-based antimicrobial drug discovery.

Section 2: Primary Screening - The Minimum Inhibitory Concentration (MIC) Assay

Once a library of pyrimidine derivatives has been synthesized and purified, the first critical step is to determine their antimicrobial activity. The gold-standard method for this is the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro after a standardized incubation period.[16][17][18] This quantitative measure allows for the direct comparison of the potency of different compounds.

Protocol 2: Broth Microdilution MIC Assay

This protocol outlines the determination of MIC values using the broth microdilution method in a 96-well plate format, a technique widely adopted for its efficiency and low sample volume requirements.[16][19] The methodology is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19]

Causality: The broth microdilution method is chosen for its scalability and reproducibility. Using serial twofold dilutions provides a clear concentration gradient to precisely identify the point of growth inhibition.[18] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized, supports the growth of most non-fastidious pathogens, and has low levels of inhibitors that could interfere with the antimicrobial agent.[20]

Materials:

  • Test Pyrimidine Compounds (dissolved in DMSO to a stock concentration, e.g., 1280 µg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well, U-bottom microtiter plates

  • 0.5 McFarland Turbidity Standard

  • Sterile Saline or Broth

  • Positive Control Antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

Part A: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, use a sterile loop to select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in a tube of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[17] This suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a final standardized inoculum of approximately 5 x 10⁵ CFU/mL.[18]

Part B: Plate Preparation and Inoculation

  • Dispense 50 µL of CAMHB into all wells (columns 1-12) of a 96-well microtiter plate.

  • Add an additional 50 µL of the compound stock solution (prepared in CAMHB) to the wells in column 1. This creates the starting concentration.

  • Perform a serial twofold dilution: Transfer 50 µL from column 1 to column 2. Mix by pipetting up and down. Transfer 50 µL from column 2 to column 3, and so on, until column 10. Discard the final 50 µL from column 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).

  • Self-Validation Controls:

    • Column 11 (Growth Control): Contains CAMHB and bacteria, but no compound. This well must show turbidity for the test to be valid.

    • Column 12 (Sterility Control): Contains CAMHB only (no compound, no bacteria). This well must remain clear.

  • Add 50 µL of the standardized bacterial inoculum (from Part A, step 5) to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well is now 100 µL.

Part C: Incubation and Reading

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • After incubation, examine the plate visually from the bottom using a reading mirror.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the series).

Diagram 2: Workflow for Broth Microdilution MIC Assay

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of Pyrimidine Compound in Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Step-by-step experimental workflow for the MIC assay.

Data Presentation: MIC Values of Hypothetical Pyrimidine Derivatives

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PY-01HPhenyl64>128
PY-02CH₃Phenyl32128
PY-03H4-Cl-Ph832
PY-04CH₃4-Cl-Ph416
Cipro--0.50.25

This table illustrates how structure-activity relationship (SAR) data can be organized. For instance, the data suggests that adding a chloro- group to the phenyl ring (PY-03 vs. PY-01) and a methyl group at R¹ (PY-04 vs. PY-03) enhances antibacterial activity.[21][22]

Section 3: Mechanism of Action (MoA) - Targeting Dihydrofolate Reductase (DHFR)

A common and well-validated target for pyrimidine-based antimicrobials is Dihydrofolate Reductase (DHFR) .[10][23] This enzyme is crucial for the survival of both prokaryotic and eukaryotic cells, as it catalyzes a key step in the folic acid pathway: the reduction of dihydrofolate to tetrahydrofolate.[11][24] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are vital precursors for DNA synthesis and cellular replication.[11]

The therapeutic window for DHFR inhibitors like Trimethoprim arises because they are thousands of times more active against bacterial DHFR than mammalian DHFR.[11] This selectivity is the cornerstone of their clinical safety and efficacy.

Diagram 3: Simplified DHFR Inhibition Pathway

G DHF Dihydrofolate (DHF) DHFR Bacterial DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis & Cell Replication THF->DNA DHFR->THF Pyrimidine Pyrimidine Derivative Pyrimidine->Block Block->DHFR Inhibition

Sources

Application

Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Drug Discovery

Strategic Context & Scope Palladium-catalyzed cross-coupling reactions have fundamentally transformed organic synthesis and pharmaceutical development, a milestone recognized by the 2010 Nobel Prize in Chemistry 1. By en...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scope

Palladium-catalyzed cross-coupling reactions have fundamentally transformed organic synthesis and pharmaceutical development, a milestone recognized by the 2010 Nobel Prize in Chemistry 1. By enabling the precise construction of complex carbon–carbon (C–C) and carbon–heteroatom (C–N) frameworks, methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination have become indispensable tools for drug discovery professionals. This guide provides an authoritative, self-validating framework for executing these reactions with high fidelity, focusing on mechanistic causality, rational reagent selection, and scalable protocols.

Mechanistic Causality: The Catalytic Engine

Understanding the underlying catalytic cycle is critical for troubleshooting and optimizing cross-coupling reactions. The process is governed by three fundamental steps 2:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide (C–X) bond, forming a stable organopalladium(II) complex. The reactivity of the leaving group strictly dictates the reaction rate: I >> Br > OTf >> Cl > F [[2]]().

  • Transmetalation / Amine Binding: The nucleophile (organoboron reagent or amine) transfers its organic group to the palladium center. In Suzuki couplings, base activation of the organoboron reagent into a boronate intermediate is required to facilitate this transfer [[1]]().

  • Reductive Elimination: The two organic groups couple to form the final product, concomitantly reducing the palladium center back to Pd(0) to re-enter the cycle 3. In highly sterically hindered systems or specific polymerizations, this step can become the rate-determining bottleneck 4.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition R-Pd(II)(X)L_n Pd0->OxAdd + R-X (Aryl Halide) TransMet Transmetalation R-Pd(II)(R')L_n OxAdd->TransMet + R'-M (Boron/Amine) + Base RedElim Reductive Elimination R-R' + Pd(0)L_n TransMet->RedElim Product Formation RedElim->Pd0 Catalyst Regeneration

Fig 1. The three-step catalytic cycle of Palladium-catalyzed cross-coupling reactions.

Rational Component Selection

The success of a cross-coupling reaction relies on the synergistic pairing of the catalyst, ligand, and base.

  • Ligand Architecture: The use of electron-rich, sterically demanding phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos, or indolylphosphines like CM-phos) is essential when coupling unreactive aryl chlorides or mesylates. The steric bulk accelerates reductive elimination, while the electron-rich nature facilitates oxidative addition 5. For Buchwald-Hartwig aminations, bidentate ligands like BINAP are often preferred to prevent β-hydride elimination side reactions 6.

  • Base Causality: The base must be strong enough to drive the reaction but mild enough to tolerate functional groups. In Buchwald-Hartwig reactions, NaOtBu (pKa ~17) efficiently deprotonates amines but will rapidly saponify esters or degrade nitro groups. In such cases, a weaker base like Cs₂CO₃ (pKa ~10.3) must be substituted, albeit at the cost of a slower reaction rate 3.

Quantitative Comparison of Reaction Parameters
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C–CC–N
Nucleophile Organoboron (Boronic acids/esters)Primary/Secondary Amines, Amides
Typical Pd Loading 0.04 – 5.0 mol%1.0 – 5.0 mol%
Preferred Ligands dppf, XPhos, SPhos, CM-phosBINAP, XPhos, BrettPhos
Common Bases (pKa) K₂CO₃ (10.3), Cs₂CO₃ (10.3), K₃PO₄ (12.3)NaOtBu (17.0), Cs₂CO₃ (10.3), LiHMDS (26.0)
Operating Temp. Room Temp to 100 °C80 °C to 110 °C
Solvent Systems Toluene, Dioxane, EtOH/H₂O, TPGS-750-M/H₂OToluene, Dioxane, THF

Self-Validating Experimental Protocols

ExpWorkflow Prep 1. Preparation Degas Solvents Weigh Reagents Setup 2. Reaction Setup Inert Atmosphere Add Pd, Ligand, Base Prep->Setup React 3. Execution Heat & Stir Monitor via LC-MS Setup->React Workup 4. Workup Quench & Extract Filter over Celite React->Workup Purify 5. Purification Chromatography or Crystallization Workup->Purify

Fig 2. Standardized experimental workflow for setting up and isolating cross-coupling products.

Protocol A: Scalable Suzuki-Miyaura Cross-Coupling in Aqueous Micellar Media

Traditional organic solvents generate significant waste. This protocol utilizes TPGS-750-M, a designer surfactant that forms nanomicelles in water. Causality: The lipophilic cores of the micelles concentrate the hydrophobic substrates and palladium catalyst, drastically increasing the effective molarity and reaction rate while reducing organic waste by up to 41% 7.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, dissolve 2 wt% TPGS-750-M in degassed HPLC-grade water. Self-Validation Checkpoint: The solution should appear slightly opaque but homogeneous.

  • Reagent Addition: Add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a mild base such as K₂CO₃ (3.0 equiv). To suppress dehalogenation side reactions, add a stoichiometric amount of LiBr 7.

  • Catalyst Introduction: Add the pre-formed Pd catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%). Seal the vessel and purge with argon for 5 minutes.

  • Execution: Stir vigorously at 45–50 °C. The high shear rate ensures optimal micelle formation. Monitor via LC-MS until the aryl halide is consumed (typically 2–6 hours).

  • Workup: Cool to room temperature and extract with a minimal volume of ethyl acetate (in-micelle extraction). Self-Validation Checkpoint: A clean phase separation indicates successful extraction; persistent emulsions suggest incomplete quenching or excessive surfactant concentration.

Protocol B: Buchwald-Hartwig Amination of Aryl Halides

This protocol is optimized for the C–N coupling of challenging anilines and aryl bromides using a bidentate ligand system 6.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with nitrogen. Causality: Oxygen and moisture rapidly oxidize electron-rich phosphine ligands to inactive phosphine oxides and poison the Pd(0) species.

  • Reagent Addition: Add the aryl bromide (1.0 equiv), aniline derivative (1.5 equiv), Cs₂CO₃ (10.0 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv) [[6]]().

  • Solvent Addition: Add anhydrous, degassed toluene (10 volumes).

  • Execution: Stir at 110 °C for 8 hours. Self-Validation Checkpoint: The solution should transition to a deep red/brown color. If the solution rapidly turns black with visible particulates, "palladium black" (precipitated bulk Pd(0)) has formed, indicating catastrophic ligand dissociation or oxygen ingress 3.

  • Workup: Cool the mixture and filter through a pad of Celite. Causality: Celite acts as a depth filter to trap finely divided, insoluble palladium species that would otherwise clog standard filter paper and contaminate the final API 6. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis Source: organic-synthesis.com URL:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: orgsyn.org URL:[Link]

  • Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling Source: rsc.org URL:[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize Source: nobelprize.org URL:[Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: acs.org URL:[Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts Source: libretexts.org URL:[Link]

Sources

Method

Application Note: Functional Group Interconversion of the Ester Moiety in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary The ester moiety is a ubiquitous functional group in me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

The ester moiety is a ubiquitous functional group in medicinal chemistry, often serving as a stable intermediate, a protecting group, or a prodrug handle. Mastering the chemoselective interconversion of esters is critical for advancing complex active pharmaceutical ingredients (APIs). This application note provides field-proven insights and self-validating protocols for three critical ester interconversions: controlled reduction to aldehydes, directed amidation/alkylation to ketones (Weinreb methodology), and mild saponification to carboxylic acids.

Controlled Partial Reduction: Ester to Aldehyde via DIBAL-H

The direct conversion of an ester to an aldehyde is notoriously difficult due to the propensity of the intermediate to over-reduce into a primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation, provided the reaction is strictly controlled[1].

Mechanistic Causality & Reaction Design

DIBAL-H acts as both a Lewis acid and a hydride donor. The electrophilic aluminum atom coordinates to the carbonyl oxygen, activating the ester. Following the transfer of a single hydride, a tetrahedral aluminum-alkoxide complex is formed[2]. The success of this reaction relies entirely on thermal stability . At −78 °C, this tetrahedral intermediate is "frozen" and stable, preventing the expulsion of the alkoxide leaving group[2]. If the reaction is allowed to warm before quenching, the intermediate collapses into an oxocarbenium ion/aldehyde, which is immediately reduced by remaining DIBAL-H to the alcohol[1]. A cold protic quench is therefore mandatory to safely destroy excess hydride before the intermediate is allowed to hydrolyze.

DIBAL_H Ester Ester Substrate Cooling Cool to -78 °C Ester->Cooling DIBAL Add DIBAL-H (1.0 - 1.1 eq) Cooling->DIBAL Intermediate Tetrahedral Al-Alkoxide (Stable at -78 °C) DIBAL->Intermediate Hydride transfer Quench Cold Quench (MeOH) then Rochelle's Salt Intermediate->Quench Prevents collapse Aldehyde Aldehyde Product Quench->Aldehyde Aqueous Hydrolysis

Caption: Workflow for the controlled DIBAL-H reduction of esters to aldehydes.

Standard Operating Protocol: DIBAL-H Reduction

Self-Validating Check: The use of Rochelle's salt prevents the formation of unmanageable aluminum hydroxide emulsions, ensuring high recovery of the sensitive aldehyde.

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar). Dissolve the ester (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (0.1 M concentration).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to −78 °C.

  • Addition: Syringe in DIBAL-H (1.0 M in toluene or hexanes, 1.05 eq) dropwise down the side of the flask to pre-cool the reagent. Maintain internal temperature below −70 °C.

  • Monitoring: Stir for 1–2 hours at −78 °C. Monitor via TLC (aliquots must be quenched in cold MeOH before spotting).

  • Quench: Quench the reaction at −78 °C by the slow addition of anhydrous methanol (3.0 eq) to safely destroy unreacted hydride.

  • Workup: Add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until two distinct, clear layers form.

  • Isolation: Extract the aqueous layer with DCM, wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Directed Ketone Synthesis: The Weinreb Amide Intermediate

Converting an ester directly to a ketone using Grignard or organolithium reagents typically results in double addition, yielding a tertiary alcohol. The Weinreb–Nahm ketone synthesis circumvents this by converting the ester into an N-methoxy-N-methylamide (Weinreb amide) prior to organometallic addition[3].

Mechanistic Causality & Reaction Design

The genius of the Weinreb amide lies in its built-in chelation control. When a nucleophile attacks the Weinreb amide, the resulting tetrahedral intermediate is stabilized by the formation of a rigid, 5-membered cyclic metal chelate involving the N-methoxy oxygen and the metal cation (Mg²⁺ or Li⁺)[3]. This chelate is highly stable at reaction temperatures, completely preventing the collapse of the intermediate into a ketone. The ketone is only liberated during the acidic aqueous workup, at which point the organometallic reagent has been neutralized, precluding any over-addition[3].

Weinreb Ester Ester Substrate Amidation MeO(Me)NH·HCl + AlMe3 Ester->Amidation Weinreb Weinreb Amide Amidation->Weinreb Grignard Add RMgX (Nucleophile) Weinreb->Grignard Chelate 5-Membered Metal Chelate (Prevents over-addition) Grignard->Chelate Nucleophilic attack Ketone Ketone Product Chelate->Ketone Acidic workup

Caption: Mechanistic pathway of Weinreb amide synthesis and conversion to ketones.

Standard Operating Protocol: Weinreb Amide Formation & Alkylation

Self-Validating Check: Trimethylaluminum (AlMe₃) is used to activate the amine salt, forming a highly nucleophilic aluminum amide complex that readily attacks unactivated esters[3].

Step A: Weinreb Amide Formation

  • Suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM at 0 °C under N₂.

  • Carefully add AlMe₃ (2.0 M in toluene, 1.5 eq) dropwise. Caution: AlMe₃ is highly pyrophoric. Methane gas will evolve. Stir for 30 minutes to form the active complex.

  • Add the ester (1.0 eq) dissolved in DCM. Warm to room temperature and stir until complete conversion is observed.

  • Carefully quench by pouring the mixture into an ice-cold solution of 1M HCl. Extract with DCM, wash with brine, dry, and concentrate to isolate the Weinreb amide.

Step B: Grignard Addition

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF at 0 °C.

  • Add the desired Grignard reagent (RMgX, 1.2–1.5 eq) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature.

  • Quench the stable chelate by pouring the reaction into saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate to yield the pure ketone.

Mild Saponification: Ester to Carboxylic Acid via LiOH

While harsh bases like NaOH or KOH rapidly hydrolyze esters, they frequently cause epimerization at α-stereocenters or degrade sensitive functional groups. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides a remarkably mild alternative for late-stage drug development[4].

Mechanistic Causality & Reaction Design

Hydrolysis proceeds via a standard nucleophilic acyl substitution (addition-elimination) mechanism[4]. The use of a THF/Water mixture is critical: THF solubilizes the lipophilic ester, while water dissolves the LiOH and serves as the ultimate nucleophile source. LiOH is less basic and less nucleophilic than NaOH, which slows the reaction slightly but significantly enhances chemoselectivity and preserves delicate stereocenters. The initial product is a lithium carboxylate salt, which must be protonated during workup to isolate the free carboxylic acid[4].

Standard Operating Protocol: LiOH Hydrolysis

Self-Validating Check: Removing the THF prior to acidification prevents the organic solvent from trapping unprotonated carboxylate salts in an emulsion, ensuring a clean phase separation.

  • Dissolution: Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C and add LiOH monohydrate (1.5–2.0 eq) in one portion.

  • Reaction: Remove the ice bath and stir at room temperature for 2–12 hours. Monitor the disappearance of the ester via TLC or LC-MS.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF (do not evaporate to total dryness; leave the aqueous layer intact).

  • Acidification: Cool the remaining aqueous phase to 0 °C and slowly add 1M HCl until the pH reaches 2–3. The free carboxylic acid will often precipitate at this stage.

  • Extraction: Extract the aqueous layer thoroughly with ethyl acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Quantitative Data Summary

The following table summarizes the operational parameters and chemoselectivity profiles of the three discussed interconversions to aid in synthetic route planning.

InterconversionPrimary ReagentsTemperature ProfileTypical YieldChemoselectivity / Advantages
Ester to Aldehyde DIBAL-H (1.05 eq)Strictly −78 °C70–90%Halts at aldehyde via stable Al-alkoxide; avoids over-reduction.
Ester to Ketone 1. MeO(Me)NH·HCl, AlMe₃2. RMgX or RLi1. 0 °C to RT2. 0 °C to RT80–95%Chelation control prevents double alkylation (tertiary alcohol formation).
Ester to Acid LiOH·H₂O, THF/H₂O (3:1)0 °C to RT85–99%Mild saponification; preserves sensitive α-stereocenters.

Sources

Application

Application Note &amp; Protocol: A Guide to the Synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate Derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate derivatives. Authored by: Gemini, Senior Application Scientist Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of nucleic acids (thymine, cytosine, and uracil) and a plethora of biologically active molecules. Pyrimidine derivatives have garnered significant attention from the scientific community due to their broad and potent pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Specifically, the Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate framework represents a class of compounds with considerable therapeutic potential, serving as a key intermediate for the development of novel drugs. The strategic placement of phenyl groups at the C2 and C4 positions, along with the carboxylate group at C5, provides a versatile template for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity for various biological targets.

This document provides a detailed overview of the primary synthetic strategy for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, explains the underlying chemical principles, and offers a robust, step-by-step protocol for its laboratory synthesis.

Synthetic Strategy: The Principle of Cyclocondensation

The most direct and widely employed method for constructing the 2,4-disubstituted pyrimidine ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and an amidine. This approach is a cornerstone of heterocyclic chemistry, offering a convergent and efficient pathway to the desired pyrimidine core.

For the synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, the key building blocks are:

  • Benzamidine: This provides the N-C-N fragment of the pyrimidine ring, incorporating the phenyl group at the C2 position.

  • Ethyl Benzoylacetate: This β-keto ester serves as the C-C-C fragment, providing the C4-phenyl group, the C5-ethyl carboxylate group, and the C6-carbon atom of the pyrimidine ring.

The reaction is typically facilitated by a base, which promotes the initial condensation by generating a nucleophilic enolate from the β-keto ester.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Benzamidine Benzamidine (C2-Phenyl Source) Reaction + Benzamidine->Reaction EBA Ethyl Benzoylacetate (C4-Phenyl & C5-Ester Source) EBA->Reaction Product Ethyl 2,4-diphenyl-5- pyrimidinecarboxylate Process Reaction->Process Base (e.g., NaOEt) Solvent (e.g., EtOH) Reflux Process->Product Mechanism_Workflow A 1. Enolate Formation (Base abstracts proton from Ethyl Benzoylacetate) B 2. Nucleophilic Attack (Enolate attacks Benzamidine) A->B C 3. Intermediate Formation B->C D 4. Intramolecular Cyclization C->D Ring Closing E 5. Dehydration & Aromatization (Loss of 2 H₂O) D->E F Final Product (Aromatic Pyrimidine) E->F

Caption: Stepwise mechanism of the cyclocondensation reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
Benzamidine Hydrochloride1670-14-0156.611.57 g (10 mmol)Hygroscopic, store in a desiccator.
Ethyl Benzoylacetate94-02-0192.211.92 g (1.9 mL, 10 mmol)Ensure purity.
Sodium Metal7440-23-522.990.23 g (10 mmol)Caution: Highly reactive with water/alcohols.
Absolute Ethanol64-17-546.0750 mLAnhydrous grade is essential.
Diethyl Ether60-29-774.12As needed for washingFor washing the precipitate.
Hydrochloric Acid (1 M)7647-01-0-As needed for neutralization
Saturated NaCl Solution--As needed for work-upBrine solution.
Anhydrous MgSO₄ or Na₂SO₄--As needed for drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Synthetic Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Prepare Sodium Ethoxide Solution (Dissolve Na in absolute EtOH) B 2. Add Reactants (Add Benzamidine HCl & Ethyl Benzoylacetate) A->B C 3. Reflux Reaction (Heat mixture for 4-6 hours) B->C D 4. Monitor Progress via TLC C->D E 5. Cool & Quench (Cool to RT, pour into ice-water) D->E Upon completion F 6. Collect Crude Product (Filter the precipitate) E->F G 7. Recrystallize Product (e.g., from Ethanol) F->G H 8. Characterize Final Product (NMR, MS, MP) G->H

Caption: Flowchart of the experimental procedure.

Step-by-Step Instructions:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), equip a 250 mL three-neck flask with a reflux condenser and a magnetic stir bar. Carefully add sodium metal (0.23 g, 10 mmol) in small pieces to 30 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1.57 g, 10 mmol) and stir for 15 minutes. Then, add ethyl benzoylacetate (1.9 mL, 10 mmol) dropwise over 10 minutes.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold water with stirring. A solid precipitate should form.

  • Crude Product Collection: Collect the crude solid by vacuum filtration. Wash the solid with cold water followed by a small amount of cold diethyl ether to remove highly soluble impurities.

  • Purification: The most common method for purifying the crude product is recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Filter the purified crystals and dry them under vacuum.

  • Characterization: Characterize the final product using standard analytical techniques.

Expected Results & Characterization
  • Appearance: White to off-white crystalline solid.

  • Yield: 65-85% (typical, depends on purity of reagents and reaction conditions).

  • Melting Point: Check against literature values.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the two phenyl rings, the ethyl ester group (a quartet and a triplet), and a singlet for the C6-H of the pyrimidine ring.

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons, the ester carbonyl, and the carbons of the pyrimidine ring.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₂₀H₁₈N₂O₂ (319.14 g/mol ).

Optimization and Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reflux time. Ensure reagents are anhydrous, as water can consume the base and inhibit the reaction.
Impure starting materials.Purify reagents before use (e.g., recrystallize benzamidine HCl, distill ethyl benzoylacetate).
Inefficient base.Ensure all sodium has reacted to form sodium ethoxide. Alternatively, other bases like potassium carbonate or DBU can be screened.
Product is Oily/Difficult to Crystallize Presence of impurities.Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient. Ensure the work-up effectively removes unreacted starting materials.
Multiple Spots on TLC Side reactions or incomplete reaction.Re-evaluate reaction time and temperature. If side products persist, column chromatography is the recommended purification method.

Conclusion

The synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate via the base-catalyzed cyclocondensation of benzamidine and ethyl benzoylacetate is an efficient and reliable method. This protocol, grounded in established chemical principles, provides a clear pathway for obtaining this valuable heterocyclic scaffold. The versatility of the pyrimidine core ensures its continued importance in academic research and as a foundational element in the pipeline for modern drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Diethyl 2-(2-oxopropyl)
  • Taylor & Francis Online. (2022). Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. [Link]

  • Journal of the American Chemical Society. (2006). Single-Step Synthesis of Pyrimidine Derivatives. [Link]

  • PMC. (n.d.). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]

  • Academia.edu. (n.d.). *Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-
Method

Application Note: A Researcher's Guide to Microwave-Assisted Pyrimidine Synthesis

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Traditional methods for synthesizing these vital heterocycles often in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Traditional methods for synthesizing these vital heterocycles often involve long reaction times, harsh conditions, and significant energy consumption. This guide provides a detailed protocol and technical insights into the use of microwave-assisted organic synthesis (MAOS) as a green, efficient, and rapid alternative for constructing pyrimidine derivatives. We will explore the fundamental principles of microwave heating, detail the experimental setup, and provide a validated, step-by-step protocol for the renowned Biginelli reaction, a classic multicomponent approach to pyrimidine synthesis.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic technologies to accelerate their discovery pipelines.

The Power of Microwaves in Modern Synthesis

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[5][6] Unlike conventional heating which relies on slow conductive heat transfer from an external source through the vessel walls, microwave synthesis utilizes direct "in-core" heating.[7][8]

Causality of Microwave Enhancement: Dielectric Heating

The efficiency of MAOS stems from a phenomenon known as dielectric heating, which operates through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in pyrimidine synthesis, possess permanent dipole moments. When subjected to an oscillating microwave field, these molecules attempt to align themselves with the field.[8][9] This rapid, continuous reorientation creates intense molecular friction, which translates directly into thermal energy, heating the reaction mixture volumetrically and uniformly.[7][9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic reagents), the oscillating electric field causes them to migrate back and forth rapidly. Collisions resulting from this ion movement generate heat, further contributing to the rapid temperature increase of the bulk mixture.[2][10]

This direct coupling of energy with the reaction medium allows for rapid temperature elevation to points well beyond a solvent's atmospheric boiling point in sealed, pressurized vessels.[8] This superheating is a key factor in the dramatic reduction of reaction times from hours to mere minutes.[6] Furthermore, the rapid heating and cooling cycles minimize the time spent at high temperatures, often reducing the formation of unwanted side products.[5][11]

General Experimental Setup and Workflow

A dedicated laboratory microwave reactor is essential for safety and reproducibility. These instruments are engineered to handle flammable organic solvents and high pressures, and they provide precise control over temperature, pressure, and power.

Core Components:
  • Microwave Reactor: A single-mode or multi-mode microwave cavity designed for chemical synthesis.[12]

  • Reaction Vessels: Sealed glass tubes (typically 2-20 mL) designed to withstand high temperatures and pressures.

  • Stirring Mechanism: A magnetic stirrer is crucial for ensuring homogenous heating throughout the reaction mixture.

  • Control Interface: Software for programming and monitoring reaction parameters like temperature, pressure, time, and power.

General Experimental Workflow

The process is straightforward and significantly simpler than traditional reflux setups.

G A 1. Reagent Preparation (Aldehyde, β-Dicarbonyl, Urea/Thiourea, Catalyst, Solvent) B 2. Vessel Loading (Add reagents and stir bar to microwave vessel) A->B C 3. Vessel Sealing (Crimp cap securely) B->C D 4. Microwave Irradiation (Program T, P, time; initiate run) C->D E 5. Cooling (Automated post-run compressed air cooling) D->E F 6. Product Work-up (Filtration or extraction) E->F G 7. Purification & Analysis (Recrystallization or chromatography; NMR, MS, IR) F->G

Caption: General workflow for microwave-assisted pyrimidine synthesis.

Protocol: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidinones (DHMPs)

The Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. It is an exemplary case where microwave irradiation drastically reduces reaction times and improves yields.[4][13]

Mechanism Overview

The reaction proceeds through a series of acid-catalyzed steps, initiated by the formation of an acyliminium ion intermediate, which then undergoes nucleophilic attack by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final dihydropyrimidine product.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration A Aldehyde + Urea/Guanidine B Acyliminium Ion Intermediate A->B H+ D Open-Chain Adduct B->D Nucleophilic Attack C β-Dicarbonyl (Enol form) E Cyclized Intermediate D->E Intramolecular Cyclization F Final DHPM Product E->F -H2O

Caption: Simplified mechanism of the Biginelli reaction.

Materials
  • Aldehyde (e.g., Benzaldehyde)

  • β-Dicarbonyl Compound (e.g., Ethyl acetoacetate)

  • Guanidine Hydrochloride

  • Solvent (e.g., Ethanol)

  • Microwave reactor (e.g., Anton Paar Monowave, CEM Discover)

  • 10 mL microwave reaction vials with caps

  • Magnetic stir bars

Step-by-Step Protocol

This protocol is adapted from a highly efficient method for synthesizing 2-aminodihydropyrimidines.[3][14]

  • Reagent Charging: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).

  • Solvent Addition: Add 2.0 mL of ethanol to the vial.

  • Vessel Sealing: Securely seal the vial with a cap using a crimping tool.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (using a ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: Dynamic power control to maintain the target temperature (typically starts around 200-300W)

    • Stirring: Set to a high rate.

  • Reaction Monitoring & Cooling: The reaction is monitored by the instrument's software. Upon completion, the vessel is automatically cooled to below 50 °C using compressed air.

  • Product Isolation (Work-up):

    • Carefully uncap the vial in a fume hood.

    • For many aromatic aldehydes, the product will precipitate upon cooling.[13] If not, cool the mixture in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials.

  • Purification and Analysis:

    • The filtered solid is often of high purity. For further purification, recrystallization from ethanol can be performed.[13]

    • Dry the final product under vacuum.

    • Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and FT-IR) to confirm its structure and purity.[15]

Data Presentation: Scope of the Reaction

The following table summarizes typical results for the microwave-assisted Biginelli reaction with various aldehydes, demonstrating the broad applicability of this protocol.[3][14]

EntryAldehyde (R Group)β-Dicarbonyl CompoundTime (min)Temp (°C)Yield (%)
1PhenylEthyl Acetoacetate1012091
24-ChlorophenylEthyl Acetoacetate1012085
34-MethoxyphenylEthyl Acetoacetate1012088
42-NaphthylEthyl Acetoacetate1012082
5FurfurylEthyl Acetoacetate1012075
6PhenylAcetylacetone1012089

Expanding the Scope: Other Pyrimidine Syntheses

The power of microwave irradiation extends beyond the Biginelli reaction. Many other classical and novel routes to pyrimidines and fused pyrimidines are significantly enhanced by this technology.

  • Hantzsch-type Reactions: One-pot, three-component reactions involving bis-aldehydes, barbituric acid, and amines can be performed under microwave irradiation without a catalyst to yield fused pyrimidine systems.[16]

  • From Chalcones: Pyrimidine derivatives can be synthesized by the condensation of chalcones with guanidine hydrochloride in an alkaline medium under microwave irradiation, with reaction times often reduced to 2-16 minutes.[1][17]

  • Solvent-Free Synthesis: For an even greener approach, some Biginelli reactions can be performed under solvent-free conditions, where the reagents are mixed with a solid catalyst (like sulfamic acid) and irradiated.[13] This drastically simplifies the work-up procedure.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrimidine derivatives, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for harsh solvents.[9][12] The protocols outlined in this guide demonstrate a reliable, reproducible, and highly efficient method for accessing this critical heterocyclic scaffold. By adopting this technology, research and development laboratories can significantly accelerate the synthesis of novel compounds for biological screening, ultimately streamlining the drug discovery process.

References

  • Bandyopadhyay, A., & Chowdhury, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Pai, H. G. S., et al. (2014). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 26(18), 6218-6220. [Link]

  • Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkat USA, Inc. [Link]

  • El-Hashash, M. A., et al. (2014). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(6), 133-142. [Link]

  • Singh, R. (2023). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

  • Rathod, S. B., et al. (2023). Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activ. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Kumar, A., & Maurya, R. A. (2020). Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. ChemistrySelect, 5(38), 11699-11721. [Link]

  • Bagley, M. C., et al. (2009). Microwave multicomponent synthesis. Drug discovery today. Technologies, 6(1-4), e29-e36. [Link]

  • Sahoo, B. M., et al. (2022). Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. Asian Journal of Chemistry, 34(6), 1421-1426. [Link]

  • Sharma, R. K., & Yadav, P. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(3). [Link]

  • Kappe, C. O. (2004). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA, 58(9), 615-619. [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Letters in Organic Chemistry, 20(9), 740-752. [Link]

  • Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development (IJNRD). [Link]

  • Bansal, S., et al. (2013). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]

  • Das, S., et al. (2023). Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. Green Chemistry, 25(14), 5609-5615. [Link]

  • Al-Ostath, A. I. A., et al. (2023). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry, 20(8), 643-652. [Link]

  • Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Microwave Chemistry, 10(1), 47-66. [Link]

  • Khodja, I. A., et al. (2010). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Synthetic Communications, 40(21), 3166-3173. [Link]

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  • Vanden Eynde, J. J., & Rutot, D. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 5(1), 82-93. [Link]

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Application

Harnessing Human iPSC-Derived Cardiomyocytes for Cardiovascular Disease Research and Drug Discovery

An Application Guide for Researchers and Drug Development Professionals Introduction: A Paradigm Shift in Cardiac Modeling Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, driving an urgent...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Paradigm Shift in Cardiac Modeling

Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, driving an urgent need for more predictive and human-relevant research models.[1] The advent of human induced pluripotent stem cell (hiPSC) technology has revolutionized the field, offering an unprecedented opportunity to study cardiac pathologies in a patient-specific context.[2] By reprogramming somatic cells into a pluripotent state and subsequently differentiating them into cardiomyocytes (iPSC-CMs), researchers can generate a virtually unlimited supply of human heart cells that carry the unique genetic background of the donor.[3][4]

These "disease-in-a-dish" models recapitulate key aspects of inherited cardiomyopathies and channelopathies, and provide a powerful platform for investigating disease mechanisms, screening for novel therapeutics, and assessing drug-induced cardiotoxicity.[2][5][6][7] This guide provides an in-depth overview and field-proven protocols for the generation, characterization, and application of iPSC-CMs in cardiovascular research, designed for scientists at the forefront of discovery.

Part 1: Generating a High-Fidelity Cardiac Model System

The foundation of any iPSC-CM-based study is the generation of a high-purity, functional, and reproducible cardiomyocyte population. While numerous protocols exist, methods based on the temporal modulation of Wnt signaling have become a gold standard for their efficiency and robustness.[5][8]

Protocol 1: Directed Differentiation of hiPSCs into Cardiomyocytes via Wnt Modulation

This protocol describes a chemically defined, monolayer-based method for differentiating hiPSCs into a highly pure population of beating cardiomyocytes over approximately 15 days.

Rationale: This method mimics the signaling events of in vivo cardiogenesis. An initial activation of the Wnt pathway with a GSK3β inhibitor (e.g., CHIR99021) promotes mesoderm induction. Subsequent inhibition of Wnt signaling (e.g., with IWP2 or XAV939) is crucial for specifying cardiac fate from the mesodermal progenitors.[8][9]

Materials:

  • High-quality, karyotypically stable hiPSC line

  • Feeder-free hiPSC maintenance medium (e.g., mTeSR™1 or Essential 8™)

  • Matrigel or Geltrex™ LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix

  • Differentiation Basal Medium: RPMI 1640

  • B-27™ Supplement, minus insulin

  • CHIR99021 (GSK3β inhibitor)

  • XAV939 or IWP2 (Wnt signaling inhibitor)

  • Gentle cell dissociation reagent (e.g., TrypLE™ Express)

  • Sterile, tissue culture-treated plates (12-well format recommended)

Step-by-Step Methodology:

  • Seeding hiPSCs for Differentiation (Day -2):

    • Coat a 12-well plate with Matrigel (1:100 dilution in cold DMEM/F12) for at least 1 hour at room temperature.[10]

    • Aspirate the Matrigel solution and wash once with DMEM/F12.

    • Harvest hiPSCs maintained under feeder-free conditions when they reach 70-80% confluency. Dissociate into a single-cell suspension using TrypLE™ Express.

    • Seed hiPSCs onto the prepared plate at a high density (e.g., 0.5-1.0 x 10^6 cells per well) in maintenance medium supplemented with a ROCK inhibitor (e.g., Y-27632 or Thiazovivin) to enhance survival.[10]

  • Mesoderm Induction (Day 0):

    • When the cells have reached >95% confluency (typically 48 hours post-seeding), replace the medium with Differentiation Medium A: RPMI 1640, B-27™ minus insulin, and a potent concentration of CHIR99021 (typically 6-12 µM, requires optimization per cell line).

  • Cardiac Specification (Day 3):

    • After 72 hours, carefully aspirate the medium.

    • Replace with Differentiation Medium B: RPMI 1640, B-27™ minus insulin, and a Wnt inhibitor (e.g., 5 µM XAV939).[10]

  • Cardiac Progenitor Expansion (Day 5 onwards):

    • Two days later (Day 5), replace the medium with fresh Differentiation Medium B.

    • From Day 7 onwards, change the medium every 2-3 days with RPMI 1640 supplemented with B-27™ (with insulin).

    • Observation: Spontaneous contractions are typically observed between Days 8 and 12. The culture should form a synchronously beating monolayer.

G iPSC hiPSCs (Day -2 to 0) Mesoderm Mesoderm Progenitors iPSC->Mesoderm + CHIR99021 (Wnt ON) Day 0-3 CardiacProgenitor Cardiac Progenitors Mesoderm->CardiacProgenitor + XAV939/IWP2 (Wnt OFF) Day 3-7 Cardiomyocyte Beating Cardiomyocytes (Day 8+) CardiacProgenitor->Cardiomyocyte Maturation Medium (Day 7+)

Caption: Workflow of iPSC-CM differentiation via temporal Wnt signaling modulation.

Protocol 2: Quality Control and Characterization of iPSC-CMs

Rationale: It is critical to validate the identity and purity of the differentiated cell population. Immunocytochemistry (ICC) provides spatial information on protein expression and sarcomeric structure, while flow cytometry offers quantitative purity assessment.[11]

A. Immunocytochemistry (ICC) for Cardiac Markers:

  • Fix iPSC-CMs (Day 15 or later) in 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibodies (see Table 1) overnight at 4°C.

  • Wash 3x with PBS.

  • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Wash 3x with PBS and image using fluorescence microscopy.

B. Flow Cytometry for Purity Assessment:

  • Dissociate the beating monolayer into a single-cell suspension.

  • Fix and permeabilize the cells using a commercially available kit (e.g., Cytofix/Cytoperm™).

  • Incubate with a fluorescently conjugated antibody against a cardiac-specific intracellular marker, typically Cardiac Troponin T (cTnT).

  • Analyze on a flow cytometer. A high-purity differentiation should yield >85% cTnT-positive cells.

Marker Protein Type Expected Localization Purpose of Assessment
cTnT (TNNT2) SarcomericStriated pattern in cytoplasmGold standard for cardiomyocyte identity and purity
α-Actinin Sarcomeric (Z-disc)Distinct, cross-striated patternAssesses sarcomeric organization and maturity
MYH7/MYH6 Sarcomeric (Myosin)Cytoplasmic, striatedIndicates ventricular/atrial subtype and maturity
Nkx2.5 Transcription FactorNuclearMarks early cardiac progenitors and mature CMs

Table 1: Key markers for the characterization of iPSC-CMs.

Part 2: Disease-in-a-Dish - Applications in Cardiovascular Pathology

iPSC-CMs provide an invaluable platform for studying the cellular basis of inherited and acquired heart diseases.

Application 1: Modeling Inherited Hypertrophic Cardiomyopathy (HCM)

HCM is a common genetic heart disease often caused by mutations in sarcomeric protein genes (e.g., MYH7, MYBPC3), leading to cardiomyocyte hypertrophy, arrhythmias, and diastolic dysfunction.[12][13] Patient-derived iPSC-CMs can recapitulate these phenotypes, providing a system to study disease mechanisms and test potential therapies.[3][6][12]

G Patient Patient with HCM (e.g., MYH7 mutation) Biopsy Somatic Cell Biopsy (e.g., skin, blood) Patient->Biopsy iPSC Generate Patient-Specific iPSC Line Biopsy->iPSC Isogenic CRISPR/Cas9 Gene Correction (Isogenic Control) iPSC->Isogenic Diff Differentiate into Cardiomyocytes (iPSC-CMs) iPSC->Diff Isogenic->Diff Phenotype Phenotypic Analysis Diff->Phenotype Hypertrophy Cell Size (Hypertrophy) Phenotype->Hypertrophy Calcium Calcium Handling (Ca2+ Transients) Phenotype->Calcium Contractility Contractility (e.g., video microscopy) Phenotype->Contractility Electro Electrophysiology (MEA) Phenotype->Electro

Caption: Workflow for modeling inherited cardiomyopathy using patient-derived iPSCs.

Protocol 3: Phenotypic Analysis of Calcium Handling in HCM iPSC-CMs

Rationale: Disturbed intracellular calcium (Ca²⁺) cycling is a central mechanism in many cardiomyopathies.[14] Fluorescence-based assays allow for real-time monitoring of Ca²⁺ transients to assess drug effects or disease-related abnormalities in peak amplitude, frequency, and decay kinetics.[15][16]

Materials:

  • Mature, beating iPSC-CMs (Day 20+) in a black-walled, clear-bottom 96-well plate

  • Calcium-sensitive fluorescent dye (e.g., Cal-520 AM, Fluo-4 AM)[16][17]

  • Tyrode's salt solution

  • High-speed fluorescence plate reader or microscope with kinetic imaging capability

Step-by-Step Methodology:

  • Dye Loading:

    • Prepare a loading solution of Cal-520 AM (typically 2-5 µM) in Tyrode's solution.

    • Replace the culture medium with the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, protected from light.[16]

  • Wash and Recovery:

    • Gently aspirate the loading solution and wash the cells twice with fresh, warm Tyrode's solution.

    • Add fresh Tyrode's solution to the wells and allow the cells to recover for 30 minutes at 37°C to ensure de-esterification of the dye.[16]

  • Data Acquisition:

    • Place the plate in the imaging system, ensuring the temperature is maintained at 37°C.

    • Record the fluorescence intensity over time at a high sampling rate (e.g., >50 Hz) to accurately capture the rapid rise and fall of the calcium transient.[16]

    • Acquire a baseline recording for at least 60 seconds. For drug studies, add the compound and record at subsequent time points.

  • Data Analysis:

    • Analyze the resulting traces to quantify key parameters:

      • Peak Amplitude: The magnitude of the Ca²⁺ release.

      • Beating Rate: The frequency of spontaneous transients.

      • Time to Peak (Rise Time): Speed of Ca²⁺ release.

      • Transient Duration (e.g., CTD90): The time it takes for the transient to decay to 90% of the baseline, reflecting Ca²⁺ re-uptake.

    • Expected HCM Phenotype: HCM iPSC-CMs often exhibit prolonged calcium transient decay and an increased frequency of arrhythmic events compared to isogenic controls.[12]

Application 2: Assessing Drug-Induced Cardiotoxicity

Drug-induced cardiotoxicity is a primary reason for the failure of new drugs in development and post-market withdrawal.[18] iPSC-CMs provide a human-specific screening platform to identify cardiotoxic liabilities early in the drug discovery pipeline.[7][18][19]

Protocol 4: Electrophysiological Analysis with Multi-Electrode Arrays (MEAs)

Rationale: MEAs are non-invasive platforms that record the extracellular field potential (FP) from a monolayer of beating iPSC-CMs. The FP waveform is analogous to an electrocardiogram (ECG) and allows for the detection of pro-arrhythmic effects, such as the prolongation of the field potential duration (FPD), which corresponds to the QT interval.[20][21][22]

G cluster_0 MEA Plate cluster_1 MEA System Monolayer iPSC-CM Monolayer Amplifier Amplifier & Data Acquisition Monolayer->Amplifier Extracellular Voltage Electrode1 E1 Electrode2 E2 Electrode3 E3 Software Analysis Software Amplifier->Software Digital Signal Waveform Field Potential Waveform (Output) Software->Waveform Analyzes FPD, Beat Rate, etc.

Caption: Schematic of a multi-electrode array (MEA) experimental setup.

Materials:

  • MEA plates (e.g., 48- or 96-well format)

  • MEA recording system with temperature and gas control

  • Mature, beating iPSC-CMs

  • Test compounds and vehicle control (e.g., DMSO)

Step-by-Step Methodology:

  • Cell Plating:

    • Coat MEA plates with a suitable extracellular matrix (e.g., fibronectin).

    • Plate a single-cell suspension of iPSC-CMs to form a confluent, electrically coupled monolayer over the electrodes. Allow cells to recover and mature for at least 7-10 days.

  • Baseline Recording:

    • Place the MEA plate into the recording system and allow it to equilibrate for at least 20 minutes at 37°C and 5% CO₂.[23]

    • Record baseline field potentials for 3-5 minutes from each well.

  • Compound Addition:

    • Prepare serial dilutions of the test compound.

    • Add the compound (or vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes).

  • Post-Compound Recording:

    • Record field potentials again for 3-5 minutes to assess the drug's effect.

  • Data Analysis:

    • Use the MEA system's software to analyze the recordings and extract key parameters. Compare post-compound values to the baseline.

Parameter Description Relevance to Cardiotoxicity Example Drug Effect
Beat Rate Spikes per minuteChanges indicate chronotropic effects.Isoproterenol (β-agonist) increases rate.
Field Potential Duration (FPD) Time from depolarization spike to repolarization peak (T-wave). Analogous to QT interval.Prolongation is a key indicator of pro-arrhythmic risk (Torsades de Pointes).E-4031 (hERG blocker) causes significant FPD prolongation.[1][24]
Spike Amplitude Magnitude of the initial depolarization signal.Reduction can indicate sodium channel blockade.Flecainide (Na⁺ channel blocker) reduces amplitude.[24]
Arrhythmic Events Irregular beats, early afterdepolarizations (EADs).Direct evidence of arrhythmogenesis.High doses of hERG blockers can induce EADs.

Table 2: Key electrophysiological parameters measured by MEA for cardiotoxicity screening.

Part 3: Advanced Functional and Metabolic Assessments

High-Throughput Screening (HTS)

The scalability of iPSC-CM production allows for their integration into HTS platforms.[18] Automated imaging systems and plate readers can be used to perform large-scale screens for cardiotoxicity or to identify compounds that rescue disease phenotypes, analyzing parameters like calcium transients, cell viability, and morphology.[19][25]

Protocol 5: Metabolic Function Analysis with Seahorse XF

Rationale: Cardiac metabolism is crucial for heart function, and metabolic dysregulation is a hallmark of many cardiovascular diseases, including diabetic cardiomyopathy and heart failure.[26][27] The Seahorse XF Analyzer measures two key energy pathways—mitochondrial respiration (via Oxygen Consumption Rate, OCR) and glycolysis (via Extracellular Acidification Rate, ECAR)—in real-time.

Step-by-Step Methodology (Mito Stress Test):

  • Plate Seeding: Seed iPSC-CMs into a Seahorse XF cell culture microplate coated with Matrigel and allow them to recover for at least one week.[18]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C.

  • Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Run Assay: Calibrate the instrument and begin the assay. The analyzer will sequentially inject the inhibitors and measure OCR and ECAR in real-time.

  • Data Analysis: Analyze the resulting OCR profile to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion and Future Perspectives

Human iPSC-derived cardiomyocytes have become an indispensable tool in cardiovascular research, offering a scalable, human-relevant system for disease modeling and drug development.[5] While the technology provides profound insights, it is important to acknowledge current limitations, primarily the structural and functional immaturity of iPSC-CMs compared to adult cardiomyocytes.[1][26]

Ongoing research focuses on enhancing maturity through strategies like prolonged culture, electrical and mechanical stimulation, 3D culture systems (engineered heart tissues and organoids), and metabolic modulation.[9][12][28][29] As these maturation protocols improve, the predictive power of iPSC-CM models will continue to grow, bridging the gap between preclinical research and clinical reality and accelerating the development of safer, more effective cardiovascular therapies.

References

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  • Sun, N., Yazawa, M., Liu, J., Han, L., Sanchez-Freire, V., Abilez, O. J., ... & Wu, J. C. (2012). Patient-specific induced pluripotent stem cells as a model for familial dilated cardiomyopathy. Science translational medicine, 4(130), 130ra47-130ra47. [Link]

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  • Lee, J., Kim, S. J., & Lee, J. H. (2024). Advancing Cardiovascular Drug Screening Using Human Pluripotent Stem Cell-Derived Cardiomyocytes. International Journal of Molecular Sciences, 25(14), 7737. [Link]

  • Lee, H., Kim, H. Y., & Lee, K. J. (2021). Impact of High-Dose Irradiation on Human iPSC-Derived Cardiomyocytes Using Multi-Electrode Arrays: Implications for the Antiarrhythmic Effects of Cardiac Radioablation. International journal of molecular sciences, 23(1), 384. [Link]

  • Rajamohan, D., & Valdivia, H. H. (2024). Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions. Frontiers in Physiology, 15, 1438997. [Link]

  • Ncardia. (n.d.). Calcium transients Assay. Retrieved from [Link]

  • Burridge, P. W. (2024). Directed cardiac lineage differentiation of human pluripotent stem cells. protocols.io. [Link]

  • Kim, J. H., Lee, J. H., & Park, S. J. (2025). Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis. The Korean Journal of Physiology & Pharmacology, 29(2), 115-126. [Link]

  • Van Opbergen, C. J., van der Harg, J. M., & van der Heyden, M. A. (2023). Cardiac calcium regulation in human induced pluripotent stem cell cardiomyocytes: Implications for disease modeling and maturation. Frontiers in Physiology, 13, 1084279. [Link]

  • Kopljar, I., De Bondt, A., & Lu, H. R. (2016). Electrophysiological characteristics of human iPSC-derived cardiomyocytes for the assessment of drug-induced proarrhythmic potential. PloS one, 11(12), e0167348. [Link]

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  • EditCo Bio. (2025). Ensuring iPSC Quality: Best Practices in Pluripotency Testing for Disease Models. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals isolating Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals isolating Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate . The purification of highly lipophilic, nitrogen-containing heterocycles presents unique chromatographic challenges. This guide provides a self-validating system of protocols, causality-driven troubleshooting, and FAQs to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling & Chromatographic Strategy

To design a robust purification workflow, we must first analyze the target molecule's physicochemical properties. The dual phenyl rings and ethyl ester impart significant lipophilicity, while the pyrimidine core introduces localized basicity.

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C19H16N2O2High carbon count dictates a non-polar to moderately polar solvent system (e.g., Hexane/Ethyl Acetate)[1].
Molecular Weight 304.35 g/mol Standard sizing; elutes predictably based on partitioning dynamics.
Core Structure Pyrimidine (1,3-diazine)The sp2 nitrogen atoms act as Lewis bases, which interact strongly with the acidic silanol groups of standard silica gel[2].
Solubility Highly lipophilic, potentially crystallinePoor solubility in pure hexanes necessitates dry loading to prevent band broadening during sample application[3].
Part 2: The Causality of Pyrimidine Chromatography

Why do pyrimidines often fail on standard silica columns? Standard normal-phase silica gel (SiO2) possesses surface silanol groups (Si-OH) that function as weak Brønsted/Lewis acids. The basic nitrogen atoms in the pyrimidine ring act as Lewis bases. When Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate travels through the column, this acid-base interaction causes the compound to chemisorb to the stationary phase[2]. This manifests as severe peak tailing, broad elution bands, and poor recovery yields[4].

To circumvent this, the protocol relies on surface neutralization . By spiking the mobile phase with a competing volatile amine—such as 0.1% to 1% Triethylamine (TEA)—the TEA preferentially binds to and neutralizes the acidic silanol sites[5][6]. This allows the pyrimidine derivative to partition based purely on its lipophilicity, resulting in sharp, Gaussian peaks.

Part 3: Workflow Visualization

PurificationWorkflow Start Crude Ethyl 2,4-diphenyl- 5-pyrimidinecarboxylate TLC TLC Method Development (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing or Rf < 0.2? TLC->CheckTailing AddTEA Spike Eluent with 0.5% - 1% Triethylamine CheckTailing->AddTEA Yes Standard Standard Normal Phase (No Modifier Needed) CheckTailing->Standard No Load Dry Loading onto Silica (Evaporate from DCM) AddTEA->Load Standard->Load Elute Flash Chromatography (Positive Pressure 10-15 psi) Load->Elute Pure Fraction Collection & Co-evaporation of TEA Elute->Pure

Decision tree for the chromatographic purification of pyrimidine derivatives.

Part 4: Standard Operating Procedure (SOP)

Flash Chromatography of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Self-Validating Checkpoint: Before scaling up, always run a 2D TLC or a TEA-spiked TLC to confirm that tailing is eliminated and the Rf is optimized to ~0.2 - 0.3[5].

Step 1: Solvent and Column Preparation

  • Prepare the mobile phase: A standard starting gradient is 90:10 Hexane:Ethyl Acetate.

  • Neutralize the system: Add 0.5% (v/v) Triethylamine (TEA) to the entire batch of mobile phase to neutralize the silica[6][7].

  • Select column size: Utilize a 30:1 to 50:1 ratio of silica gel (230–400 mesh, 40–63 µm) to crude sample mass[3][6].

  • Pack the column: Slurry pack the column using the TEA-spiked mobile phase. Flush with at least 2 column volumes (CV) to fully equilibrate and neutralize the silica bed.

Step 2: Sample Loading (Dry Method)

  • Dissolve the crude Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate in a minimal volume of Dichloromethane (DCM)[3].

  • Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude product).

  • Evaporate the DCM completely under reduced pressure until a dry, free-flowing powder is obtained[3][5].

  • Carefully load this powder evenly onto the flat top of the packed silica bed. Add a thin protective layer of sand.

Step 3: Elution and Collection

  • Apply positive pressure (10–15 psi) using compressed air or nitrogen to achieve a steady flow rate[5].

  • Begin isocratic elution. If the compound does not elute within 3-4 CVs, gradually increase the Ethyl Acetate concentration (e.g., to 80:20 Hexane:EtOAc) while maintaining the 0.5% TEA modifier[1].

  • Collect fractions and monitor via TLC (UV active at 254 nm due to the highly conjugated diphenyl-pyrimidine system).

Step 4: Post-Purification Processing

  • Pool the fractions containing the pure product.

  • Concentrate under reduced pressure. Note: TEA (boiling point 89°C) may leave a residual odor or trace NMR signals. Co-evaporate with toluene (2-3 times) or place the flask under high vacuum overnight to remove residual TEA.

Part 5: Troubleshooting Guides & FAQs

Q1: My compound is streaking entirely from the baseline to the solvent front on the TLC plate. How do I fix this? A1: This is the classic hallmark of Lewis acid-base interactions between the pyrimidine nitrogens and the silica's silanol groups[2]. To troubleshoot, prepare a TLC chamber with your standard solvent system (e.g., 80:20 Hexane:EtOAc) and add 1% Triethylamine or Ammonia in Methanol[5]. The competing amine will saturate the active sites on the silica, allowing your compound to migrate as a tight, concentrated spot[4]. Ensure you also equilibrate your bulk flash column with this modified solvent before loading the sample.

Q2: I am using wet loading, but my product elutes in a massive, broad band that overlaps with impurities. What went wrong? A2: Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is highly lipophilic but can have limited solubility in the non-polar starting eluent (hexanes). If you wet-loaded the sample using a stronger solvent like DCM or pure EtOAc, that solvent acts as a "carrier," dragging the compound down the column prematurely and destroying the narrow injection band[7]. Solution: Switch to the Dry Loading method described in the SOP[3][5]. By pre-adsorbing the sample onto silica and evaporating the strong solvent, the compound elutes strictly according to the mobile phase gradient.

Q3: Even with TEA, my pyrimidine derivative is co-eluting with an unreacted chalcone or benzamidine starting material. What are my alternatives? A3: If normal-phase silica fails to resolve the components despite modifier optimization, you have two scientifically sound alternatives:

  • Amine-Functionalized Silica (NH2-bonded silica): This stationary phase is inherently basic, eliminating the need for TEA in the mobile phase and often providing orthogonal selectivity for nitrogenous heterocycles[1][2].

  • Reversed-Phase Chromatography (C18): Switch to a C18 column using an Acetonitrile/Water gradient. Because the target molecule is highly lipophilic (due to the diphenyl and ethyl ester groups), it will be strongly retained on a C18 column, while more polar starting materials (like benzamidine) will elute in the void volume[2][3].

Q4: Will the addition of TEA degrade my ethyl ester functionality? A4: No. Triethylamine is a non-nucleophilic tertiary amine. It is basic enough to neutralize silanol groups but lacks the nucleophilicity required to attack or hydrolyze the ethyl ester at position 5 of the pyrimidine ring. However, avoid using primary or secondary amines (like diethylamine) as modifiers, as they carry a minor risk of transamidation over extended periods.

Q5: How do I select the right silica-to-crude ratio for this specific synthesis? A5: For an easy separation (ΔRf > 0.2 between the pyrimidine and the nearest impurity), a 30:1 ratio of silica to crude mass is sufficient[5]. If the synthesis yielded closely eluting byproducts (e.g., regioisomers from the cyclization step), increase the ratio to 70:1 or even 100:1, and use a finer gradient[6].

Sources

Optimization

optimizing reaction conditions for pyrimidine synthesis

Welcome to the Pyrimidine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic, one-size-fits-all protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic, one-size-fits-all protocols. Here, we dissect the chemical causality behind reaction failures—whether you are running a classic Biginelli multicomponent condensation or a moisture-sensitive Pinner synthesis. By understanding the mechanistic pathways, we can implement field-validated, self-correcting workflows to ensure high-fidelity pyrimidine generation.

Mechanistic Troubleshooting: The Biginelli Reaction

The Biginelli reaction is a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, it is notoriously prone to competing side reactions if the thermodynamic and kinetic parameters are not strictly controlled. The primary objective is to drive the formation of the highly electrophilic N-acyliminium ion intermediate while suppressing the Knoevenagel condensation[1].

G Aldehyde Aryl Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea (Acid Catalysis) Knoevenagel Knoevenagel Adduct (Side Product) Aldehyde->Knoevenagel + β-Ketoester (Base/Acid) Urea Urea / Thiourea Urea->Iminium Acylurea N-Acylurea (Side Product) Urea->Acylurea Ketoester β-Ketoester DHPM 3,4-Dihydropyrimidin-2(1H)-one (Desired DHPM) Ketoester->DHPM Ketoester->Knoevenagel Ketoester->Acylurea + Urea Iminium->DHPM + β-Ketoester (Cyclocondensation)

Caption: Biginelli Reaction Mechanism: Desired N-acyliminium pathway vs. competing side reactions.

FAQ: Overcoming Common Bottlenecks

Q1: My Biginelli reaction exhibits low conversion, and TLC shows a massive accumulation of an α,β-unsaturated dicarbonyl byproduct. How do I correct this trajectory? Analysis & Causality: You are observing the Knoevenagel condensation adduct. This occurs when the reaction between the aldehyde and the β-ketoester outpaces the reaction between the aldehyde and urea. The root cause is typically insufficient Lewis or Brønsted acid catalysis, which is required to rapidly generate the N-acyliminium ion. Solution: Transition from weak acids to more robust catalytic systems. Recent optimizations demonstrate that using hierarchical zeolites under solvent-free ball-milling conditions[2] or ionic liquids (e.g., [Hmim][Tfa]) under microwave irradiation[3] drastically accelerates the iminium pathway, successfully suppressing the Knoevenagel side reaction.

Q2: I am isolating a yellow, highly fluorescent byproduct instead of my target dihydropyrimidinone. What is happening? Analysis & Causality: This is a classic Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. It forms when urea thermally decomposes into ammonia at prolonged high temperatures. The ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde. Solution: You must minimize thermal exposure time. Switch to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform heating that drives the Biginelli cyclocondensation to completion in minutes, preempting the thermal degradation of urea[3]. Alternatively, using a green organocatalyst like a gluconic acid aqueous solution (GAAS) at a moderate 60 °C can selectively yield the Biginelli product without urea degradation[4].

Q3: My Pinner pyrimidine synthesis (β-diketone + amidine) is yielding complex mixtures with heavy ester contamination. How do I salvage this? Analysis & Causality: The Pinner synthesis is exquisitely sensitive to moisture. The ester contamination is a direct result of the hydrolysis of the Pinner salt (imidate hydrochloride) intermediate or the amidine itself. Water acts as a nucleophile, cleaving the C=N bond before condensation with the β-diketone can occur[5]. Solution: Implement strict anhydrous protocols. Use freshly prepared free-base amidine from its hydrochloride salt using sodium ethoxide in absolute ethanol. All glassware must be flame-dried, and the reaction must be conducted under an inert argon atmosphere[5].

Quantitative Optimization Data

To guide your experimental design, here is a consolidated matrix of optimized reaction parameters for the Biginelli synthesis, demonstrating the causality between condition choices and yield outcomes.

Catalyst SystemConditionsTimeYield (%)Mechanistic Advantage
Uncatalyzed Ethanol, Reflux18-24 h< 40%Slow iminium formation; high Hantzsch/Knoevenagel byproducts.
HCl (20 mol%) Water, 90 °C30 min85-90%Strong Brønsted acidity rapidly activates aldehyde; water drives hydrophobic packing[1].
[Hmim][Tfa] Ionic Liquid Microwave, Solvent-free3-5 min92-96%MW heating prevents urea degradation; IL stabilizes polar transition states[3].
GAAS (Gluconic Acid) Aqueous, 60 °C6 h80-85%Green, mild organocatalysis; highly selective for DHPM over DHP[4].
Hierarchical Zeolite Ball-milling (30 Hz), Solvent-free20 min91-96%High surface area confines reactants, mechanically driving the termolecular collision[2].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Biginelli Synthesis (High-Fidelity, Low-Byproduct)

Causality Check: This protocol utilizes microwave heating to bypass the thermal degradation of urea, ensuring the kinetic product (DHPM) is formed cleanly without Hantzsch DHP contamination[3].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add 10 mol% of the ionic liquid catalyst [Hmim][Tfa].

    • Self-Validation: The mixture should form a localized melt upon slight warming; if reactants remain entirely heterogeneous, ensure the aldehyde is not heavily oxidized to the carboxylic acid.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 300 W, maximum temperature set to 90 °C) for 3 to 5 minutes.

  • Quenching & Precipitation: Cool the vial rapidly using compressed air. Pour the crude melt into 10 mL of crushed ice/water.

    • Self-Validation: A rapid precipitation of a white-to-pale-yellow solid indicates successful DHPM formation. If an oil forms, the Knoevenagel adduct may be present; triturate with cold ethanol.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 x 5 mL), and recrystallize from hot ethanol to achieve >95% purity.

Protocol B: Anhydrous Pinner Synthesis of Trisubstituted Pyrimidines

Causality Check: This workflow strictly eliminates water to prevent the hydrolysis of the amidine intermediate into an ester, ensuring exclusive cyclocondensation with the β-diketone[5].

PinnerWorkflow Step1 1. Anhydrous Prep Flame-dry glassware Argon atmosphere Step2 2. Free-Basing Amidine HCl + NaOEt in Absolute EtOH Step1->Step2 Step3 3. Condensation Add β-Diketone Reflux 2-4 hours Step2->Step3 Hydrolysis Failure Point Moisture leads to Ester Byproducts Step2->Hydrolysis H2O Present Step4 4. Quench & Extract Neutralize (1M HCl) Extract with EtOAc Step3->Step4

Caption: Self-validating workflow for the anhydrous Pinner synthesis of pyrimidines.

  • System Purging: Flame-dry a 50 mL two-neck round-bottom flask under a continuous flow of Argon. Allow to cool to room temperature.

  • Amidine Free-Basing: Under Argon, add amidine hydrochloride (1.1 mmol) and absolute anhydrous ethanol (10 mL). Carefully add sodium ethoxide (1.1 mmol). Stir at room temperature for 30 minutes.

    • Self-Validation: A fine white precipitate (NaCl) will form, indicating the successful generation of the free-base amidine.

  • Condensation: Dropwise, add the β-diketone (1.0 mmol) via syringe. Heat the reaction mixture to a gentle reflux for 2-4 hours. Monitor via TLC (eluent: Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature. Carefully neutralize the mixture to pH ~7 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin Source: Journal of Synthetic Chemistry URL:[Link]

  • An Improved Protocol for Biginelli Reaction Source: Green and Sustainable Chemistry (SCIRP) URL:[Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst Source: ACS Omega (via PMC) URL:[Link]

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process Source: Molecules (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions (MCRs)

Welcome to the MCR Technical Support Center. Multicomponent reactions (such as the Ugi, Passerini, and Biginelli reactions) are highly convergent processes that generate immense molecular complexity in a single operation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MCR Technical Support Center. Multicomponent reactions (such as the Ugi, Passerini, and Biginelli reactions) are highly convergent processes that generate immense molecular complexity in a single operation. However, because three or more reactants must assemble in a highly orchestrated sequence, MCRs are uniquely susceptible to competing thermodynamic pathways, kinetic stalling, and entropic penalties.

This guide provides a mechanistic framework to diagnose, troubleshoot, and optimize low-yielding MCRs.

Part 1: Diagnostic Workflow for MCR Optimization

Before altering reaction parameters, you must determine whether your low yield is driven by kinetic stalling (unreacted starting materials) or competing pathways (side-product formation).

MCR_Troubleshooting Start MCR Yield < 50% Analyze LC-MS/NMR Analysis Start->Analyze Unreacted Unreacted Starting Materials Analyze->Unreacted Low Conversion SideProducts High Side Product Formation Analyze->SideProducts High Conversion Imine Pre-form Imine (Adjust Order of Addition) Unreacted->Imine Amine/Aldehyde present Concentration Increase Concentration (>0.5 M) Unreacted->Concentration Dilute conditions Solvent Switch to Polar Protic Solvent (e.g., MeOH, TFE) SideProducts->Solvent e.g., Passerini in Ugi DoE Execute DoE Optimization SideProducts->DoE Complex mixture Imine->DoE Concentration->DoE Solvent->DoE

Diagnostic workflow for troubleshooting low yields in multicomponent reactions.

Part 2: Knowledge Base & Troubleshooting Guides

Q1: My Ugi 4-component reaction (U-4CR) is stalling at 30-40% yield with significant unreacted starting materials. What is the mechanistic cause?

Causality & Solution: The rate-limiting step in the Ugi reaction is typically the condensation of the amine and aldehyde to form the imine intermediate[1]. If all four components are added to the vessel simultaneously, the carboxylic acid can prematurely protonate the primary amine. This renders the amine non-nucleophilic, effectively halting imine formation and stalling the entire cascade. Actionable Fix: Alter the order of addition . Pre-equilibrate the amine and aldehyde in the reaction solvent for 30–60 minutes to ensure complete Schiff base (imine) formation before introducing the carboxylic acid and isocyanide[2]. Studies have shown that controlling the sequence of addition is of paramount importance to secure high yields[3].

Q2: I am observing a high degree of side-product formation, specifically the Passerini 3-component product, during my Ugi reaction. How do I suppress this?

Causality & Solution: The Passerini reaction (aldehyde + carboxylic acid + isocyanide) is a direct competitor to the Ugi reaction[4]. It occurs when the isocyanide attacks the activated carbonyl directly, bypassing the amine. This pathway dominates if the amine is sterically hindered, electronically deactivated, or if the solvent fails to stabilize the Ugi iminium intermediate. Actionable Fix: Switch to a strongly polar protic solvent such as methanol, ethanol, or 2,2,2-trifluoroethanol (TFE)[5]. Protic solvents stabilize the polar iminium intermediates via hydrogen bonding, heavily favoring the Ugi pathway over the Passerini pathway[1].

Q3: Why does my MCR yield drop drastically when I scale up or dilute the reaction mixture?

Causality & Solution: MCRs require the collision and assembly of multiple molecules, which carries a massive entropic penalty. At low concentrations (e.g., < 0.1 M), the probability of these higher-order collisions drops exponentially, and side reactions (like hydrolysis or dimerization) begin to outcompete the desired MCR. Actionable Fix: Run the reaction at high concentrations. Optimization studies on the Ugi reaction demonstrate that reagent concentrations of 0.2 M to 0.4 M yield significantly superior results compared to dilute systems (0.07 M), where non-linear negative effects take over[6].

Q4: I've tried One-Factor-At-A-Time (OFAT) optimization (changing solvent, then temperature), but my yields remain inconsistent. Why?

Causality & Solution: MCRs are highly complex, non-linear systems where variables interact strongly. For example, the ideal concentration in methanol might be completely different from the ideal concentration in an aprotic solvent. OFAT completely misses these interaction effects, leading to false optimums[7]. Actionable Fix: Implement a Design of Experiments (DoE) approach. A statistical DoE allows you to vary multiple factors simultaneously (e.g., solvent polarity, concentration, and stoichiometry) to mathematically model the reaction output and identify true optimal parameter spaces[8].

Part 3: Quantitative Data Presentation

The following table summarizes common MCR failure modes, their thermodynamic/kinetic causes, and the primary optimization levers required to correct them.

MCR TypeCompeting Side Reaction / IssueKinetic or Thermodynamic CausePrimary Optimization LeverTarget Parameter / Action
Ugi-4CR Passerini-3CR byproductAmine is poorly nucleophilic; direct isocyanide attack on carbonyl[4].Solvent PolarityUse polar protic solvents (MeOH, TFE)[5].
Ugi-4CR Unreacted Starting MaterialsPremature protonation of amine by carboxylic acid[1].Order of AdditionPre-form imine for 30-60 min before adding acid[3].
General MCR Low overall conversionEntropic penalty of multi-molecular collision.ConcentrationMaintain high concentration (0.2 M – 0.5 M)[6].
General MCR Inconsistent yields across substratesNon-linear interaction between solvent, temp, and stoichiometry[7].Statistical ScreeningExecute a DoE (e.g., D-optimal design)[9].

Part 4: Self-Validating Experimental Protocol

To systematically resolve low yields without wasting precious API intermediates, utilize this Self-Validating DoE Optimization Protocol .

Self-Validation Mechanism: This protocol incorporates an internal standard (biphenyl) directly into the reaction solvent. This ensures that all LC-MS yield calculations are absolute and self-correcting for any pipetting or injection volume variances, guaranteeing trustworthy data.

Protocol: 96-Well DoE Optimization for Ugi-4CR

Step 1: Stock Solution Preparation

  • Prepare 1.0 M stock solutions of your aldehyde, amine, carboxylic acid, and isocyanide in anhydrous methanol.

  • Prepare a separate "Diluent Stock" of methanol spiked with 10 mM biphenyl (Internal Standard).

Step 2: Imine Pre-Equilibration (Addressing Order of Addition)

  • Using an automated liquid handler or multichannel pipette, dispense the aldehyde (1.0 equiv) and amine (1.2 equiv) into a 96-well reaction block[6].

  • Causality Check: A slight excess of amine (1.2 equiv) drives the equilibrium toward complete imine formation[6].

  • Seal the block and agitate at room temperature for 45 minutes.

Step 3: Component Addition & DoE Matrix Execution

  • Unseal the block and add the carboxylic acid (1.0 equiv), followed by the isocyanide (1.0 equiv).

  • Add the Diluent Stock to adjust the final reaction concentrations across the plate to satisfy your DoE matrix (e.g., varying final concentrations from 0.1 M to 0.5 M)[6].

  • Seal the block and stir at the designated DoE temperatures (e.g., 25°C vs 50°C) for 12 hours.

Step 4: Quench and High-Throughput Analysis

  • Quench the reactions by adding 50 µL of saturated aqueous NH₄Cl to each well.

  • Dilute an aliquot from each well into LC-MS vials.

  • Validation: Calculate the reaction yield by taking the ratio of the Product Peak Area to the Biphenyl Internal Standard Peak Area. Feed these normalized responses back into your DoE software to generate the optimization model[8].

References

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. Available at:[Link]

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. NIH. Available at:[Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at:[Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. PMC. Available at:[Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at:[Link]

  • Synthesis of spiro{pyrrolidine‐3,1'‐pyrrolo[3,4‐c]pyrrole} basic framework via multicomponent 1,3‐dipolar cycloaddition. Universidad de Alicante. Available at:[Link]

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. Available at:[Link]

  • A Tale of Two Designs: Comparing Design of Experiment Strategies for Reaction Optimization. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate Production

Welcome to the Application Scientist Support Center. Scaling up the synthesis of highly functionalized heterocycles like Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (CAS 77995-07-4) transitions a project from the predicta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Scaling up the synthesis of highly functionalized heterocycles like Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (CAS 77995-07-4) transitions a project from the predictable environment of a round-bottom flask into the complex realm of heat transfer, mass transfer, and thermodynamic control.

As a Senior Application Scientist, I have designed this guide to move beyond simply listing steps. Here, we dissect the causality behind process deviations. Every protocol and troubleshooting step provided is a self-validating system, ensuring that your scale-up is not just larger, but fundamentally robust.

Part 1: Process Workflow & Automation Strategy

Before diving into specific troubleshooting, it is critical to understand the optimized scale-up workflow. Traditional batch synthesis of pyrimidines often suffers from thermal runaway and poor mixing. We strongly advocate for a continuous flow or semi-batch approach combined with automated crystallization.

Workflow A Raw Materials: Benzamidine + 1,3-Dicarbonyl B Continuous Flow Condensation (Microreactor) A->B Automated Dosing C In-line Neutralization & Quench B->C Exotherm Control D Controlled Cooling Crystallization C->D pH Adjustment E Filtration & Drying D->E Anti-solvent F Ethyl 2,4-diphenyl- 5-pyrimidinecarboxylate E->F >99% Purity

Figure 1: Continuous flow and downstream processing workflow for scalable pyrimidine synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: During the initial condensation of benzamidine and the enone intermediate at the 5 kg scale, we are experiencing severe thermal runaway and a drop in yield compared to the 50 g scale. Why is this happening, and how do we mitigate it?

The Causality: The formation of the aza-Michael adduct and subsequent cyclization is highly exothermic. In a 50 g batch, the surface-area-to-volume ratio of the flask allows for rapid heat dissipation. At the 5 kg scale, heat transfer is severely restricted. The localized temperature spikes cause the kinetic intermediate to undergo competitive side reactions, such as retro-Michael cleavage or premature hydrolysis of the ester group.

The Solution: Transition the initial condensation to a continuous flow microreactor system. As noted by , microreactors slash reaction times and eliminate thermal runaway by providing massive surface-area-to-volume ratios for instantaneous heat exchange [1]. If flow is unavailable, utilize a semi-batch dosing strategy governed by automated temperature interlocks.

Q2: Our final product contains 5-8% of an isomeric impurity that is extremely difficult to remove via crystallization. What drives this regioselectivity issue?

The Causality: Pyrimidine synthesis from unsymmetrical 1,3-dicarbonyls or enones is governed by the competition between kinetic and thermodynamic control. If the pH is too low, the amidine is fully protonated, reducing its nucleophilicity and forcing the reaction through a higher-energy, less selective transition state. This leads to the formation of the undesired regioisomer.

The Solution: Implement strict pH control. The reaction must be buffered to maintain the amidine in its free-base form without hydrolyzing the ethyl ester. We recommend using an acetate buffer system (pH 6.5-7.0) during the cyclization phase.

Mechanism N1 Amidine Free Base N3 Aza-Michael Addition (Kinetic Control) N1->N3 N2 alpha,beta-Unsaturated Carbonyl N2->N3 N4 Cyclization & Dehydration (Thermodynamic) N3->N4 Heat / Controlled pH N6 Hydrolysis/Degradation (Impurity) N3->N6 Excess Water / High Temp N5 Target Pyrimidine (Product) N4->N5 Oxidation / Aromatization

Figure 2: Mechanistic pathway highlighting kinetic vs. thermodynamic control points.

Q3: During the final isolation, the reaction mixture forms a "thick slurry" that breaks our agitator and traps impurities. How do we design a scalable crystallization?

The Causality: Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is highly crystalline but exhibits a steep solubility curve in ethanol. Rapid cooling causes uncontrolled primary nucleation, resulting in microscopic, needle-like crystals that trap mother liquor (and impurities) within the filter cake.

The Solution: Implement a seeded, controlled-cooling anti-solvent crystallization. Integrating into your crystallization workflow ensures scalability, reproducibility, and efficiency [2]. By holding the solution in the metastable zone and introducing seed crystals, you force secondary nucleation, yielding large, block-like crystals that filter rapidly.

Part 3: Quantitative Process Comparison

To justify the transition from traditional batch to an optimized semi-batch/flow and controlled crystallization process, review the self-validating data below.

ParameterTraditional Batch (1 kg)Optimized Flow/Semi-Batch (5 kg)Causality for Improvement
Overall Yield 62%84%Elimination of thermal degradation & retro-Michael side reactions.
Regio-Purity 91.0%>99.5%Strict pH buffering driving thermodynamic control.
E-Factor (Waste) 45 kg/kg 12 kg/kg Solvent recycling and elimination of chromatographic purification.
Filtration Time 14 hours1.5 hoursSeeded crystallization yielding block-like morphology, preventing filter blinding.

Part 4: Standard Operating Protocol (Self-Validating Methodology)

Scale-Up Synthesis & Isolation of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Phase 1: Condensation (Semi-Batch/Flow)

  • Preparation: Charge a 50 L glass-lined reactor with 10 L of anhydrous ethanol and 5.0 kg of the alpha,beta-unsaturated carbonyl precursor. Cool the jacket to 5°C.

  • Amidine Liberation: In a separate vessel, dissolve 4.2 kg of benzamidine hydrochloride in 8 L of ethanol. Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

    • Validation Check: Ensure complete dissolution; a clear solution indicates successful free-base formation.

  • Controlled Dosing: Pump the benzamidine solution into the main reactor at a rate of 30 mL/min.

    • Validation Check: Interlock the dosing pump with the internal thermocouple. If Tinternal​ > 12°C, the pump must automatically halt. This mimics the [3].

  • Cyclization & Aromatization: Once dosing is complete, raise the reactor temperature to 75°C (reflux) for 8 hours. If an oxidant is required for a dihydropyrimidine intermediate, add 1.05 eq of DDQ.

    • Validation Check: HPLC monitoring must show <1% intermediate before proceeding.

Phase 2: Seeded Crystallization & Isolation 5. Solvent Adjustment: Distill off 50% of the ethanol volume under reduced pressure. Replace with 10 L of Isopropanol. 6. Seeding: Cool the reactor to exactly 60°C. Add 50 g of micronized Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate seed crystals suspended in 100 mL of Isopropanol. 7. Aging and Cooling: Hold at 60°C for 120 minutes to establish the crystal bed. Program the chiller to cool to 5°C at a strict rate of 0.1°C/min.

  • Validation Check: FBRM (Focused Beam Reflectance Measurement) or visual inspection should confirm the absence of fine needle formation.

  • Filtration: Transfer the slurry to a Nutsche filter dryer. Wash the cake with 2 x 5 L of pre-chilled (0°C) Isopropanol/Water (80:20).

  • Drying: Dry under vacuum (50 mbar) at 45°C until the loss on drying (LOD) is <0.5%.

References

  • Title: When it comes to scaling up organic synthesis, it pays to think small. Source: Chemistry World (Royal Society of Chemistry) URL: [Link]

  • Title: Supporting the Development of Scalable Manufacturing Processes for Complex Synthetics through Automation and Machine Learning. Source: Scientific Update URL: [Link]

  • Title: Electrochemical Scaled-up Synthesis of Cyclic Enecarbamates as Starting Materials for Medicinal Chemistry Relevant Building Blocks. Source: ResearchGate URL: [Link]

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in characterizing these vital heterocyclic scaffolds. Pyrimidine rings are central to numerous pharmaceuticals and bioactive molecules, making their unambiguous structural elucidation a critical step in research and development.[1][2][3]

The inherent electronic properties of the pyrimidine nucleus—specifically the presence of two electron-withdrawing nitrogen atoms—create a complex magnetic environment. This often leads to crowded spectra, signal broadening, and ambiguous assignments that can stall a project. This guide moves beyond basic spectral interpretation, offering troubleshooting workflows and advanced strategies in a practical, question-and-answer format to help you resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the NMR analysis of substituted pyrimidines.

Q1: Why are the proton signals for my substituted pyrimidine broad or disappearing entirely?

A: This is a classic issue often rooted in dynamic processes occurring on the NMR timescale. Several factors could be at play:

  • Proton Exchange: Protons on substituent groups like -NH₂ or -OH can exchange with residual water or acidic/basic impurities in your NMR solvent. This exchange can be slow, intermediate, or fast, leading to signals that are sharp, very broad, or absent, respectively.

  • Tautomerism: Amine, hydroxyl, or thiol-substituted pyrimidines can exist in multiple tautomeric forms (e.g., amino-imino, keto-enol). If the rate of interconversion is in the intermediate regime on the NMR timescale, the corresponding signals will be broadened.

  • pH Sensitivity: The pyrimidine nitrogens are basic and can be protonated. If the pH of your sample is near the pKa of the pyrimidine, you will have a mixture of protonated and unprotonated species in equilibrium, causing significant broadening of ring proton signals.[4][5]

  • Quadrupolar Broadening: The nitrogen atoms in the ring are ¹⁴N, which is a quadrupolar nucleus. Protons directly attached to or near these nitrogens can experience broadening, although this is often less pronounced for aromatic protons compared to direct N-H protons.

Q2: How can I distinguish between different regioisomers of a monosubstituted pyrimidine?

A: Distinguishing isomers requires a careful analysis of both chemical shifts and, more importantly, spin-spin coupling (J-coupling) patterns.[6]

  • 5-Substituted Pyrimidine: You will observe a singlet for H-2 and two doublets for H-4 and H-6. The coupling constant between H-4 and H-6 is a small, long-range ⁴J coupling, typically around 1.5-2.5 Hz.

  • 4-Substituted Pyrimidine: This isomer will show three distinct signals for the ring protons. H-2 will be a doublet (coupled to H-6, ⁴J), H-5 will be a doublet of doublets (coupled to H-2 and H-6), and H-6 will be a doublet (coupled to H-5, ³J). The ³J coupling will be significantly larger (5-6 Hz) than the ⁴J couplings.

  • 2-Substituted Pyrimidine: You will observe a doublet for H-4 and H-6 (which are chemically equivalent) and a triplet for H-5, arising from coupling to both H-4 and H-6 with a typical ³J value of ~5 Hz.

Q3: My ¹H NMR spectrum is too crowded to interpret. What is the next logical step?

A: When a 1D ¹H NMR spectrum suffers from significant signal overlap, the most powerful next step is to acquire a suite of two-dimensional (2D) NMR experiments.[7][8][9] The combination of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC is the cornerstone of modern structure elucidation and will resolve most ambiguities.

Q4: How significantly does the choice of NMR solvent affect the spectrum?

A: The solvent effect can be dramatic and is a critical parameter to consider.[10][11]

  • Chemical Shifts: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS) due to anisotropic effects, which can help resolve overlapping signals.

  • Hydrogen Bonding: Protic solvents (like CD₃OD or D₂O) or hydrogen-bond accepting solvents (like DMSO-d₆) can form hydrogen bonds with your molecule, altering the electron density and thus the chemical shifts of nearby protons.[12] This is especially true for protons on -OH or -NH₂ groups, which will appear at very different chemical shifts and may show sharper signals in DMSO-d₆.

  • Equilibria: As mentioned in Q1, the solvent can influence tautomeric or protonation equilibria, directly impacting which species you observe and whether signals are sharp or broad.

Troubleshooting Guide 1: Ambiguous Isomer Assignment & Signal Overlap

Scenario: You have synthesized a disubstituted pyrimidine, but the 1D ¹H and ¹³C NMR spectra are insufficient to confirm the substitution pattern due to signal crowding and complex splitting.

Core Problem: Lack of definitive connectivity information from 1D spectra.

Systematic Troubleshooting Workflow:

This workflow uses a combination of 2D NMR experiments to build the molecular structure piece by piece.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_validation Validation A Acquire ¹H NMR B Acquire ¹³C & DEPT-135 NMR A->B Initial Hypothesis C ¹H-¹H COSY (Identify H-H couplings) B->C Resolve Overlap D ¹H-¹³C HSQC (Connect Protons to Carbons) C->D Assign Spin Systems E ¹H-¹³C HMBC (Establish 2-3 bond H-C connectivity) D->E Build Skeleton F ¹H-¹H NOESY/ROESY (Through-space proximity) E->F Confirm Connectivity & Stereochemistry G Final Structure F->G

Caption: Systematic workflow for structure elucidation.

Step-by-Step Experimental Protocol:
  • Analyze ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other (typically separated by 2-3 bonds).

    • Procedure: A standard COSY experiment is sufficient.

    • Interpretation: Look for cross-peaks. A cross-peak between H-A and H-B indicates they are in the same spin system. For a pyrimidine ring, you will see correlations between adjacent ring protons (e.g., H-5 and H-6).

  • Analyze ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To directly link each proton to the carbon it is attached to.

    • Procedure: A standard sensitivity-enhanced HSQC experiment is recommended.

    • Interpretation: Every cross-peak in the HSQC spectrum represents a direct C-H bond. This allows you to definitively assign the chemical shift of a carbon atom based on the chemical shift of its attached, and often more easily assigned, proton. The DEPT-135 spectrum helps confirm these assignments (CH/CH₃ positive, CH₂ negative).

  • Analyze ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Protocol: Acquiring a High-Quality HMBC Spectrum

      • Spectrometer Setup: Use a gradient-selected, sensitivity-enhanced HMBC pulse sequence (e.g., hsqcetgpl3nd on Bruker systems).

      • Optimization: The most critical parameter is the long-range coupling delay, which is optimized for a specific nJCH value (typically 8-10 Hz). This value works well for most aromatic systems.

      • Acquisition: Ensure sufficient scans for a good signal-to-noise ratio, as HMBC correlations are weaker than HSQC correlations.

    • Interpretation: Look for key correlations from substituent protons to the pyrimidine ring carbons, and from ring protons to substituent carbons. For example, the protons of a methyl group at C-4 should show a strong correlation to C-4 (²J) and C-5 (³J). These long-range correlations are like putting together a puzzle, connecting the different spin systems identified in COSY.

  • Validate with ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To confirm assignments by identifying protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[1][13][14] This is invaluable for determining the relative orientation of substituents.

    • Procedure:

      • For small molecules (MW < 600 Da), a NOESY experiment is standard. Use a mixing time of 500-800 ms.

      • For medium-sized molecules (MW ~700-1200 Da), where the NOE can be zero, a ROESY experiment is required.[13]

    • Interpretation: A cross-peak between two protons indicates they are spatially proximate. For example, a NOE between a substituent proton and a specific ring proton (e.g., H-5) can definitively confirm the substituent's position.

Typical Coupling Constants in Pyrimidine Rings
Coupling Type Typical Value (Hz)
³J(H4-H5)7-9 Hz
³J(H5-H6)5-6 Hz
⁴J(H2-H5)~0.9 Hz
⁴J(H4-H6)1.5-2.5 Hz
⁵J(H2-H4)~0.0 Hz
Data compiled from sources including[15] and[16]. Values can vary with substitution.
Troubleshooting Guide 2: Signal Broadening and Dynamic Effects

Scenario: Your ¹H NMR spectrum displays broad, ill-defined peaks for the pyrimidine ring protons, making it impossible to measure coupling constants or confirm assignments.

Core Problem: A dynamic process (chemical exchange) is occurring at a rate that interferes with NMR signal acquisition.

Systematic Troubleshooting Workflow:

Caption: Workflow for diagnosing dynamic effects.

Step-by-Step Experimental Protocol:
  • Perform Variable Temperature (VT) NMR:

    • Purpose: To alter the rate of the chemical exchange process. Cooling slows the exchange, potentially resolving multiple distinct species (sharper signals). Heating accelerates it, potentially leading to a single, sharp, averaged signal.

    • Protocol: Running a VT Experiment

      • Choose a solvent with a suitable temperature range (e.g., Toluene-d₈ for low temps, DMSO-d₆ for high temps).

      • Acquire a standard ¹H spectrum at room temperature.

      • Decrease the temperature in 10-15 K increments (e.g., 298 K -> 283 K -> 268 K...). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquisition.

      • Observe changes in linewidth and chemical shift. If signals sharpen, you are moving into the slow-exchange regime.

      • If low temperature does not resolve the issue, repeat the process by increasing the temperature.

  • Test pH Sensitivity:

    • Purpose: To shift the protonation equilibrium to a single state, eliminating exchange broadening.

    • Protocol: Micro-titration in the NMR Tube

      • Dissolve your sample in a solvent like D₂O or CD₃OD.

      • Acquire a spectrum.

      • Add one drop of a dilute solution of DCl in D₂O. Shake the tube gently and re-acquire the spectrum. If broadening was due to protonation equilibrium near the pKa, the signals should sharpen as the molecule is forced into its fully protonated state.

      • If that fails, use a fresh sample and add one drop of dilute NaOD in D₂O to force the molecule into its unprotonated state.

    • Causality: By moving the sample pH far from the pKa, you lock the molecule into one form, stopping the exchange between protonated and neutral species.[5][17][18]

Typical ¹H and ¹³C Chemical Shift Ranges for Pyrimidine Ring
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-29.2 - 9.4157 - 160
H-4 / H-68.7 - 8.9155 - 158
H-57.3 - 7.6120 - 125
Values are for unsubstituted pyrimidine in CDCl₃ and serve as a starting point.[19][20] Substituents will cause significant deviations.[12][21][22]
Advanced Tools and Computational Approaches
When Standard Methods Are Not Enough

For exceptionally challenging structures, such as highly substituted pyrimidines with no ring protons or multiple quaternary centers, more advanced techniques may be necessary. Experiments like the 1,1-ADEQUATE can provide direct C-C correlation information, helping to piece together the carbon framework when HMBC data is ambiguous.

Computational NMR Prediction

The use of computational chemistry to predict NMR spectra is a rapidly advancing field that provides a powerful method for structure verification.[23][24][25]

  • Methodology: Density Functional Theory (DFT) calculations, using methods like the GIAO (Gauge-Including Atomic Orbital) approach, can predict ¹H and ¹³C chemical shifts with increasing accuracy.[11][23]

  • Application:

    • Generate 3D models of all possible isomers of your compound.

    • Perform a geometry optimization and NMR calculation for each isomer.

    • Compare the computationally predicted spectra for each isomer with your experimental data. The isomer whose predicted spectrum most closely matches the experimental one is the most likely correct structure.

  • Trustworthiness: While not a replacement for experimental data, the correlation between a high-quality calculated spectrum and your experimental one provides very strong evidence for a particular structural assignment.[26][27] Many software packages are available for these predictions.[28]

References
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). MDPI. [Link]

  • Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). (2006). The Journal of Organic Chemistry. [Link]

  • ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Semantic Scholar. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC. [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. (2026). Der Pharma Chemica. [Link]

  • NMR characterisation of a triple stranded complex formed by homo-purine and homo-pyrimidine DNA strands at 1:1 molar ratio and acidic pH. PMC. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). PMC. [Link]

  • ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]

  • Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PMC. [Link]

  • The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. [Link]

  • Computational NMR Prediction: A Microreview. (2023). Corin Wagen. [Link]

  • Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC. [Link]

  • NOESY and ROESY. (2018). University of Missouri. [Link]

  • An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • 22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. [Link]

  • ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (2020). ResearchGate. [Link]

  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. [Link]

  • Simulate and predict NMR spectra. nmrdb.org. [Link]

  • NMR Predictor Guide: Which Type Is Best for You? (2025). Chemaxon. [Link]

  • A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. [Link]

  • Microwave Synthesis of Amino-Pyrimidines - ¹H NMR Spectrum. Semantic Scholar. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]

  • ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2025). ResearchGate. [Link]

  • Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. AIP Publishing. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Cell. [Link]

  • Modelling the acid/base ¹H NMR chemical shift limits of metabolites in human urine. PMC. [Link]

  • 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin-Madison. [Link]

  • The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Tetrahedron Letters. [Link]

Sources

Optimization

Technical Support Center: Safe Disposal of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate Waste

Frequently Asked Questions (FAQs) Q1: What are the primary hazards associated with Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate waste? A1: While specific toxicological data for this compound is limited, pyrimidine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate waste?

A1: While specific toxicological data for this compound is limited, pyrimidine derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to allergic skin reactions.[1] Phenyl-substituted compounds may also pose environmental hazards.[2] Therefore, all waste containing this compound should be treated as hazardous chemical waste.

Q2: Can I dispose of small quantities of this compound down the drain?

A2: No. The U.S. Environmental Protection Agency (EPA) prohibits the disposal of hazardous waste pharmaceuticals and other hazardous chemicals down the drain.[3][4] This practice can contaminate water systems, as wastewater treatment facilities are often not equipped to remove such complex organic molecules.[3]

Q3: What personal protective equipment (PPE) is required when handling this waste?

A3: Appropriate PPE is mandatory to minimize exposure risks. The recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile).

  • Skin Protection: A laboratory coat and long-sleeved clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to reduce the risk of inhalation.[5]

Q4: How should I store the waste before disposal?

A4: Waste should be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6] Containers must be:

  • Chemically compatible with the waste.

  • In good condition with a secure, leak-proof closure.

  • Clearly labeled with "Hazardous Waste" and the chemical name.

  • Stored separately from incompatible materials.[7]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill (Small) Improper handling or container failure.1. Evacuate the immediate area. 2. Wear appropriate PPE before cleanup. 3. Absorb the spill with an inert material (e.g., vermiculite, dry sand). 4. Collect the absorbed material into a labeled hazardous waste container.[8] 5. Decontaminate the spill area (see Protocol 2).
Unknown Chemical Reaction in Waste Container Mixing of incompatible waste streams.1. Do not attempt to open the container. 2. Evacuate the area and notify your institution's Environmental Health & Safety (EHS) office immediately. 3. Provide as much information as possible about the contents of the container.
Contaminated Labware (e.g., glassware, spatulas) Use in experiments with the target compound.Do not wash in a standard laboratory dishwasher. Follow the decontamination protocol below (Protocol 2) before cleaning for reuse or disposal.
Waste Container is Leaking Container degradation or improper sealing.1. Wearing appropriate PPE, place the leaking container into a larger, compatible, and properly labeled secondary containment bin. 2. Immediately contact your institution's EHS office for guidance and pickup.

Experimental Protocols

Protocol 1: Segregation and Collection of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate Waste

This protocol outlines the procedure for the routine collection of waste generated during experimentation.

Materials:

  • Designated hazardous waste container (chemically compatible, with a screw-top lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

Procedure:

  • Solid Waste:

    • Collect all solid waste contaminated with Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate (e.g., gloves, weighing paper, paper towels) in a dedicated, labeled hazardous waste container.[9]

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Fill containers to no more than 90% capacity to allow for expansion.

  • Labeling and Storage:

    • Properly label the waste container with "Hazardous Waste," the full chemical name "Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate," and any other components in the waste stream.

    • Store the container in your lab's designated Satellite Accumulation Area.

    • Arrange for pickup by your institution's EHS or a licensed waste disposal contractor.

Protocol 2: Decontamination of Labware and Surfaces

This protocol provides steps for decontaminating labware and surfaces after contact with Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

Materials:

  • Laboratory-grade detergent

  • 70% Isopropyl alcohol or ethanol

  • Deionized water

  • Appropriate waste containers

Procedure:

  • Initial Cleaning:

    • Carefully remove any gross contamination from the labware or surface.

    • Wash the item thoroughly with a laboratory-grade detergent and warm water. The rinsate from this initial cleaning of concentrated material should be collected as hazardous waste.

  • Chemical Decontamination:

    • Wipe down the surface or immerse the labware in 70% isopropyl alcohol or ethanol.

    • Allow for a sufficient contact time (at least 10 minutes) to ensure neutralization of residual compound.

  • Final Rinse:

    • Rinse the labware or surface thoroughly with deionized water.

    • For sensitive equipment, a final rinse with alcohol followed by controlled drying may be appropriate.[10]

  • Disposal of Decontamination Waste:

    • Collect all materials used for decontamination (e.g., wipes, rinsate from the initial cleaning) as solid or liquid hazardous waste, as appropriate.

Visualizations

WasteDisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Handling cluster_disposal Final Disposal A Experiment with Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate B Solid Waste (Gloves, Paper, etc.) A->B C Liquid Waste (Solvents, Rinsate) A->C D Contaminated Labware (Glassware, etc.) A->D E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Follow Decontamination Protocol (Protocol 2) D->G H Store in Satellite Accumulation Area E->H F->H I Arrange for EHS Pickup H->I J Licensed Waste Disposal Facility I->J

Caption: Waste Disposal Workflow for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

SpillResponse Start Small Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Protocol 2) Collect->Decontaminate Report Report Incident to EHS Decontaminate->Report

Caption: Small Spill Response Decision Flowchart.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines. (1970). RSC Publishing. [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. (1970). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • ethyl 2,4-diamino-5-pyrimidinecarboxylate. Chemexper. [Link]

  • Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. (2009). PubMed. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • MSDS of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (2020). Capot Chemical. [Link]

  • Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Acta Crystallographica Section E. [Link]

  • ENVIRONMENTAL QUALITY (SCHEDULED WASTES) REGULATIONS 2005. (2005). FAOLEX. [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025). Labcompare. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019). EPA. [Link]

  • Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]

  • Regulation 8: Organic Compounds Rule 34: Solid Waste Disposal Sites Concept Paper. BAAQMD. [Link]

  • Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate. EPA. [Link]

  • Hazardous Waste Pharmaceuticals Sewer Ban. (2019). YouTube. [Link]

  • ETHYL 2,4-DIPHENYLACETOACETATE Safety Data Sheets(SDS). lookchem. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. (2026). EPA. [Link]

Sources

Troubleshooting

handling and storage best practices for halogenated pyrimidines

Welcome to the Technical Support Center for Halogenated Pyrimidines. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter inconsistencies when working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Pyrimidines. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter inconsistencies when working with thymidine analogs such as 5-Fluorouracil (5-FU), Bromodeoxyuridine (BrdU), and Iododeoxyuridine (IdU).

Handling these compounds requires a strict understanding of their physical chemistry. They are not just simple reagents; they are highly reactive, structurally modified molecules that demand precise environmental controls to maintain their integrity and experimental validity.

Below, you will find our comprehensive troubleshooting guide, structured to address the root causality behind common handling, storage, and experimental failures.

Halogenated Pyrimidine Quick-Reference Guide

Before diving into specific troubleshooting scenarios, review this quantitative baseline for the most commonly used halogenated pyrimidines.

CompoundMolecular WeightPrimary Solvent & Max SolubilityRecommended Storage (Powder)Recommended Storage (Solution)Light Sensitivity
5-Fluorouracil (5-FU) 130.11 g/mol Water (~12 mg/mL)Room Temp (Protect from light)5°C to 25°C (or -20°C frozen)Moderate
5-Bromodeoxyuridine (BrdU) 307.10 g/mol DMSO (10–50 mg/mL)4°C (Desiccated)-20°C (Aliquot to avoid freeze-thaw)High
5-Iododeoxyuridine (IdU) 354.10 g/mol DMSO (~50 mg/mL)4°C (Desiccated)-20°C (Strictly protect from light)Extremely High

Section 1: Storage, Stability & Physical Chemistry

Q1: My 5-FU and BrdU stock solutions frequently precipitate out of solution. Have they degraded, and how do I recover them? The Causality: Precipitation is usually a physical solubility issue, not chemical degradation. 5-FU is notoriously prone to crystallization at lower temperatures due to its solubility limits in aqueous solutions. However,1[1] demonstrate that 8 mg/mL solutions in normal saline can be safely frozen at -20°C for up to 79 days and recovered via microwave thawing without losing efficacy. For BrdU, 2[2] (typically 10 mM) freeze solid because DMSO has a freezing point of ~19°C. The Fix: If your BrdU or 5-FU precipitates, warm the vial in a 37°C water bath for 10–15 minutes and vortex vigorously. To prevent repeated stress, always aliquot stock solutions into single-use volumes prior to freezing.

Q2: Are halogenated pyrimidines truly light-sensitive, or is that a myth? The Causality: It is an absolute chemical reality. Halogenated pyrimidines—especially bromo- and iodo- derivatives—are highly susceptible to photodecomposition.3[3] of the carbon-halogen bond. This reaction generates highly reactive uracil and halogen radicals that can cause unintended DNA single-strand breaks and cross-linking, completely invalidating cell viability and proliferation assays. 4[4] is mandatory.

Photodegradation UV UV Light (hv) BrdU 5-Bromouracil (Ground State) UV->BrdU Absorption Excited Excited Triplet State BrdU->Excited Excitation Cleavage C-Br Bond Cleavage Excited->Cleavage Intersystem Crossing Radicals Uracil + Bromine Radicals Cleavage->Radicals Photodecomposition Damage DNA Strand Breaks Radicals->Damage Oxidative Stress

Fig 1: Photodegradation pathway of 5-Bromouracil via UV-induced C-Br bond homolytic cleavage.

Section 2: Experimental Troubleshooting & Workflow

Q3: I am getting zero or highly inconsistent signal when performing BrdU labeling for flow cytometry. What is going wrong? The Causality: The most frequent point of failure in 5[5] is incomplete DNA denaturation. BrdU incorporates directly into the DNA double helix during the S-phase of the cell cycle. Because the BrdU epitope is hidden within the tightly coiled double-stranded DNA, steric hindrance prevents the anti-BrdU antibody from binding. You must denature the DNA to single strands to expose the epitope.

Workflow Start Pulse Labeling (10 µM BrdU) Fix Cell Fixation (70% EtOH) Start->Fix Denature CRITICAL: DNA Denaturation (HCl or DNase I) Fix->Denature Stain Immunostaining (Anti-BrdU-FITC) Denature->Stain Exposes Hidden Epitope Analyze Flow Cytometry Analysis Stain->Analyze

Fig 2: BrdU labeling workflow highlighting the critical DNA denaturation step for epitope exposure.

Self-Validating Protocol: BrdU Pulse-Labeling & Detection

To ensure your assay is functioning, you must build internal validation controls directly into your workflow.

Step 1: Pulse Labeling & Control Setup Establish three distinct cohorts to isolate potential failure points:

  • Cohort A (Experimental): Cells + Treatment + 10 µM BrdU.

  • Cohort B (Positive Control): Untreated rapidly dividing cells + 10 µM BrdU.

  • Cohort C (Negative Control): Untreated cells + NO BrdU (validates background antibody binding). Incubate for 30–60 minutes at 37°C.

Step 2: Harvest and Fixation Wash cells twice in 1% BSA/PBS. Resuspend the pellet in 200 µL of cold PBS, then add dropwise to 5 mL of ice-cold 70% ethanol. Store at -20°C for at least 30 minutes (can be stored up to a month).

Step 3: DNA Denaturation (The Validation Step) Split Cohort B into two sub-cohorts:

  • Cohort B1 (Denatured): Incubate in 2N HCl for 30 minutes at room temperature, followed by neutralization with 0.1 M Sodium Borate (pH 8.5) for 2 minutes.

  • Cohort B2 (Non-Denatured): Incubate in PBS only. (If B1 shows signal and B2 does not, your denaturation step is successful).

Step 4: Staining Wash all cohorts twice in Perm/Wash buffer. Add the appropriate dilution of Anti-BrdU fluorophore-conjugated antibody (e.g., Anti-BrdU-FITC). Incubate for 30 minutes at room temperature in the dark. Wash and analyze via flow cytometry.

Section 3: Occupational Safety & Handling

Q4: What are the best practices for handling halogenated pyrimidine powders and high-concentration stocks? The Causality: Compounds like 5-FU and BrdU are not just experimental reagents; they are potent antineoplastic and genotoxic agents. They act as thymidylate synthase inhibitors and DNA chain terminators. Because they are mutagenic, occupational exposure via inhalation of powder aerosols or dermal absorption can lead to severe reproductive and systemic toxicity. The Fix: According to 6[6]:

  • Engineering Controls: Never weigh BrdU or 5-FU powder on an open bench. All manipulations of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated containment ventilated enclosure (CVE).

  • PPE: Wear double chemotherapy-tested gloves and a closed-cuff, lint-free, polyethylene-coated gown.

  • Transfer Devices: When moving liquid stocks from vials to secondary containers, utilize Closed System Drug-Transfer Devices (CSTDs) to prevent aerosolization.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthesis routes

As a Senior Application Scientist, I have evaluated countless synthetic methodologies, and few molecules illustrate the evolution of chemical process design quite like Ibuprofen. Transitioning from traditional batch proc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless synthetic methodologies, and few molecules illustrate the evolution of chemical process design quite like Ibuprofen. Transitioning from traditional batch processing to green chemistry, and now to continuous-flow microreactor systems, the synthesis of this globally utilized non-steroidal anti-inflammatory drug (NSAID) serves as a masterclass in process optimization.

In this guide, we will critically compare three distinct synthetic routes for Ibuprofen: the traditional Boots process, the green Boots-Hoechst-Celanese (BHC) process, and modern continuous-flow synthesis. We will examine the causality behind the experimental choices, evaluate their atom economies, and provide self-validating protocols for each.

Mechanistic Evolution & Pathway Analysis

The fundamental challenge in Ibuprofen synthesis is the functionalization of the starting material, isobutylbenzene, to install a propionic acid moiety. The strategies employed to achieve this transformation dictate the overall efficiency, waste generation, and scalability of the process.

Route_Comparison SM Isobutylbenzene Boots Boots Process (6 Steps | 40.0% AE) SM->Boots AlCl3 BHC BHC Process (3 Steps | 77.4% AE) SM->BHC HF Flow Continuous Flow (3 Min | 83% Yield) SM->Flow Triflic Acid API Ibuprofen Boots->API High Waste BHC->API Green Route Flow->API High Throughput

Fig 1: Logical relationship and metrics of the three primary Ibuprofen synthesis routes.

The Traditional Boots Process (1960s)

Causality & Experimental Choices: Developed in the 1960s, the Boots process relies heavily on stoichiometric reagents. The initial Friedel-Crafts acylation utilizes aluminum trichloride ( AlCl3​ ) as a Lewis acid[1]. Because AlCl3​ coordinates strongly with the resulting ketone product, it must be used in stoichiometric amounts rather than catalytic amounts. Quenching the reaction irreversibly destroys the AlCl3​ , generating massive quantities of aluminum hydrate waste. The subsequent five steps rely on auxiliary reagents (like hydroxylamine) that do not incorporate into the final product, resulting in a poor cumulative atom economy of 40.04%[2],[3].

Self-Validating Experimental Protocol:

  • Friedel-Crafts Acylation: React isobutylbenzene with acetyl chloride using stoichiometric AlCl3​ . Validation Check: Quench an aliquot in ice water, extract with ethyl acetate, and analyze via GC-MS. Confirm the disappearance of isobutylbenzene and the presence of 4'-isobutylacetophenone ( m/z 176).

  • Darzens Condensation: Treat the ketone with ethyl chloroacetate and sodium ethoxide to form an α,β -epoxy ester. Validation Check: 1 H NMR must show the disappearance of the ketone methyl singlet and the appearance of epoxide ring protons.

  • Hydrolysis & Decarboxylation: Acidify and heat the mixture to yield 2-(4-isobutylphenyl)propionaldehyde.

  • Oxime Formation: Condense the aldehyde with hydroxylamine to form an aldoxime[4].

  • Dehydration: Treat the aldoxime with acetic anhydride to yield the corresponding nitrile[4]. Validation Check: FT-IR spectroscopy must reveal a sharp nitrile stretch at 2250 cm−1 .

  • Hydrolysis: Reflux the nitrile in acidic aqueous conditions to yield Ibuprofen[4]. Validation Check: HPLC analysis against a USP reference standard (UV detection at 220 nm) to confirm API purity.

The Green Boots-Hoechst-Celanese (BHC) Process (1990s)

Causality & Experimental Choices: The BHC process is a triumph of catalytic design, reducing the synthesis from six steps to three[1],[4]. The critical innovation is the use of anhydrous Hydrogen Fluoride (HF) in the first step. HF acts as both the solvent and the catalyst; its high volatility allows for >99% recovery via distillation, eliminating the inorganic waste of the Boots process. The final step employs a palladium-catalyzed carbonylation that inserts Carbon Monoxide (CO) directly into the substrate[5]. This specific step operates with 100% atom economy, elevating the overall process atom economy to 77.44% (and up to 99% if the acetic acid byproduct is recovered)[1],[2].

BHC_Mechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition Pd->OxAdd + Benzyl Chloride Analog COIns CO Insertion OxAdd->COIns + CO RedElim Nucleophilic Attack (H2O) COIns->RedElim + H2O RedElim->Pd - HCl Prod Ibuprofen RedElim->Prod Product Release

Fig 2: Palladium-catalyzed carbonylation cycle demonstrating 100% step atom economy.

Self-Validating Experimental Protocol:

  • Catalytic Acylation: React isobutylbenzene with acetic anhydride in anhydrous HF[4]. Validation Check: Distill off HF. Analyze the crude 4'-isobutylacetophenone via GC-FID to ensure >95% conversion before proceeding.

  • Catalytic Hydrogenation: Reduce the ketone to 1-(4-isobutylphenyl)ethanol using H2​ gas over a Raney Nickel or Palladium catalyst[1],[4]. Validation Check: 1 H NMR should confirm the appearance of a doublet for the new methyl group and a multiplet for the methine proton, indicating complete reduction.

  • Carbonylation: React the alcohol with CO in an acidic aqueous medium using a Pd/phosphine catalyst at 1190 psig and 125°C[5]. Validation Check: Crystallize the product. Validate via melting point determination (75–77°C) and acid-base titration to confirm the carboxylic acid equivalent weight.

Modern Continuous Flow Synthesis (Jamison & Snead)

Causality & Experimental Choices: Batch reactors suffer from poor surface-area-to-volume ratios, limiting heat and mass transfer. By transitioning to continuous flow using perfluoroalkoxy (PFA) microreactor coils, highly exothermic steps can be run safely at elevated temperatures without thermal runaway. Using triflic acid and a hypervalent iodine reagent ( PhI(OAc)2​ ), researchers achieved a rapid 1,2-aryl migration. This microreactor setup slashes the total residence time from hours to just 3 minutes, achieving an impressive 83% overall yield[6].

Self-Validating Experimental Protocol:

  • Flow Acylation: Pump a mixture of isobutylbenzene and propionic acid into a T-mixer with triflic acid, passing it through a heated PFA coil[6]. Validation Check: In-line UV-Vis spectroscopy to monitor the formation of the intermediate ketone.

  • 1,2-Aryl Migration: Introduce PhI(OAc)2​ in trimethyl orthoformate (TMOF) and methanol to the flow stream to catalyze the rearrangement to a methyl ester[6]. Validation Check: Divert a micro-aliquot to an in-line benchtop NMR to confirm the esterification of the propionic moiety.

  • In-Line Hydrolysis: Mix the stream with an excess of aqueous base to hydrolyze the ester, followed by in-line acidification and continuous extraction[6]. Validation Check: In-line FT-IR spectroscopy tracking the appearance of the carboxylic acid carbonyl stretch ( 1710 cm−1 ).

Quantitative Performance Comparison

To objectively evaluate these methodologies, the critical performance metrics are summarized below. Data is aggregated from process patents and green chemistry benchmarks.

Performance MetricTraditional Boots ProcessBHC (Green) ProcessContinuous Flow Synthesis
Number of Steps 633 (Continuous)
Overall Yield 40% 77-80%83%
Atom Economy 40.04%77.44% (Up to 99%)High (Catalytic/Flow)
Residence/Reaction Time Hours to DaysHours3 Minutes
Key Reagents AlCl3​ , HydroxylamineHF, H2​ , COTriflic Acid, PhI(OAc)2​
Primary Waste Stream AlCl3​ hydrate, inorganic saltsAcetic acid (Highly Recyclable)Minimal (In-line extraction)

Conclusion

The comparative analysis of Ibuprofen synthesis routes perfectly illustrates the trajectory of modern pharmaceutical manufacturing. The Boots process, while historically significant, is constrained by stoichiometric waste and poor atom economy. The BHC process remains the gold standard for industrial batch manufacturing, leveraging the elegance of catalytic HF and Palladium to maximize atom economy. However, for next-generation manufacturing, continuous flow synthesis offers unparalleled throughput, safety, and time-space yield, representing the future of active pharmaceutical ingredient (API) production.

References

  • A Comparative Guide to Ibuprofen Synthesis: Boots vs.
  • Synthesis of Ibuprofen from Benzene Source: The Science Snail URL
  • Source: UGAL (The Annals of “Dunarea de Jos” University of Galati)
  • Bridging Education and Process Design with Atom Economy via Reaction SMILES Source: ACS Publications URL
  • Process for preparing ibuprofen and its alkyl esters (EP0434343B2)
  • Source: PMC (National Institutes of Health)

Sources

Comparative

Validation of Purity: A Comparative Guide to HPLC and TLC in Pharmaceutical Analysis

Validating the purity of a synthesized Active Pharmaceutical Ingredient (API) is a critical milestone in drug development. As a Senior Application Scientist, I frequently guide laboratories through the complexities of me...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of a synthesized Active Pharmaceutical Ingredient (API) is a critical milestone in drug development. As a Senior Application Scientist, I frequently guide laboratories through the complexities of method development. A common point of debate is the utility of traditional Thin-Layer Chromatography (TLC) versus High-Performance Liquid Chromatography (HPLC).

While HPLC is universally recognized as the regulatory gold standard for quantitative purity validation under , TLC remains an indispensable, orthogonal technique. This guide objectively compares both modalities, detailing the causality behind their experimental designs and providing self-validating protocols for rigorous purity assessment.

Mechanistic Comparison: The "Why" Behind the Separation

To understand why both techniques are necessary, we must look at their physical chemistry:

  • TLC (The Open-Bed System): TLC operates under non-equilibrium conditions where a mobile phase migrates through a stationary phase (typically silica gel) via capillary action. Because it is an open system, TLC possesses a unique analytical advantage: all spotted material remains on the plate . Highly retained or polymeric impurities that might irreversibly bind to an HPLC column will simply remain at the baseline in TLC, preventing a false sense of 100% purity ().

  • HPLC (The Closed-Equilibrium System): HPLC is a high-pressure, closed system. By forcing the mobile phase through tightly packed columns containing sub-micron particles, HPLC achieves exceptionally high theoretical plate counts ( N ). This thermodynamic efficiency translates to superior chromatographic resolution ( Rs​ ) and the ability to detect impurities at the nanogram level, making it the definitive tool for quantitative analysis ().

G Start Synthesized Compound (Crude API) TLC_Screen TLC Screening (Qualitative/Orthogonal) Start->TLC_Screen TLC_Outcome Assess Rf Values & Spot Purity TLC_Screen->TLC_Outcome HPLC_Valid HPLC Validation (Quantitative) HPLC_Outcome Assess Retention Time, Resolution & Area % HPLC_Valid->HPLC_Outcome Decision Is Compound >95% Pure by TLC? TLC_Outcome->Decision ICH_Valid ICH Q2(R2) Full Validation (Specificity, LOQ, Precision) HPLC_Outcome->ICH_Valid Meets USP <621> SST Decision->HPLC_Valid Yes Purification Preparative Chromatography (Flash/Prep-HPLC) Decision->Purification No Purification->TLC_Screen Re-test

Figure 1: Logical workflow for API purity validation utilizing both TLC and HPLC.

Experimental Protocols: Designing Self-Validating Systems

In analytical chemistry, a protocol must prove its own validity during execution. We do not simply run samples; we engineer self-validating systems. Below are the step-by-step methodologies for validating the purity of a representative API ("Compound X").

Protocol 1: TLC Purity Screening (Orthogonal Validation)

Causality: We use TLC prior to HPLC to ensure no highly polar impurities are present that could foul the HPLC column or elute beyond the standard run time.

  • Plate Preparation: Activate a Silica gel 60 F254 plate by heating at 105°C for 30 minutes. Reasoning: Removing adsorbed moisture ensures reproducible retention factors ( Rf​ ).

  • Sample Application (Co-spotting): Apply 2 µL of Compound X (1 mg/mL), 2 µL of a pure reference standard, and a 2 µL co-spot (sample + standard superimposed).

    • Self-Validation: The co-spot must migrate as a single, tight band. If it splits, matrix effects are altering the Rf​ , invalidating the comparison.

  • Development (2D-TLC): Place the plate in a vapor-saturated chamber with Solvent System A (e.g., Hexane:Ethyl Acetate 70:30). Develop to 8 cm. Dry the plate, rotate it 90 degrees, and develop in an orthogonal Solvent System B (e.g., Dichloromethane:Methanol 95:5).

    • Self-Validation: 2D-TLC resolves co-migrating impurities that share an identical Rf​ in the first dimension, proving the specificity of the screening.

  • Visualization: Inspect under UV light at 254 nm and calculate Rf​ values.

Protocol 2: HPLC Purity Validation (Regulatory Compliance)

Causality: To meet , the method must quantitatively prove specificity, precision, and sensitivity. We achieve this by integrating System Suitability Testing (SST) as a daily gatekeeper.

  • System Suitability Testing (SST): Inject a resolution mixture containing Compound X and its closest eluting known impurity.

    • Self-Validation: As columns age, theoretical plates drop. The system is only deemed "fit-for-purpose" if the Resolution ( Rs​ ) > 1.5, Tailing Factor ( T ) < 2.0, and the Relative Standard Deviation (RSD) of 5 replicate injections is < 2.0% (). This prevents the collection of invalid data.

  • Specificity (Peak Purity): Inject the sample using a Photodiode Array (PDA) detector. Extract the UV spectra across the entire peak.

    • Self-Validation: The software calculates a peak purity angle. If the angle is less than the purity threshold, the peak is spectrally homogenous, proving no hidden impurities are co-eluting ().

  • Sensitivity (LOD/LOQ): Serially dilute the sample. The Limit of Detection (LOD) is established where the Signal-to-Noise (S/N) ratio is 3:1. The Limit of Quantitation (LOQ) is established at an S/N of 10:1.

  • Precision and Accuracy: Perform triplicate injections of the sample spiked with known impurities at 50%, 100%, and 150% of the target specification limit. Calculate % recovery and % RSD.

ICH ATP Analytical Target Profile (ATP) SST System Suitability (USP <621>) ATP->SST Spec Specificity (Peak Purity) SST->Spec Rs > 1.5 T < 2.0 Sens Sensitivity (LOD/LOQ) Spec->Sens No Co-elution Prec Precision & Accuracy (%RSD & Recovery) Sens->Prec S/N > 10 Report Validated Purity Method Prec->Report RSD < 2%

Figure 2: ICH Q2(R2) and USP <621> logical validation sequence for HPLC purity methods.

Quantitative Data & Performance Comparison

To objectively evaluate both techniques, we must look at their performance metrics side-by-side. Table 1 outlines the fundamental capabilities of each system, while Table 2 demonstrates the expected validation outputs for our mock API, Compound X, when subjected to a rigorous HPLC validation lifecycle.

Table 1: Mechanistic and Performance Comparison (TLC vs. HPLC)

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
System Type Open bed, non-equilibriumClosed column, high-pressure equilibrium
Resolution Power Low to ModerateExtremely High (High theoretical plates, N )
Quantitation Qualitative / Semi-quantitativeHighly Quantitative (RSD < 2.0%)
Detection Limits ~Microgram (µg) rangeNanogram (ng) to Picogram (pg) range
Analysis Time 5–15 minutes (parallel processing)10–30 minutes per sample (sequential)
Regulatory Status Preliminary screening / Orthogonal checkGold standard for ICH Q2(R2) compliance

Table 2: Experimental Validation Data for Compound X (HPLC)

Validation ParameterAcceptance Criteria (ICH Q2 / USP <621>)Compound X ResultStatus
System Suitability ( Rs​ ) Resolution > 1.5 Rs​ = 3.2Pass
System Suitability ( T ) Tailing Factor < 2.0 T = 1.15Pass
Specificity No co-elution; Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.25Pass
Precision (Assay) %RSD < 2.0% (n=6)%RSD = 0.8%Pass
Limit of Quantitation S/N > 10:1S/N = 12:1 at 0.05 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 0.4%Pass
Conclusion

While HPLC provides the mathematical certainty and regulatory compliance required for late-stage drug development, TLC provides the physical certainty that no highly retained impurities are hiding off-chromatogram. A robust purity validation strategy does not choose between them; it leverages TLC for rapid, orthogonal screening and relies on HPLC for the stringent, self-validating quantitation demanded by ICH Q2(R2).

References
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link][1]

  • MTC USA. System suitability Requirements for a USP HPLC Method. Retrieved from: [Link][2]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Retrieved from: [Link][3]

  • Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatility, Efficiency, Innovation and Comparative Analysis. Retrieved from:[Link][4]

  • Quora. What is the difference between using an HPLC machine and a simple TLC plate for separation? Retrieved from: [Link][5]

Sources

Validation

Advanced Topologies: A Comparative Guide to Mapping Intermolecular Interactions via Hirshfeld Surface Analysis

Executive Summary In the fields of rational drug design, crystal engineering, and materials science, the supramolecular assembly of a molecule dictates its macroscopic physicochemical properties—ranging from API (Active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of rational drug design, crystal engineering, and materials science, the supramolecular assembly of a molecule dictates its macroscopic physicochemical properties—ranging from API (Active Pharmaceutical Ingredient) solubility to mechanical stability. To engineer these properties, researchers must move beyond simple visual inspection of crystal lattices and adopt rigorous, quantitative methodologies.

Hirshfeld Surface Analysis (HSA) has emerged as the gold standard for visualizing and quantifying these subtle non-covalent forces[1]. This guide provides a comprehensive, objective comparison of HSA (primarily executed via CrystalExplorer) against alternative quantum mechanical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index[2]. By synthesizing theoretical physics with field-proven computational protocols, this guide equips drug development professionals with the tools to decode complex crystal packing mechanisms.

The Physics of the Hirshfeld Surface: Causality & Logic

In a continuous crystal lattice, a molecule does not possess a strictly defined physical boundary. Hirshfeld Surface Analysis solves this boundary problem by partitioning the crystal space based on electron density[1].

The causality behind the method relies on a continuous weight function, w(r) , defined as the ratio of the promolecule electron density (the sum of spherical atomic electron densities of the target molecule) to the procrystal electron density (the sum of all atomic densities in the crystal lattice):

w(r)=ρcrystal​(r)ρpromolecule​(r)​

The Hirshfeld surface is explicitly defined as the isosurface where w(r)=0.5 . The physical meaning is profound: at this exact boundary, the electron density contributed by the central molecule is perfectly equal to the density contributed by all surrounding neighboring molecules[3]. This creates a smooth, non-overlapping partition of the crystal space, allowing us to map distance-related properties directly onto the molecular boundary.

Comparative Analysis: HSA vs. QTAIM vs. NCIplot

While HSA provides a macroscopic, 360-degree view of crystal packing, it is often necessary to employ orthogonal techniques to validate the energetic stability of specific bonds[4]. Below is an objective performance comparison of the three leading methodologies.

Quantitative Comparison of Interaction Analysis Methods
FeatureHirshfeld Surface Analysis (HSA)Quantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Index
Core Principle Partitioning of crystal space via promolecule electron density ( w(r)=0.5 ).Topological analysis of electron density ( ρ ) and its Laplacian ( ∇2ρ )[2].Reduced density gradient (RDG) at low electron density regions.
Primary Output 3D surfaces ( dnorm​ ) & 2D fingerprint plots[5].Bond Critical Points (BCPs) and molecular graphs[6].3D RDG isosurfaces colored by sign(λ2​)ρ [2].
Quantitative Metric Percentage contribution of specific atom-atom contacts (e.g., O⋅⋅⋅H : 15.2%)[2]. ρ and ∇2ρ values at the BCP (e.g., ∇2ρ=0.085 a.u.)[2].Integration of RDG peaks to estimate interaction strength.
Key Advantage Holistic, rapid breakdown of all crystal packing contacts in a single visual matrix.Rigorous quantum mechanical quantification of specific bond strengths and types[2].Highly visual differentiation of attractive (H-bonds) vs. repulsive (steric) interactions[2].
Computational Cost Low: Rapid generation directly from CIF files using spherical atom approximations.High: Requires high-level wavefunction calculations (DFT/ab initio)[7].Medium: Can utilize either promolecular or SCF densities.
Primary Software 1[1]AIMAll, MultiwfnNCIPLOT, Multiwfn[2]

Strategic Takeaway: HSA excels at high-throughput screening of polymorphs to identify which interactions drive crystal packing. QTAIM and NCIplot should be deployed selectively afterward to validate the quantum mechanical strength of the specific interactions identified by HSA[2].

Self-Validating Computational Protocol (CrystalExplorer)

To ensure scientific integrity, computational workflows must not be black boxes. The following protocol for generating Hirshfeld surfaces is designed as a self-validating system , ensuring that input artifacts do not lead to false-positive interaction claims.

HSA_Workflow Input 1. Input Acquisition Single-Crystal X-ray CIF Norm 2. Geometry Normalization Neutron-Standard X-H Bond Elongation Input->Norm Weight 3. Promolecule Density Calculation w(r) = ρ_pro(r) / ρ_cryst(r) Norm->Weight Surface 4. Hirshfeld Surface Generation Isosurface at w(r) = 0.5 Weight->Surface Map 5. Property Mapping d_norm, Shape-Index, Curvedness Surface->Map Plot 6. 2D Fingerprint Plotting d_i vs. d_e Matrix Surface->Plot Valid 7. Orthogonal Validation QTAIM / NCIplot Integration Map->Valid Plot->Valid

Caption: Step-by-step computational workflow for Hirshfeld Surface Analysis and orthogonal validation.

Step-by-Step Methodology
  • Data Acquisition & Curation: Import a high-resolution Crystallographic Information File (CIF) into CrystalExplorer[2].

    • Causality: X-ray diffraction measures electron density, which is shifted toward the internuclear region in covalent bonds, artificially shortening X-H bond lengths.

  • Geometry Normalization: Normalize all hydrogen atom positions to standard neutron diffraction values (e.g., C-H = 1.083 Å, O-H = 0.983 Å).

    • Validation Check: If bonds are not normalized, the internal distance ( di​ ) will be artificially long, creating false "short contacts" (erroneous red spots) on the final surface.

  • Surface Generation & Property Mapping: Generate the surface and map the dnorm​ property[3].

    • Causality: Comparing absolute distances across different atom types is misleading due to varying van der Waals (vdW) radii. dnorm​ normalizes these distances: dnorm​=rivdW​di​−rivdW​​+revdW​de​−revdW​​ .

  • 2D Fingerprint Extraction: Generate the decomposed 2D fingerprint plots for specific atom-atom pairs[4].

    • Validation Check (The Internal Checksum): The sum of all percentage contributions in the 2D fingerprint plot must exactly equal 100.0% . A deviation of even 0.1% indicates a failure in the application of crystallographic symmetry operators or an incomplete unit cell expansion, requiring immediate recalculation.

Decoding the Data: Fingerprint Plots & Surface Properties

Once the self-validating protocol is complete, the data must be interpreted to extract actionable chemical intelligence[8].

  • The dnorm​ Surface: Plotted on a red-white-blue color scale. Red regions represent distances shorter than the sum of vdW radii (strong hydrogen bonds or halogen bonds). White regions represent contacts exactly at the vdW distance. Blue regions indicate areas free of significant intermolecular contacts[4].

  • Shape-Index & Curvedness: While dnorm​ is excellent for directional H-bonds, it struggles with planar π−π stacking. The Shape-Index maps local surface curvature. The presence of adjacent red and blue triangles on the Shape-Index surface is the definitive diagnostic signature of π−π stacking interactions[9].

  • 2D Fingerprint Plots ( di​ vs. de​ ): This matrix condenses 3D spatial data into a 2D plot. Sharp, distinct spikes at low di​/de​ values (e.g., ~1.0 Å) are characteristic of strong, directional hydrogen bonds (e.g., O⋅⋅⋅H )[8]. Broad, diffuse regions at higher distances indicate weak, non-directional dispersion forces (e.g., C⋅⋅⋅H or H⋅⋅⋅H )[5].

Strategic Recommendations for Drug Development

For pharmaceutical researchers evaluating API polymorphs, relying on a single computational method is a critical vulnerability.

  • Phase 1 (High-Throughput): Use Hirshfeld Surface Analysis to rapidly quantify the interaction landscape of newly discovered polymorphs. If Polymorph A is stabilized by 15% O⋅⋅⋅H interactions and Polymorph B by 25% C⋅⋅⋅H dispersion forces, you immediately understand the mechanical and solubility differences[2].

  • Phase 2 (Deep Validation): Extract the specific dimeric pairs identified by the red dnorm​ spots in HSA, and subject them to QTAIM or NCIplot analysis[6]. Confirm that the Laplacian ( ∇2ρ ) at the Bond Critical Point is positive (indicating a closed-shell interaction like a hydrogen bond) to definitively prove the energetic stability of the lattice[2].

By nesting these methodologies—using HSA as the macroscopic map and QTAIM/NCIplot as the microscopic magnifying glass—researchers create an impenetrable, self-validating framework for crystal engineering[2].

References

  • A Researcher's Guide to Analyzing Intermolecular Interactions: Hirshfeld Surface Analysis vs. Alternatives | Source: Benchchem | 2

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals | Source: IUCr Journals | 1

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing | Source: PMC (NIH) |4

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals | Source: SCIRP | 5

Sources

Comparative

Comparative Neuroprotective Potential: Edaravone vs. Natural Antioxidants (Resveratrol &amp; Carnosic Acid)

Introduction Neurodegenerative pathologies—ranging from Amyotrophic Lateral Sclerosis (ALS) to ischemic stroke—are driven by a complex interplay of oxidative stress, mitochondrial dysfunction, and protein misfolding. As...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Neurodegenerative pathologies—ranging from Amyotrophic Lateral Sclerosis (ALS) to ischemic stroke—are driven by a complex interplay of oxidative stress, mitochondrial dysfunction, and protein misfolding. As a Senior Application Scientist, I frequently evaluate emerging neuroprotective compounds against established clinical standards to guide drug development pipelines. This guide provides an objective, data-driven comparison between Edaravone (a synthetic free radical scavenger approved for ALS) and two potent plant-derived antioxidants: Resveratrol and Carnosic Acid .

Mechanistic Grounding: Causality Behind the Compounds

To design effective screening assays, we must first understand the distinct causality of each compound's mechanism of action:

  • Edaravone : Traditionally viewed as a direct reactive oxygen species (ROS) scavenger, recent data reveals its broader cellular impact. Edaravone modulates the XBP1 pathway in the endoplasmic reticulum to correct TDP-43 mislocalization, a hallmark of ALS 1. Furthermore, it activates the Keap1/Nrf2 pathway, upregulating Heme Oxygenase-1 (HO-1) to preserve mitochondrial function 2.

  • Resveratrol : This polyphenol provides neuroprotection indirectly. Rather than directly scavenging ROS, it activates SIRT1 and the Nrf2/ARE signaling cascade, fundamentally reprogramming the neuron's endogenous antioxidant defense mechanisms and preventing apoptosis 3.

  • Carnosic Acid (CA) : A diterpene that acts as an electrophilic compound, CA highly efficiently activates the Nrf2 pathway. In comparative in vitro models, CA has demonstrated superior efficacy to Edaravone in preserving mitochondrial membrane potential (MMP) at significantly lower micromolar concentrations 4.

Pathways OxStress Oxidative Stress (H2O2 / 6-OHDA) Neuroprotection Neuroprotection (Cell Survival & Preserved Morphology) OxStress->Neuroprotection Inhibits Edaravone Edaravone (Synthetic Scavenger) DirectScavenge Direct ROS Scavenging Edaravone->DirectScavenge Nrf2 Nrf2 / ARE Activation Edaravone->Nrf2 XBP1 XBP1 Modulation (ER Stress) Edaravone->XBP1 Resveratrol Resveratrol / Carnosic Acid (Natural Antioxidants) Resveratrol->Nrf2 SIRT1 SIRT1 / HO-1 Induction Resveratrol->SIRT1 DirectScavenge->OxStress Nrf2->OxStress Nrf2->Neuroprotection SIRT1->OxStress SIRT1->Neuroprotection XBP1->Neuroprotection

Comparative signaling pathways of Edaravone vs. Natural Antioxidants in neuroprotection.

Self-Validating Experimental Protocol: Multiplexed In Vitro Assay

When evaluating neuroprotective potential, relying on a single viability metric is a critical error. A compound might temporarily boost mitochondrial reductase activity without preventing physical cell death. Therefore, a self-validating system must multiplex LDH release (membrane integrity), MTT (mitochondrial metabolism), and DCFDA (intracellular ROS) from the same sample5.

Step-by-Step Methodology:

  • Cell Culture & Seeding : Seed SH-SY5Y neuroblastoma cells or primary cortical neurons in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment : Treat cells with the target compounds (Edaravone: 50-250 µM; Resveratrol: 10-50 µM; Carnosic Acid: 0.1-10 µM) for 2 to 24 hours. Control: Include a vehicle control (e.g., <0.1% DMSO) and a positive antioxidant control (e.g., 1 mM N-acetylcysteine).

  • Stress Induction : Induce neurotoxicity using 150-200 µM H₂O₂ (oxidative stress) or 6-OHDA (Parkinsonian model) for 6-12 hours.

  • Supernatant Collection (LDH) : Carefully transfer 50 µL of the culture supernatant to a new 96-well plate. Add LDH reaction mixture (lactate, NAD+, tetrazolium salt) and incubate in the dark for 30 mins. Measure absorbance at 490 nm. Causality: High absorbance equals ruptured cell membranes.

  • ROS Quantification (DCFDA) : To the remaining adherent cells, add 5 µM carboxy-DCFDA-AM in PBS. Incubate for 30 mins. Measure fluorescence (Ex/Em: 495/529 nm). Causality: DCFDA is oxidized by ROS into highly fluorescent DCF, quantifying intracellular oxidative stress.

  • Metabolic Viability (MTT) : Wash cells and add MTT solution (0.5 mg/mL). Incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm. Causality: Viable mitochondria reduce MTT; dead cells do not. A compound that restores MTT but fails to lower LDH suggests a temporary metabolic boost rather than true structural neuroprotection.

Workflow Start Seed SH-SY5Y / Primary Neurons (96-well plate) Treat Pre-treat: Edaravone vs. Natural Antioxidants (0.1-250 µM for 2-24h) Start->Treat Insult Induce Stress: H2O2 or 6-OHDA (150-200 µM) Treat->Insult Split Multiplexed Assay Separation Insult->Split Supernatant Collect Supernatant Split->Supernatant Pellet Retain Adherent Cells Split->Pellet LDH LDH Release Assay (Membrane Integrity) Supernatant->LDH MTT MTT Assay (Mitochondrial Metabolism) Pellet->MTT DCFDA DCFDA Assay (Intracellular ROS) Pellet->DCFDA

Multiplexed in vitro workflow isolating LDH, MTT, and ROS metrics from a single sample.

Quantitative Data Comparison

The following table synthesizes the comparative neuroprotective efficacy of these compounds across standardized in vitro assays.

CompoundPrimary MechanismOptimal In Vitro DoseViability Recovery (MTT)Membrane Protection (LDH)ROS Reduction Potential
Edaravone Direct ROS Scavenging, XBP1 modulation, Nrf2 activation50 - 250 µMModerate (~40-60%)ModerateHigh
Resveratrol SIRT1 Activation, Nrf2/ARE induction10 - 50 µMHigh (~60-80%)HighHigh
Carnosic Acid Electrophilic Nrf2/ARE induction, MMP preservation0.1 - 10 µMVery High (>80%)Very HighVery High

Data synthesis indicates that while Edaravone requires high micromolar concentrations to achieve significant protection against severe oxidative insults, Carnosic Acid reveals consistent neuroprotective effects at much narrower, lower concentration windows 4.

References
  • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC (NIH). 5

  • Edaravone is more than antioxidant in ALS treatment, early study shows - ALS News Today. 1

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. 2

  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC (NIH). 3

  • Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell - Semantic Scholar. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Hazard Analysis: A Precautionary Approach Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, we must infer potential hazards from analogous structures. A close structu...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate, we must infer potential hazards from analogous structures. A close structural analog, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is classified as causing skin and eye irritation. Pyrimidine derivatives, as a class of compounds, should be handled with care, assuming they may be hazardous. Therefore, all handling procedures must be designed to minimize exposure through inhalation, skin contact, and ingestion.

Inferred Hazards:

  • Skin Irritation: Potential for redness, itching, and inflammation upon contact.

  • Eye Irritation: Risk of serious eye irritation or damage if direct contact occurs.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against accidental splashes and airborne particles, which could cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents direct skin contact, which is crucial given the inferred potential for skin irritation. Double-gloving is recommended for moderate to high-hazard activities to provide an extra layer of protection.
Body Protection A laboratory coat or gown with long sleeves.Minimizes the risk of skin exposure to spills or splashes. For procedures with a higher risk of contamination, a disposable, solid-front lab coat is advisable.
Respiratory Protection Work in a well-ventilated area or under a certified chemical fume hood.Reduces the risk of inhaling airborne particles, especially when handling the solid compound (e.g., weighing). For situations with a high potential for aerosolization, an N95 or higher respirator may be necessary.

It is imperative to inspect all PPE for integrity before use and to replace it immediately if compromised.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic workflow is essential for ensuring safety and preventing contamination when handling Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
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Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
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